molecular formula C8H8N2O B1590209 3,4-dihydroquinazolin-2(1H)-one CAS No. 66655-67-2

3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1590209
CAS No.: 66655-67-2
M. Wt: 148.16 g/mol
InChI Key: CTOUNZIAEBIWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroquinazolin-2(1H)-one (CAS 66655-67-2) is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. This quinazolinone derivative serves as a versatile and promising scaffold in medicinal chemistry and drug discovery research, particularly due to its structural similarity to privileged pharmacophores found in various bioactive molecules. Recent research highlights the significant pharmacological potential of this chemotype. A key area of investigation is its use as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment. Studies have identified derivatives of this compound that exhibit nanomolar antiviral activity against wild-type HIV-1 and maintain efficacy against clinically relevant mutant strains . This makes the compound an exciting foundation for developing new antiviral therapies. Furthermore, the dihydroquinazolin-2(1H)-one core is frequently explored in anticancer research. It is often utilized as a small-molecule inhibitor for kinases and receptor kinases . Structural analogs have demonstrated potent in vitro anti-proliferative activity against various human cancer cell lines, including HepG-2, A2780, and MDA-MB-231 . Some derivatives have also shown notable antioxidant activity, which can contribute to their mechanism of action against cancer . The quinazolinone structure is also recognized as a key fragment in the design of central nervous system (CNS) active compounds. While specific anticonvulsant activity has been reported for the closely related 3,4-dihydroquinolin-2(1H)-one derivatives targeting the GABAA receptor , this underscores the general research interest in this class of compounds for neuroscientific applications. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all local and national regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOUNZIAEBIWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494023
Record name 3,4-Dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66655-67-2
Record name 3,4-Dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 3,4-Dihydroquinazolin-2(1H)-one Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3,4-dihydroquinazolin-2(1H)-one core is a prominent member of this esteemed class of "privileged scaffolds." Its rigid, bicyclic structure, imbued with strategically positioned hydrogen bond donors and acceptors, provides an ideal foundation for the design of potent and selective ligands for a multitude of biological targets. This guide offers a comprehensive exploration of the this compound scaffold, from its fundamental physicochemical properties and versatile synthesis to its diverse applications in targeting diseases ranging from cancer to neurodegenerative disorders. We will delve into the mechanistic rationale behind its biological activities, present detailed experimental protocols, and analyze structure-activity relationships (SAR) to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties and Biological Versatility

The this compound scaffold, with the molecular formula C₈H₈N₂O, possesses a unique combination of structural rigidity and synthetic tractability.[1] This scaffold's inherent planarity and defined stereochemistry at potential substitution points allow for precise orientation of functional groups within a biological target's binding site. This structural pre-organization minimizes the entropic penalty upon binding, often leading to higher affinity interactions.

The true power of this scaffold lies in its remarkable biological polypharmacology. Derivatives have been shown to exhibit a wide array of activities, including but not limited to:

  • Anticancer: Targeting key proteins in oncogenic signaling pathways.

  • Kinase Inhibition: Modulating the activity of critical enzymes like Cyclin-Dependent Kinase 5 (CDK5).[2]

  • Ion Channel Modulation: Acting as inhibitors of channels such as the Transient Receptor Potential Melastatin 2 (TRPM2).[3][4]

  • Anti-inflammatory and Analgesic Effects: Demonstrating potential in managing inflammation and pain.

This versatility stems from the three key positions on the quinazolinone core that are amenable to chemical modification: the N1 and N3 positions of the urea moiety and the C4 position. By strategically introducing diverse substituents at these points, medicinal chemists can fine-tune the scaffold's steric, electronic, and pharmacokinetic properties to achieve desired target engagement and therapeutic profiles.

Key Therapeutic Applications and Mechanisms of Action

Anticancer Activity: A Multi-pronged Attack

The quinazolinone framework is a well-established pharmacophore in oncology. Several FDA-approved drugs, such as gefitinib and erlotinib, are based on the related quinazoline core and function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[5] The this compound scaffold has also been extensively explored for its anticancer potential, acting through various mechanisms.

  • EGFR and other Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[6] By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

  • Tubulin Polymerization Inhibition: Certain this compound derivatives have been identified as potent inhibitors of tubulin polymerization.[7] By binding to the colchicine site on β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

  • PARP and PI3K Inhibition: The scaffold has also served as a template for the design of inhibitors of other critical cancer targets, including Poly(ADP-ribose)polymerase-1 (PARP-1), involved in DNA repair, and Phosphoinositide 3-kinase (PI3K), a key component of a major cell survival pathway.[7][8]

Below is a diagram illustrating the EGFR signaling pathway, a common target for quinazolinone-based anticancer agents.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP site)

Caption: EGFR signaling cascade and the inhibitory action of quinazolinone derivatives.

CDK5 Inhibition: A New Frontier in Neurodegenerative Diseases

Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in the central nervous system, and its deregulation is implicated in the pathology of neurodegenerative diseases like Alzheimer's.[2][9] The hyperactivation of Cdk5, often through the cleavage of its activator p35 to p25, leads to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[8]

Derivatives of this compound have been designed as potent inhibitors of Cdk5.[2] These compounds typically feature a hydrogen bond accepting moiety that interacts with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. By blocking the catalytic activity of Cdk5, these inhibitors can potentially prevent tau hyperphosphorylation and mitigate downstream neurotoxic events.[8]

CDK5_Pathway cluster_stress Neurotoxic Stress (e.g., Aβ) cluster_activation CDK5 Activation cluster_pathology Pathological Consequences Stress Neurotoxic Stimuli Calpain Calpain Stress->Calpain Activates p35 p35 p25 p25 p35->p25 CDK5_inactive CDK5 (inactive) p25->CDK5_inactive Binds & Activates Calpain->p35 Cleaves CDK5_hyperactive CDK5/p25 (Hyperactive) CDK5_inactive->CDK5_hyperactive Tau Tau CDK5_hyperactive->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Death Neuronal Death NFTs->Death Quinazolinone Quinazolinone CDK5 Inhibitor Quinazolinone->CDK5_hyperactive Inhibits

Caption: Deregulation of CDK5 in neurodegeneration and its inhibition.

TRPM2 Channel Inhibition: Targeting Oxidative Stress

The Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable ion channel that is activated by oxidative stress via the production of adenosine diphosphate ribose (ADPR).[10][11] Overactivation of TRPM2 is implicated in various pathological conditions, including inflammation and ischemia-reperfusion injury.[3]

Recently, 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as novel inhibitors of the TRPM2 channel.[4] One such derivative, D9, exhibited an IC₅₀ of 3.7 μM against TRPM2.[3][4] The mechanism of inhibition is thought to involve the binding of the quinazolinone scaffold to a key regulatory site on the channel, preventing the conformational changes necessary for ion permeation. This offers a promising therapeutic strategy for diseases driven by oxidative stress.

TRPM2_Pathway cluster_stress Cellular Stress cluster_activation TRPM2 Activation cluster_consequence Cellular Response ROS Reactive Oxygen Species (ROS) PARP PARP ROS->PARP Activates ADPR ADPR PARP->ADPR Produces TRPM2 TRPM2 Channel ADPR->TRPM2 Activates Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Cell_death Cell Death/ Inflammation Ca_influx->Cell_death Quinazolinone Quinazolinone TRPM2 Inhibitor Quinazolinone->TRPM2 Inhibits Synthesis_Workflow Start 2-Aminobenzylamine Derivatives Cyclization Cyclization Reaction Start->Cyclization Carbonyl Carbonyl Source (e.g., Phosgene, Urea, CDI, Triphosgene) Carbonyl->Cyclization Core 3,4-Dihydroquinazolin- 2(1H)-one Core Cyclization->Core Functionalization Further Functionalization (N-alkylation, etc.) Core->Functionalization Final Diverse Library of Analogs Functionalization->Final

References

synthesis and characterization of 3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydroquinazolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a heterocyclic structure of paramount importance in medicinal chemistry and drug development.[1] Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Specifically, the this compound moiety serves as a foundational building block for more complex therapeutic agents. A comprehensive understanding of its synthesis and structural verification is therefore critical for researchers aiming to innovate in this chemical space.

This guide provides a detailed exploration of the , moving beyond simple procedural lists to explain the underlying chemical principles and rationale. We will cover a reliable synthetic protocol and the suite of analytical techniques required for unequivocal structural confirmation, ensuring a self-validating system of synthesis and analysis.

Part 1: Synthetic Strategies and Mechanistic Insights

The construction of the this compound ring system can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Classical Synthesis via Carbonyl Insertion

The most direct and conceptually simple route involves the cyclization of 2-aminobenzylamine with a carbonylating agent. This method builds the core ureide functionality in a single, efficient step.

  • Causality of Reagent Choice : Historically, highly toxic phosgene gas was used for such transformations. Modern protocols, however, utilize safer alternatives. Triphosgene (bis(trichloromethyl) carbonate) is an excellent substitute; it is a stable, crystalline solid that decomposes in situ to generate the required phosgene, minimizing handling risks. The reaction proceeds via the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization.

A highly efficient protocol involves the reaction of 2-(aminomethyl)aniline with triphosgene in an inert solvent like tetrahydrofuran (THF).[4] The reaction is typically rapid, often resulting in the precipitation of the product in high purity and yield.

Multi-Component Reactions (MCRs)

Atom-efficient and convergent syntheses are highly desirable in modern organic chemistry. One-pot, three-component reactions are a popular strategy for synthesizing the related 2,3-dihydroquinazolin-4(1H)-one scaffold, which can sometimes be adapted.[5] These reactions typically involve the condensation of an anthranilic acid derivative (like isatoic anhydride), an aldehyde, and a nitrogen source (e.g., ammonium acetate) under catalytic conditions.[1][5] While not the most direct route to the title compound, these strategies highlight the versatility of quinazolinone synthesis.

Modern Catalytic and Greener Approaches

Recent advancements have focused on developing more sustainable and flexible synthetic methods.

  • Base-Mediated Synthesis : An environmentally friendly method utilizes the reaction of 2-aminobenzonitriles with aldehydes in water, promoted by an inorganic base like K₃PO₄.[6]

  • Metal-Free Cascade Reactions : Innovative strategies, such as a cascade cyclization/Leuckart–Wallach type reaction using formic acid, provide an attractive, metal-free entry point to substituted dihydroquinazolinones, producing only H₂O, CO₂, and methanol as byproducts.[7]

The following workflow diagram illustrates the general pathway from synthesis to final, validated product.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase start Starting Materials (e.g., 2-Aminobenzylamine) reagent Carbonylating Agent (e.g., Triphosgene) reaction Cyclization Reaction (in THF) start->reaction reagent->reaction workup Workup & Purification (Filtration, Column Chromatography) reaction->workup product Crude Product workup->product ms Mass Spectrometry (MS) Confirm MW product->ms ir IR Spectroscopy Confirm Functional Groups product->ir nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structure product->nmr final Pure this compound ms->final ir->final nmr->final caption General Workflow for Synthesis and Characterization.

Caption: General Workflow for Synthesis and Characterization.

Part 2: Detailed Experimental Protocol

This section provides a field-proven, step-by-step methodology for the synthesis of this compound based on the classical carbonyl insertion route.

Protocol: Synthesis from 2-(Aminomethyl)aniline and Triphosgene[4]

Materials:

  • 2-(Aminomethyl)aniline (1.50 g, 12.3 mmol)

  • Triphosgene (3.31 g, 12.3 mmol)

  • Tetrahydrofuran (THF), anhydrous (30 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas supply

  • Round-bottom flask and standard glassware

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 2-(aminomethyl)aniline (1.50 g, 12.3 mmol) in 30 mL of anhydrous THF in a suitable round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagent: Carefully add triphosgene (3.31 g, 12.3 mmol) to the solution in one portion. A colorless solid is expected to precipitate.

  • Reaction: Continue stirring the mixture for 30 minutes at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After 30 minutes, carefully add water to the reaction mixture to quench any unreacted triphosgene. Transfer the mixture to a separatory funnel and extract several times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to afford the final product. This procedure typically yields the product as a colorless solid with high purity (yields up to 99% have been reported).[4]

The following diagram illustrates the proposed reaction mechanism.

G cluster_mech Proposed Reaction Mechanism start 2-(Aminomethyl)aniline + Triphosgene step1 -> Nucleophilic attack of primary amine on triphosgene start->step1 intermediate1 -> Formation of an intermediate carbamoyl chloride step1->intermediate1 step2 -> Elimination of HCl and phosgene byproduct intermediate1->step2 intermediate2 -> Formation of a benzyl isocyanate intermediate step2->intermediate2 step3 -> Intramolecular nucleophilic attack by the aniline nitrogen intermediate2->step3 cyclized -> Formation of the 6-membered ureide ring step3->cyclized product -> this compound cyclized->product

Caption: Proposed Reaction Mechanism for Synthesis.

Part 3: Comprehensive Characterization

Structural elucidation and purity assessment are non-negotiable for ensuring the integrity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of the molecule in solution. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: NMR Spectroscopic Data for this compound

Technique Chemical Shift (δ) ppm Multiplicity Assignment Reference
¹H NMR ~8.98Singlet (broad)NH (amide)[4]
(500 MHz,~7.09Doublet of doubletsAromatic CH [4]
DMSO-d₆)~7.06DoubletAromatic CH [4]
~6.84Doublet of doublet of doubletsAromatic CH [4]
~6.76MultipletAromatic CH (2H)[4]
~4.30SingletCH₂ (methylene)[4]
¹³C NMR ~155.0-C =O (carbonyl)Predicted
(Predicted)~140.0-Ar-C -NPredicted
~128.0 - 115.0-Aromatic C HPredicted
~42.0-C H₂ (methylene)Predicted
  • Expert Interpretation : The singlet at ~4.30 ppm integrating to 2H is a key signature of the isolated methylene (-CH₂-) group. The complex aromatic signals between 6.7-7.1 ppm confirm the substituted benzene ring. The downfield broad singlet at ~8.98 ppm is characteristic of the amide N-H proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3150N-H StretchingAmide (N-H)
3100 - 3000C-H StretchingAromatic C-H
2950 - 2850C-H StretchingAliphatic C-H (CH₂)
~1680 - 1650C=O StretchingCyclic Ureide (Amide I)
~1610, ~1480C=C StretchingAromatic Ring
  • Expert Interpretation : The most crucial peak to observe is the strong carbonyl (C=O) stretch around 1660 cm⁻¹, confirming the presence of the ureide functional group. The presence of a broad peak above 3100 cm⁻¹ indicates the N-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the final confirmation of its elemental composition.

  • Molecular Formula : C₈H₈N₂O[8]

  • Molecular Weight : 148.17 g/mol

  • Expected Result : In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected observation would be the protonated molecular ion peak [M+H]⁺ at m/z 149.0709. This precise mass measurement confirms the elemental formula.

Physical and Chromatographic Data
  • Melting Point: A sharp melting point indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

Conclusion

This guide has detailed a robust and high-yielding synthesis for this compound, a molecule of significant interest in medicinal chemistry. We have moved beyond a simple recipe to explain the rationale behind the chosen synthetic strategy and reagents. Furthermore, a comprehensive characterization workflow utilizing NMR, IR, and MS has been presented. The combined interpretation of these analytical techniques provides an undeniable confirmation of the molecular structure, establishing a self-validating system critical for research and development. By mastering these synthesis and characterization protocols, scientists are well-equipped to explore the vast chemical space of quinazolinone derivatives and contribute to the development of novel therapeutic agents.

References

3,4-dihydroquinazolin-2(1H)-one CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dihydroquinazolin-2(1H)-one: A Privileged Scaffold in Modern Medicinal Chemistry

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold, a bicyclic heterocyclic system, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of biological activities that have been harnessed in numerous therapeutic agents.[3] Within this family, this compound serves as a particularly versatile and promising core structure for the development of novel therapeutics.[4] This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, and its expanding role in contemporary drug discovery, with a focus on its applications in antiviral and anticancer research.

Physicochemical and Structural Properties

This compound, identified by the CAS Number 66655-67-2 , is a nitrogen-containing heterocyclic compound with a well-defined set of physicochemical properties that make it an attractive starting point for chemical synthesis and drug design.[4][5][6]

The molecular structure consists of a dihydropyrimidine ring fused to a benzene ring. The presence of two nitrogen atoms, one of which is part of an amide group (lactam), and a methylene bridge, provides multiple points for functionalization and hydrogen bonding interactions, which are critical for molecular recognition by biological targets.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 66655-67-2[4][5][6][7]
Molecular Formula C₈H₈N₂O[4][5][6][7]
Molecular Weight 148.16 g/mol [4][5][6][8]
Melting Point 241-242 °C[5][7]
Boiling Point 257 °C[5][7]
Density 1.19 g/cm³[5][7]
Topological Polar Surface Area 41.1 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 1[6]
IUPAC Name 3,4-dihydro-1H-quinazolin-2-one[6]
Synonyms 1,2,3,4-Tetrahydroquinazolin-2-one, 3,4-Dihydro-2(1H)-quinazolinone[6]

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of the this compound core can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reagents. A prevalent and high-yielding laboratory-scale synthesis involves the cyclization of 2-(aminomethyl)aniline using a carbonylating agent.

Protocol: Synthesis via Carbonylative Cyclization with Triphosgene

This method utilizes triphosgene as a safer, solid alternative to phosgene gas for introducing the carbonyl group that forms the C2 position of the quinazolinone ring. The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization.

Causality: The reaction is initiated by the high reactivity of the primary aliphatic amine in 2-(aminomethyl)aniline with triphosgene. This selectively forms an isocyanate intermediate. The subsequent intramolecular nucleophilic attack by the aromatic amine onto the isocyanate carbonyl carbon is the key ring-closing step, favored by the proximity of the reacting groups, leading to the stable heterocyclic product.

Step-by-Step Protocol: [8]

  • Reaction Setup: To a solution of 2-(aminomethyl)aniline (1.50 g, 12.3 mmol) in 30 mL of anhydrous tetrahydrofuran (THF), add triphosgene (3.31 g, 12.3 mmol) under a nitrogen atmosphere.

  • Reaction Execution: Stir the mixture at room temperature. A colorless solid will precipitate. Continue stirring for an additional 30 minutes to ensure complete reaction.

  • Work-up: Quench the reaction by adding water. Extract the aqueous solution several times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the solution and remove the solvent under reduced pressure to afford this compound as a colorless solid (1.80 g, 99% yield).[8]

Spectral Characterization Data:

  • ¹H-NMR (500 MHz, DMSO-d₆): δ = 4.30 (s, 2H), 6.75-6.77 (m, 2H), 6.84 (ddd, 1H), 7.06 (d, 1H), 7.09 (dd, 1H), 8.98 (s, 1H).[8]

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A 2-(aminomethyl)aniline D Mix under N₂ atmosphere A->D B Triphosgene B->D C Anhydrous THF (Solvent) C->D E Stir for 30 min at room temperature D->E F Precipitation of product E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine & Dry (MgSO₄) H->I J Solvent Evaporation I->J K Final Product: This compound (99% Yield) J->K

Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity.[4] This has led to its exploration in multiple therapeutic areas.

Antiviral Research: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of investigation for this scaffold is in the development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1.[4] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing conformational changes that disrupt its catalytic activity.

Derivatives of this compound have been identified that exhibit potent, nanomolar-level antiviral activity against wild-type HIV-1.[4][9] Critically, some of these compounds maintain their efficacy against clinically relevant mutant strains of the virus, highlighting a robust anti-resistance profile.[9] This makes the scaffold a compelling foundation for developing next-generation antiviral therapies.[4][9]

Anticancer Drug Development

The quinazolinone core is frequently utilized in the design of small-molecule inhibitors for kinases and receptor kinases, which are often dysregulated in cancer.[10] While much of the literature focuses on the related 2,3-dihydroquinazolin-4(1H)-one isomer[11][12][13], the this compound scaffold is also actively explored. Structural analogs have shown potent in vitro anti-proliferative activity against various human cancer cell lines, including HepG-2 (liver), A2780 (ovarian), and MDA-MB-231 (breast).[10]

Antioxidant Activity

Certain derivatives of the dihydroquinazolin-2(1H)-one core have demonstrated notable antioxidant activity.[10] This property can be beneficial in anticancer applications, as oxidative stress is a key factor in the pathology of many cancers. The ability of these compounds to scavenge free radicals may contribute to their overall mechanism of action against cancer cells.[10]

G cluster_apps Therapeutic Applications & Activities Core This compound Core CAS: 66655-67-2 Antiviral Antiviral (HIV-1) Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Core->Antiviral:f0 Potent Activity [2] Anticancer Anticancer Kinase / Receptor Kinase Inhibitor Anti-proliferative against HepG-2, A2780 Core->Anticancer:f0 Scaffold for Inhibitors [6] Antioxidant Antioxidant Free Radical Scavenging Core->Antioxidant:f0 Observed in Derivatives [6] CNS CNS Research Scaffold for CNS-active compounds Core->CNS:f0 Potential Use [2]

Key application areas for the quinazolinone scaffold.

Conclusion

This compound is a heterocyclic scaffold of significant value to the scientific and drug development community. Its straightforward synthesis, stable physicochemical properties, and the demonstrated biological potential of its derivatives make it a highly attractive starting point for the design of novel therapeutic agents. The proven success of this core in yielding potent HIV-1 NNRTIs and its promise in anticancer research underscore its importance. Future research will undoubtedly continue to unlock new applications for this versatile molecule, further cementing its role as a privileged scaffold in medicinal chemistry.

References

A-Z Guide to Spectroscopic Analysis of 3,4-Dihydroquinazolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This comprehensive guide provides an in-depth exploration of the core spectroscopic techniques essential for the unambiguous characterization of this important class of heterocyclic compounds. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer field-proven insights into the causality behind experimental choices and data interpretation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, presenting detailed protocols, data interpretation strategies, and illustrative diagrams to fortify the principles discussed.

Introduction: The Significance of the this compound Core

The this compound moiety is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for continued investigation.[3][4] The journey from synthesis to a viable drug candidate is paved with rigorous analytical characterization. Spectroscopic analysis provides the foundational data for confirming the chemical identity, purity, and structural integrity of these synthesized molecules. An erroneous structural assignment can lead to misinterpretation of biological data, wasted resources, and ultimately, the failure of promising drug development programs. Therefore, a deep and practical understanding of the spectroscopic signatures of this compound derivatives is not merely an academic exercise but a critical component of successful pharmaceutical research.

This guide is structured to provide a holistic and practical understanding of the key spectroscopic techniques employed in the characterization of these compounds. Each section is designed to be a self-contained yet interconnected module, reflecting the synergistic nature of these analytical methods in modern chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, substituent effects, and stereochemistry.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Characteristic Proton Signals:

  • N-H Protons: The protons on the nitrogen atoms (N1-H and N3-H) typically appear as broad singlets in the downfield region of the spectrum, often between δ 6.5 and 8.5 ppm.[5] The exact chemical shift and peak shape can be influenced by the solvent, concentration, and temperature. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of these labile protons, as the N-H peaks will disappear.

  • Aromatic Protons: The protons on the benzene ring of the quinazolinone core typically resonate in the aromatic region (δ 6.5-8.0 ppm). The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants provide valuable information about the substitution pattern on the aromatic ring.[6]

  • C4-H₂ Protons: The methylene protons at the C4 position are diastereotopic if there is a substituent at C2 or on the nitrogen atoms. They often appear as a pair of doublets or a more complex multiplet, depending on the coupling with neighboring protons. Their chemical shift is typically in the range of δ 4.0-5.0 ppm.

  • Substituent Protons: The chemical shifts and splitting patterns of protons on any substituents at the N1, N3, or C4 positions, or on the aromatic ring, will provide crucial information about their structure and connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the N-H protons are often well-resolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply Fourier transformation to convert the FID into the frequency domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the protons in the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Characteristic Carbon Signals:

  • Carbonyl Carbon (C2): The carbonyl carbon of the urea moiety is highly deshielded and typically appears in the range of δ 150-165 ppm.[6]

  • Aromatic Carbons: The carbons of the benzene ring resonate in the aromatic region (δ 110-150 ppm). The chemical shifts are sensitive to the nature and position of substituents.[6]

  • C4 Carbon: The C4 methylene carbon typically appears in the range of δ 40-60 ppm.

  • C8a and C4a Carbons: The quaternary carbons at the ring junction (C8a and C4a) will have distinct chemical shifts.

  • Substituent Carbons: The signals for the carbon atoms of any substituents will appear at their characteristic chemical shifts.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable amount of time due to the low natural abundance of ¹³C.

  • Instrument Setup:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is usually required compared to ¹H NMR.

  • Data Acquisition and Processing:

    • Follow similar data processing steps as for ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Functional Group Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
N-H6.5 - 8.5-
Aromatic C-H6.5 - 8.0110 - 150
C4-H₂4.0 - 5.040 - 60
C=O-150 - 165

Table 1: Characteristic NMR Chemical Shift Ranges for this compound Derivatives.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of this compound derivatives, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. Electron impact (EI) ionization is a harder ionization technique that can provide valuable structural information through the analysis of fragmentation patterns.

Fragmentation Pathways

Under EI conditions, this compound derivatives can undergo characteristic fragmentation pathways. The molecular ion peak (M⁺) may be observed, and its intensity can vary.[7] Common fragmentation patterns may involve the loss of small molecules like CO, HNCO, or side chains attached to the quinazolinone core.[7] For derivatives containing bromine, the isotopic pattern of the molecular ion and fragment ions (with a characteristic 1:1 ratio for one bromine atom or 1:2:1 for two bromine atoms) is a key diagnostic feature.[7]

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

    • Acquire data in full scan mode over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, providing a high degree of confidence in the molecular formula.[8]

Mass_Spectrometry_Workflow cluster_sample Sample Preparation cluster_instrument Mass Spectrometer cluster_data Data Analysis Sample Dissolve Compound IonSource Ionization Source (e.g., ESI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum Detector->Spectrum Signal Detection Analysis Determine Molecular Weight & Fragmentation Spectrum->Analysis

Figure 1: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Characteristic IR Absorptions:

  • N-H Stretching: The N-H stretching vibrations typically appear as one or two bands in the region of 3100-3400 cm⁻¹. The presence of hydrogen bonding can cause these bands to be broad.

  • C=O Stretching: The strong absorption band for the carbonyl group (urea) is a key diagnostic feature and is typically observed in the range of 1640-1690 cm⁻¹.[9] Its exact position can be influenced by substituents and hydrogen bonding.

  • C=C Stretching: Aromatic C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations for aromatic C-H bonds appear in the 690-900 cm⁻¹ region and can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR crystal.

    • Lower the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Functional Group Characteristic IR Absorption (cm⁻¹)
N-H Stretch3100 - 3400
C=O Stretch1640 - 1690
Aromatic C=C Stretch1450 - 1600
C-N Stretch1200 - 1350

Table 2: Key Infrared Absorption Frequencies for this compound Derivatives.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Characteristic UV-Vis Absorptions:

This compound derivatives typically exhibit two main absorption bands in their UV-Vis spectra.[10]

  • π → π* Transitions: A strong absorption band is usually observed in the shorter wavelength region (210-285 nm), which is attributed to π → π* transitions within the aromatic ring.[11]

  • n → π* Transitions: A weaker absorption band is often found at longer wavelengths (285-425 nm), corresponding to the n → π* transition of the carbonyl group and other heteroatoms.[10][11]

The position and intensity of these absorption bands can be affected by the nature and position of substituents on the quinazolinone core, as well as the solvent used for the measurement.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the most accurate measurements.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a matched cuvette with the sample solution.

  • Data Acquisition:

    • Record the spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each absorption band.

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Spectroscopic_Analysis_Pyramid NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure MS Mass Spectrometry Molecular Weight & Formula NMR->MS IR IR Spectroscopy Functional Groups NMR->IR UV UV-Vis Spectroscopy Conjugated Systems NMR->UV MS->IR MS->UV IR->UV

Figure 2: The synergistic relationship of spectroscopic techniques.

Conclusion: An Integrated Approach to Structural Verification

The robust characterization of this compound derivatives is not reliant on a single analytical technique but rather on the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the detailed map of the molecular skeleton, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic structure. By employing these techniques in a complementary fashion, researchers can achieve an unambiguous and comprehensive structural elucidation of their synthesized compounds. This rigorous analytical approach is fundamental to ensuring the scientific integrity of research and development in the pursuit of novel therapeutics based on the versatile this compound scaffold.

References

The Structure-Activity Relationship of 3,4-Dihydroquinazolin-2(1H)-one Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The 3,4-dihydroquinazolin-2(1H)-one (DHQ) core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its designation as a "privileged scaffold".[1] This structural motif is found in a multitude of biologically active compounds and serves as a versatile template for the design of novel therapeutics targeting a wide array of diseases.[2][3] The inherent drug-like properties of the DHQ core, coupled with its synthetic tractability, have made it a focal point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of DHQ analogues, offering insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals. We will delve into the nuances of how substitutions on the quinazolinone ring system influence biological activity, with a particular focus on their anticancer and neuroprotective potential.

Synthetic Strategies: Building the Core

The versatility of the DHQ scaffold is mirrored in the diversity of synthetic routes developed for its construction. One of the most efficient and widely adopted methods is the one-pot, three-component reaction.[4] This approach typically involves the condensation of an anthranilamide derivative, an aldehyde or ketone, and a nitrogen source, often catalyzed by a Lewis or Brønsted acid.[2] The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization to yield the DHQ core.[1] This methodology is highly amenable to the creation of diverse chemical libraries for high-throughput screening, as it allows for the facile introduction of various substituents at the C4-position.

Another powerful technique is solid-phase synthesis, which is particularly well-suited for the combinatorial generation of DHQ libraries.[5] In this approach, one of the starting materials is attached to a solid support, allowing for the sequential addition of building blocks and easy purification by simple filtration and washing steps. This method has been successfully employed to generate libraries of 3,4-disubstituted DHQ analogues for biological screening.[5]

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Activity

The biological activity of DHQ analogues is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. A systematic analysis of SAR provides a roadmap for the rational design of more potent and selective compounds.

Substitutions at the C4-Position: A Gateway to Potency

The C4-position of the DHQ ring is a critical determinant of biological activity, and modifications at this site have a profound impact on potency and target selectivity.

  • Anticancer Activity: For anticancer applications, the introduction of bulky aromatic or heteroaromatic groups at the C4-position is often associated with potent cytotoxicity. For instance, analogues bearing a 2-naphthyl or styryl moiety at C4 have demonstrated sub-micromolar to nanomolar growth inhibitory activity against a range of cancer cell lines.[6] The presence of these large, hydrophobic groups is believed to facilitate binding to the colchicine-binding site of tubulin, thereby inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase.[6] The substitution pattern on the styryl ring also plays a role, with methoxy groups at the ortho or meta positions being more favorable for activity than a para-methoxy group.[6]

  • Kinase Inhibition: In the context of kinase inhibition, the C4-substituent is crucial for occupying the hydrophobic pocket of the ATP-binding site. For example, in the design of Cyclin-Dependent Kinase 5 (CDK5) inhibitors, a C4-benzyl group has been shown to be a key pharmacophoric element.[1]

Substitutions at the N1- and N3-Positions: Fine-Tuning Activity and Selectivity

Modifications at the nitrogen atoms of the DHQ ring, N1 and N3, provide opportunities to modulate the physicochemical properties and biological activity of the compounds.

  • N1-Substitution: Alkylation or arylation at the N1-position can influence the overall lipophilicity and metabolic stability of the molecule. In a series of monoamine oxidase (MAO) inhibitors, N1-substitution was explored to enhance potency and selectivity.[7]

  • N3-Substitution: The N3-position is frequently substituted to introduce additional interaction points with the biological target or to modulate the electronic properties of the quinazolinone ring. For instance, in the development of dual anti-tuberculosis and EGFR inhibitors, a substituted phenyl group at the N3-position was found to be important for activity.[8]

Substitutions on the Benzene Ring: Modulating Pharmacokinetics and Target Engagement

The benzene ring of the DHQ core offers multiple sites for substitution, allowing for the fine-tuning of pharmacokinetic properties and target engagement.

  • Anticancer and Anti-leishmanial Activity: The introduction of electron-withdrawing groups, such as nitro groups, at positions C6 and C8 has been shown to enhance the anti-leishmanial activity of DHQ analogues.[2] In the context of anticancer activity, the nature and position of substituents on the benzene ring can influence cytotoxicity.[3]

The following table summarizes the key SAR findings for different biological activities:

Position of SubstitutionSubstituent TypeBiological ActivityKey FindingsReference(s)
C4 Bulky aromatic (e.g., naphthyl)Anticancer (Tubulin inhibition)Potent cytotoxicity; occupies the colchicine-binding site.[6]
C4 Styryl (with ortho or meta-methoxy)Anticancer (Tubulin inhibition)Enhanced cytotoxicity compared to para-methoxy substitution.[6]
C4 BenzylNeuroprotective (CDK5 inhibition)Key pharmacophore for binding to the ATP-binding site.[1]
N1 Alkyl/ArylVariousModulates lipophilicity and metabolic stability.[7]
N3 Substituted phenylAnticancer/Anti-tuberculosis (EGFR inhibition)Important for target engagement.[8]
C6, C8 Electron-withdrawing (e.g., nitro)Anti-leishmanialEnhanced potency.[2]

Mechanisms of Action: Unraveling the Molecular Pathways

The diverse biological activities of DHQ analogues stem from their ability to interact with a range of molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Tubulin Polymerization in Cancer

A prominent mechanism of action for many cytotoxic DHQ analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of tubulin dimers into microtubules. This leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

DHQ DHQ Analogue (e.g., C4-naphthyl) Tubulin β-Tubulin (Colchicine Site) DHQ->Tubulin Binds to Polymerization Tubulin Polymerization DHQ->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules G2M G2/M Phase Arrest Polymerization->G2M Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

DHQ analogues inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Kinase Inhibition in Cancer and Neurodegenerative Diseases

DHQ analogues have emerged as potent inhibitors of several protein kinases that are implicated in the pathogenesis of cancer and neurodegenerative disorders.

  • EGFR and VEGFR-2 in Cancer: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis.[9] DHQ derivatives have been designed to target the ATP-binding sites of these kinases, thereby blocking their downstream signaling cascades, such as the Ras/MEK/ERK and PI3K/Akt pathways.[9][10] Inhibition of these pathways ultimately leads to a reduction in cell proliferation and tumor angiogenesis.

cluster_membrane Cell Membrane EGFR EGFR Ras Ras/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->Ras VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis DHQ DHQ Analogue DHQ->EGFR Inhibits DHQ->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation PI3K->Angiogenesis

DHQ analogues inhibit EGFR and VEGFR-2 signaling, blocking proliferation and angiogenesis.

  • CDK5 in Neurodegenerative Diseases: Cyclin-dependent kinase 5 (CDK5) plays a crucial role in neuronal development and function. However, its deregulation, often through the cleavage of its activator p35 to p25, is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12] Aberrant CDK5 activity leads to the hyperphosphorylation of tau protein, forming neurofibrillary tangles, and contributes to neuronal cell death. DHQ-based inhibitors have been developed to specifically target the hyperactive Cdk5/p25 complex, offering a potential therapeutic strategy to halt or slow disease progression.[1][12]

Stress Neurotoxic Stress (e.g., Aβ) Calpain Calpain Activation Stress->Calpain p35 p35 Calpain->p35 Cleaves p25 p25 p35->p25 CDK5 CDK5 p25->CDK5 Activates CDK5_p25 Aberrant CDK5/p25 Activity CDK5->CDK5_p25 Tau Tau Hyperphosphorylation CDK5_p25->Tau Death Neuronal Death CDK5_p25->Death DHQ DHQ Analogue DHQ->CDK5_p25 Inhibits NFT Neurofibrillary Tangles Tau->NFT NFT->Death

DHQ analogues inhibit aberrant CDK5 activity, preventing neurodegeneration.

Experimental Protocols: A Practical Guide

The successful evaluation of DHQ analogues relies on robust and reproducible experimental assays. Here, we provide detailed, step-by-step methodologies for two key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DHQ analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. After the treatment period, add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[17][18][19]

Principle: Tubulin polymerization can be monitored by measuring the increase in turbidity (light scattering at 340-350 nm) or by using a fluorescent reporter that binds preferentially to polymerized microtubules.[17][19]

Protocol (Fluorescence-based):

  • Reagent Preparation: Reconstitute lyophilized, >99% pure tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[17][18] Prepare a 10X stock of the test compounds, a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition), and a vehicle control.

  • Reaction Setup: In a pre-warmed 37°C 96-well plate, add 5 µL of the 10X compound or control solutions to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin solution (containing GTP and a fluorescent reporter) to each well. The final tubulin concentration is typically 2-3 mg/mL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined from these curves and compared between the treated and control samples.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The extensive body of research on the SAR of DHQ analogues has provided invaluable insights into the structural requirements for potent and selective activity against a range of biological targets. The future of DHQ-based drug discovery lies in the continued exploration of novel substitutions and the application of modern drug design strategies, such as structure-based design and computational modeling, to further refine their pharmacological profiles. Moreover, the investigation of DHQ analogues for new therapeutic applications, beyond the well-explored areas of cancer and neurodegeneration, holds significant promise. As our understanding of the complex biology of diseases continues to grow, the versatile DHQ scaffold is poised to remain a cornerstone of medicinal chemistry efforts for years to come.

References

physicochemical properties of 3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroquinazolin-2(1H)-one

Introduction: The Significance of the Quinazolinone Scaffold

The this compound core is a prominent heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery. As a structural motif found in numerous natural products and synthetic compounds, it is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The versatility of the quinazolinone ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological and pharmacokinetic profiles.

A thorough understanding of the fundamental physicochemical properties of the parent scaffold, this compound, is paramount for any research and development program. These properties—including solubility, lipophilicity, ionization state (pKa), and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent. This guide provides a comprehensive overview of these key characteristics, supported by field-proven experimental protocols to empower researchers in their drug development endeavors.

Core Physicochemical Properties

The foundational physicochemical data for this compound are summarized below. These values serve as a critical baseline for designing derivatives and formulating development strategies.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O[2][3]
Molecular Weight 148.16 g/mol [2][3]
IUPAC Name 3,4-dihydro-1H-quinazolin-2-one[3]
CAS Number 66655-67-2[3]
Melting Point 241-242 °C[2]
Boiling Point 257 °C[2]
Density 1.19 g/cm³[2]
logP (Computed) 0.9[3]
Topological Polar Surface Area 41.1 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 1[3]

Structural Elucidation & Spectroscopic Profile

Confirmation of the molecular structure is the first step in characterization. A combination of spectroscopic techniques provides an unambiguous fingerprint of this compound.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzene ring typically appear as a complex multiplet system between δ 6.7-7.3 ppm. The methylene protons (-CH₂-) at position 4 will present as a singlet around δ 4.3 ppm. The two N-H protons (amide and amine) will appear as broad singlets, with the amide proton (N1-H) being more downfield (around δ 8.9 ppm) due to deshielding from the adjacent carbonyl group.[4]

  • ¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon (C=O) at position 2 is the most downfield signal, typically appearing around δ 156-164 ppm. Aromatic carbons will resonate in the δ 114-148 ppm range. The aliphatic methylene carbon (-CH₂) at position 4 will have a characteristic upfield signal around δ 50-60 ppm.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. A strong, sharp absorption band between 1650-1700 cm⁻¹ is characteristic of the C=O stretch of the cyclic amide (lactam). N-H stretching vibrations will appear as one or two bands in the 3100-3400 cm⁻¹ region. C-H stretching from the aromatic ring is observed around 3000-3100 cm⁻¹, while C=C ring stretching appears in the 1450-1620 cm⁻¹ region.[7]

  • Mass Spectrometry (MS): Under electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 149.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₈H₉N₂O⁺, with high accuracy.[5] PubChem also lists available GC-MS data for this compound.[3]

Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive physicochemical profiling of a new chemical entity. The following workflow outlines the logical progression of experiments.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Advanced Profiling A Synthesis & Purification B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point (Thermal Stability) C->D E Aqueous Solubility (Kinetic Assay) C->E F Lipophilicity (logD Shake-Flask) C->F G pKa Determination (Potentiometric or Computational) C->G H Thermodynamic Solubility E->H If required for lead optimization J Permeability (e.g., PAMPA) E->J F->J G->E Informs pH selection G->F Informs pH selection I Chemical Stability (pH, Temp, Light) J->I Provides full ADME context

Caption: Workflow for the physicochemical characterization of a quinazolinone analog.

Ionization and Acidity (pKa)

The ionization state of a molecule at physiological pH (typically 7.4) profoundly impacts its solubility, permeability, and target engagement. The quinazolinone scaffold contains two nitrogen atoms that can potentially be protonated. These heterocycles are generally considered weak bases.[8]

Experimental Protocols

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties. The rationale behind key steps is included to provide a deeper understanding of the methodology.

Kinetic Aqueous Solubility Assay

Rationale: Kinetic solubility is a high-throughput assessment used in early drug discovery to identify compounds with potential solubility liabilities. It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro biological assays.[11][12] The nephelometric (light-scattering) method described here is rapid and does not require a UV chromophore.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into designated wells. Prepare a serial dilution series directly in the plate if multiple concentrations are being tested.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 2%. This brings the highest compound concentration to 200 µM.

  • Incubation: Seal the plate and shake it vigorously for 1 minute. Incubate the plate at room temperature (or 37°C for physiological relevance) for 90 minutes to allow for precipitation to equilibrate.[13][14]

  • Measurement: Place the microtiter plate into a nephelometer or a plate reader capable of measuring light scattering (turbidity), typically at a wavelength between 500-700 nm.

  • Data Analysis: The amount of light scattered is directly proportional to the amount of undissolved precipitate. The highest concentration that does not produce a signal significantly above the background (buffer + 2% DMSO) is reported as the kinetic solubility.

Lipophilicity: Shake-Flask logD₇.₄ Determination

Rationale: Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of membrane permeability and metabolic stability. The partition coefficient (logP for neutral species, logD for ionizable species at a specific pH) is the standard measure. The shake-flask method, while low-throughput, is considered the "gold standard" for its accuracy.[2][15] We determine logD at pH 7.4 to reflect physiological conditions.

G cluster_0 Shake-Flask logD Principle A 1. Prepare Pre-Saturated Phases (n-Octanol <=> PBS pH 7.4) B 2. Add Compound to Biphasic System A->B C 3. Shake to Reach Equilibrium (Compound partitions between phases) B->C D 4. Centrifuge for Phase Separation C->D E 5. Sample Each Phase D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G 7. Calculate Ratio logD = log([Compound]octanol / [Compound]aqueous) F->G

Caption: Principle of the shake-flask method for logD determination.

Methodology:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel for 24 hours. Allow the layers to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.[2]

  • Compound Addition: Add a known amount of this compound to a vial containing a defined volume of the pre-saturated PBS (e.g., 2 mL). Ensure the concentration is below the aqueous solubility limit.

  • Partitioning: Add an equal volume of pre-saturated n-octanol (2 mL) to the vial. Seal the vial tightly.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). Avoid vigorous shaking that can cause emulsions.[1]

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.

  • Sampling and Analysis: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Quantify the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.[16]

  • Calculation: The logD is calculated using the formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides information on the purity and thermal stability of a crystalline solid. A sharp melting range (typically < 2°C) is indicative of high purity, whereas impurities will depress and broaden the melting range.[17]

Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Tap the open end of a glass capillary tube into the powder to load a small amount of sample.

  • Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. A sample height of 1-2 mm is sufficient.[4][18]

  • Apparatus Setup: Insert the capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar digital device).

  • Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-20°C/minute) to quickly find the approximate melting temperature.[17] Allow the apparatus to cool significantly.

  • Accurate Determination: Set the starting temperature to ~20°C below the approximate melting point found in the previous step. Set a slow heating rate of 1-2°C per minute. A slow ramp is crucial for an accurate reading.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last crystal melts completely (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. For this compound, this is expected to be in the 241-242°C range.[2]

Conclusion

This compound possesses a set of physicochemical properties that make it an attractive and versatile starting point for medicinal chemistry programs. Its moderate lipophilicity, defined thermal properties, and multiple points for chemical functionalization provide a solid foundation for the development of novel therapeutics. The experimental protocols and characterization data outlined in this guide offer a robust framework for researchers and drug development professionals to rigorously evaluate this privileged scaffold and its derivatives, ensuring data integrity and accelerating the journey from discovery to clinical application.

References

biological activity of novel 3,4-dihydroquinazolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Novel 3,4-Dihydroquinazolin-2(1H)-one Derivatives

Abstract

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the diverse biological activities of novel derivatives of this core, with a primary focus on their anticancer, antimicrobial, and antihypertensive properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental findings. This document synthesizes data from recent literature to offer researchers and drug development professionals a detailed understanding of the therapeutic potential of this promising class of compounds, supported by detailed experimental protocols and visual pathway diagrams.

Introduction: The Quinazolinone Scaffold in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the quinazolinone nucleus is a cornerstone of modern drug discovery.[1][2] Quinazolinones, which feature a fused benzene and pyrimidine ring system, are present in numerous bioactive molecules and approved drugs.[1][2] The structural versatility of this core allows for extensive modification, enabling the fine-tuning of pharmacological profiles and detailed SAR investigations.[3]

This guide focuses specifically on the This compound isomer. Its unique structural features and capacity for diverse substitutions have made it a fertile ground for the development of novel therapeutic agents targeting a range of diseases. Research has demonstrated that derivatives of this scaffold exhibit potent biological effects, including but not limited to, anticancer, antimicrobial, antihypertensive, and neuroprotective activities.[1][4][5]

Synthetic Approaches: Accessing Chemical Diversity

The exploration of the biological potential of 3,4-dihydroquinazolin-2(1H)-ones is intrinsically linked to the development of efficient synthetic methodologies. Modern organic synthesis has provided several robust routes to access these compounds. One-pot, multi-component reactions are particularly favored as they offer an efficient and environmentally benign pathway to generate molecular diversity from simple starting materials like isatoic anhydride, various aldehydes, and an amine source.[6][7] Furthermore, solid-phase synthesis techniques have been successfully employed to create combinatorial libraries of these derivatives, facilitating high-throughput screening and rapid identification of lead compounds.[8] These synthetic advancements are crucial for building the compound collections needed for comprehensive biological evaluation and SAR studies.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents.[2] These compounds have shown efficacy against a variety of cancer cell lines, including those of the breast, liver, lung, and colon, often operating through multiple, distinct mechanisms of action.[8][9]

Mechanisms of Antineoplastic Action
  • Enzyme and Receptor Kinase Inhibition: Many quinazolinone derivatives function as small molecule inhibitors of kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity drives the proliferation of many tumors.[3][10] By blocking the ATP-binding site of EGFR, these compounds can halt downstream signaling cascades responsible for cell growth and survival.

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it a prime target for chemotherapy. Certain this compound derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle.[10][11] This mechanism is similar to that of established anticancer drugs like colchicine.[10]

  • Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. These derivatives can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] This often involves the modulation of key regulatory proteins, such as increasing the Bax/Bcl-2 ratio to promote mitochondrial permeabilization and activating effector caspases like caspase-3 and -7.[1][10]

  • Cell Cycle Arrest: Beyond targeting mitosis, these compounds can induce cell cycle arrest at other checkpoints, preventing cancer cells from replicating their DNA and proliferating.

Below is a diagram illustrating the EGFR signaling pathway, a key target for many quinazolinone-based anticancer agents.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylates Ligand EGF Ligand Ligand->EGFR Binds & Activates Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Enters Nucleus

Caption: EGFR signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) and Quantitative Data

SAR studies have revealed that the anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the quinazolinone core.[8][12] For instance, modifications at the R1, R2, and R3 positions can significantly impact activity, with different substituents favoring cytotoxicity against specific cancer cell lines.[8] The introduction of hydrophobic groups, hydrogen bond donors/acceptors, and various heterocyclic rings have all been explored to optimize efficacy.[8]

The table below summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentCancer Cell LineIC₅₀ (µM)Reference
CA1-e Amino AcidPrimary AmineHeterocycleA2780 (Ovarian)22.76[8]
CA1-g Amino AcidPrimary AmineHeterocycleA2780 (Ovarian)22.94[8]
CA1-e Amino AcidPrimary AmineHeterocycleHepG-2 (Liver)37.59[8]
CA1-g Amino AcidPrimary AmineHeterocycleHepG-2 (Liver)45.41[8]
Series Avg. ---MDA-MB-231 (Breast)~70-90[8]

Data synthesized from a study on solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives, demonstrating moderate to potent anti-proliferative activity.[8]

Antimicrobial Activity

In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is critical. Derivatives of this compound have emerged as promising candidates in this field, exhibiting activity against a range of pathogenic microbes.[13][14][15]

Spectrum of Activity and Mechanism

These compounds have demonstrated inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[14][16][17] While the exact mechanisms are still under investigation for many derivatives, some are believed to target essential bacterial enzymes. For example, molecular docking studies suggest that certain derivatives may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, making it a validated target for antimicrobial drugs.[17]

The structural modifications on the quinazolinone scaffold, such as the incorporation of pyrazole or hydrazone moieties, have been shown to be effective in enhancing antimicrobial potency.[17]

Antihypertensive and Cardiovascular Effects

Certain quinazolinone derivatives have long been recognized for their cardiovascular effects, most notably as antihypertensive agents.[5][18] Prazosin, a well-known antihypertensive drug, features a quinazoline core and functions as an α1-adrenergic receptor antagonist.[19] Following this precedent, novel this compound and related quinazolin-4(3H)-one derivatives have been synthesized and evaluated for similar activities.[5][18][20]

Screening of these novel compounds has identified several candidates that produce a hypotensive effect and bradycardia (slowing of heart rate) in vivo.[5][18] The primary mechanism is believed to be the blockade of α1-adrenoceptors, which leads to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[5][19] Some synthesized compounds have demonstrated activity comparable to or better than the reference drug Prazosin.[5][20]

Other Notable Biological Activities

The therapeutic potential of this scaffold extends beyond the major areas discussed above.

  • Neuroprotective Activity: Deregulation of cyclin-dependent kinase 5 (CDK5) is implicated in the pathology of neurodegenerative disorders like Alzheimer's disease.[4] A series of 3,4-dihydroquinazolin-2(1H)-ones have been designed and identified as potent inhibitors of CDK5, highlighting their potential for treating neurological conditions.[4]

  • Antioxidant and Anti-inflammatory Activity: Several studies have reported the antioxidant and anti-inflammatory properties of these derivatives, which are beneficial in a wide range of pathological conditions.[1][8]

Key Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial properties of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC₅₀).[8]

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Include vehicle control. A->B C 3. Incubation Incubate cells with compounds for 48-72h. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well. Incubate for 4h. C->D E 5. Solubilization Remove medium, add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, A2780, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

  • Seeding: Cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: The test this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth within a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest compound concentration in which no visible turbidity (growth) is observed.

Conclusion and Future Perspectives

The this compound scaffold is undeniably a versatile and valuable core in the pursuit of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong potential in oncology, infectious diseases, and cardiovascular medicine. The established synthetic routes allow for the creation of large, diverse chemical libraries, which will continue to fuel the discovery of new lead compounds.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While many activities have been reported, the precise molecular targets for many derivatives remain unknown. Elucidating these mechanisms is crucial for rational drug design and optimization.

  • Selectivity and Safety: A major challenge in drug development is achieving selectivity for the target (e.g., cancer cells) over healthy cells to minimize toxicity. Future SAR studies should incorporate counter-screening against normal cell lines and predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling.[8]

  • In Vivo Efficacy: While many compounds show promising in vitro activity, demonstrating efficacy and safety in preclinical animal models is the critical next step toward clinical translation.

  • Combination Therapies: Exploring the synergistic effects of these derivatives with existing drugs could lead to more effective treatment regimens and help overcome drug resistance.

References

The Multifaceted Mechanisms of Action of 3,4-Dihydroquinazolin-2(1H)-one Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases, including cancer, neurodegenerative disorders, and thromboembolic diseases.[4][5][6][7] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of this compound compounds, with a focus on their interactions with key biological targets and the ensuing signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical class.

I. Anticancer Mechanisms of Action

The quinazolinone core is a prominent feature in many anticancer agents.[8][9] Derivatives of this compound exert their cytotoxic effects through several distinct mechanisms, primarily involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.

A. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[10][11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[5][10][11] Several quinazolinone-based compounds have been developed as EGFR inhibitors.[12][13]

Mechanism of Inhibition: this compound derivatives designed as EGFR inhibitors typically function as ATP-competitive antagonists.[5][14] They bind to the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing the phosphorylation of tyrosine residues.[5][14] This blockade of autophosphorylation inhibits the activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation and survival.[15]

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibition ATP ATP P P Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Tubulin_Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Quinazolinone This compound Derivative Quinazolinone->Microtubule Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation cluster_pathways Apoptotic Stimuli Intrinsic Intrinsic Pathway (Mitochondrial) Procaspase9 Procaspase-9 Intrinsic->Procaspase9 activates Extrinsic Extrinsic Pathway (Death Receptor) Procaspase8 Procaspase-8 Extrinsic->Procaspase8 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Quinazolinone This compound Derivative Quinazolinone->Procaspase3 Direct Activation CDK5_Pathway Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Aβ, oxidative stress) p35 p35 Neurotoxic_Stimuli->p35 cleavage p25 p25 p35->p25 CDK5_p25 CDK5/p25 Complex (Hyperactive) p25->CDK5_p25 CDK5 CDK5 CDK5->CDK5_p25 Tau Tau Protein CDK5_p25->Tau Hyperphosphorylation Neuronal_Death Neuronal Death CDK5_p25->Neuronal_Death Other Substrates Quinazolinone This compound Derivative Quinazolinone->CDK5_p25 Inhibition Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFT Neurofibrillary Tangles Hyperphosphorylated_Tau->NFT NFT->Neuronal_Death FXa_Pathway cluster_cascade Coagulation Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX activates Extrinsic Extrinsic Pathway Extrinsic->FactorX activates FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) Quinazolinone This compound Derivative Quinazolinone->FactorXa Inhibition

References

A Senior Application Scientist's Guide to the One-Pot Synthesis of 3,4-Dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, making the development of efficient and robust synthetic methodologies a critical focus for drug discovery and development programs. One-pot syntheses are particularly prized for their operational simplicity, atom economy, and reduction of waste by minimizing intermediate isolation and purification steps.

This technical guide provides an in-depth exploration of the primary one-pot strategies for the synthesis of the parent this compound system. We will dissect the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present comparative data to inform your experimental design.

Core Synthetic Strategy: Cyclization of 2-Aminobenzylamine with C1 Electrophiles

The most direct and reliable one-pot approach to this compound involves the reaction of 2-aminobenzylamine with a suitable one-carbon (C1) carbonyl source. This strategy leverages the differential nucleophilicity of the aromatic and benzylic amine groups in the starting material to achieve a regioselective cyclization.

The fundamental logic of this pathway is a two-step sequence within a single pot:

  • Initial Acylation/Carbamoylation: The more nucleophilic benzylic amine attacks the C1 electrophile.

  • Intramolecular Cyclization: The resulting intermediate undergoes a ring-closing reaction via nucleophilic attack from the aromatic amine, typically followed by the elimination of a leaving group, to form the stable heterocyclic ring.

G cluster_start Starting Materials cluster_process One-Pot Reaction A 2-Aminobenzylamine C Step 1: N-Acylation/ Carbamoylation Intermediate A->C Nucleophilic Attack B C1 Carbonyl Source (e.g., Triphosgene, CO2) B->C Electrophile D Step 2: Intramolecular Cyclization C->D Ring Closure E This compound D->E Elimination

Methodology 1: Triphosgene-Mediated Cyclization

Triphosgene, a stable solid, serves as a highly effective phosgene equivalent. Its reaction with 2-aminobenzylamine provides a remarkably clean and high-yielding pathway to the target compound.

Mechanistic Rationale: Triphosgene dissociates in situ to generate phosgene. The primary aliphatic amine of 2-aminobenzylamine, being more basic and sterically accessible than the aromatic amine, acts as the initial nucleophile. It attacks the carbonyl carbon of phosgene to form an N-acyl chloride intermediate. This is immediately followed by an intramolecular nucleophilic attack from the aromatic amine onto the same carbonyl carbon, displacing a chloride ion. Subsequent elimination of HCl drives the formation of the final, stable cyclic urea structure.

// Nodes start [label="2-Aminobenzylamine + Triphosgene"]; inter1 [label="N-Acyl Chloride\nIntermediate"]; inter2 [label="Cyclized Tetrahedral\nIntermediate"]; product [label="this compound"];

// Edges start -> inter1 [label=" Nucleophilic attack\n by aliphatic amine"]; inter1 -> inter2 [label=" Intramolecular attack\n by aromatic amine"]; inter2 -> product [label=" Elimination\n of HCl"]; } axdot Figure 2: Simplified mechanism for triphosgene-mediated synthesis.

Detailed Experimental Protocol: (Adapted from a procedure yielding 99% purity[1])

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(aminomethyl)aniline (1.50 g, 12.3 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a single portion, carefully add triphosgene (3.31 g, 12.3 mmol) to the stirred solution under a nitrogen atmosphere.

    • Scientist's Note: The reaction is often rapid, evidenced by the immediate formation of a colorless precipitate (likely the hydrochloride salt of the starting amine and product). Maintaining an inert atmosphere is crucial to prevent side reactions with moisture.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.

  • Work-up: Quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo to yield the product.

    • Self-Validation Check: The crude product is often of high purity. Purity can be assessed by TLC and melting point. For this protocol, the product (1.80 g, 12.2 mmol, 99%) was obtained as a colorless solid without the need for column chromatography[1].

Methodology 2: Catalytic Cyclization with Carbon Dioxide (CO₂) and Other Carbon Monoxide (CO) Surrogates

Employing CO₂ as the C1 source represents a greener, more sustainable alternative to phosgene equivalents.[2][3] These reactions typically require a catalyst to activate the relatively unreactive CO₂ molecule and often proceed under pressure. Similarly, reagents like molybdenum hexacarbonyl can serve as solid sources of carbon monoxide for the cyclization.

Mechanistic Rationale: In these systems, a catalyst (often a transition metal complex) coordinates to and activates the CO or CO₂. This activation enhances the electrophilicity of the carbon center, facilitating the initial nucleophilic attack by the benzylic amine of 2-aminobenzylamine. The subsequent intramolecular cyclization proceeds in a manner analogous to the triphosgene method, ultimately forming the desired heterocycle.

C1 SourceCatalyst / Co-reagentsSolventTemp (°C)Yield (%)Reference
TriphosgeneNoneTHF0 to RT99[1]
Molybdenum HexacarbonylPd(OAc)₂, Cu(OAc)₂, DBU1,4-Dioxane95High[1]
Carbon Dioxide (CO₂)Metal-based catalystsVariesVariesGood[2][3]

Table 1: Comparison of One-Pot Synthetic Conditions for this compound.

Trustworthiness and Experimental Causality: The choice of C1 source dictates the reaction conditions.

  • Triphosgene: Highly reactive, requiring no catalyst but stringent anhydrous conditions. Its primary drawback is the formation of stoichiometric amounts of HCl, which can complicate reactions with acid-sensitive substrates.

  • CO₂/CO Surrogates: Less hazardous and greener, but their lower reactivity necessitates catalysts and often higher temperatures or pressures. The catalyst's role is paramount; for instance, in the molybdenum hexacarbonyl system, Pd(OAc)₂ and Cu(OAc)₂ likely form a catalytically active species that facilitates the carbonylation process, while DBU (a non-nucleophilic base) neutralizes any acidic byproducts.[1]

Conclusion and Outlook

The one-pot synthesis of this compound from 2-aminobenzylamine is a highly efficient and robust transformation. For laboratory-scale synthesis where yield and purity are paramount, the triphosgene-mediated route offers a near-quantitative, clean, and rapid protocol. For process chemistry and green chemistry applications, the development of increasingly efficient catalytic systems utilizing carbon dioxide as the C1 feedstock is a promising and actively researched area. The methodologies detailed in this guide provide a strong, mechanistically-grounded foundation for any researcher or drug development professional working with this important heterocyclic scaffold.

References

A Technical Guide to the Solid-Phase Synthesis of 3,4-Dihydroquinazolin-2(1H)-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2] The demand for rapid synthesis and screening of large numbers of diverse analogs has propelled the development of efficient solid-phase synthesis (SPS) methodologies. This guide provides an in-depth technical overview of the strategies and protocols for the solid-phase synthesis of this compound libraries, tailored for researchers, scientists, and professionals in drug development. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols, and discuss the critical aspects of resin and linker selection, reaction monitoring, and final product characterization.

Introduction: The Significance of the this compound Scaffold

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical chemistry.[1][3] The this compound core, in particular, is a key pharmacophore found in compounds exhibiting diverse biological activities, including but not limited to:

  • Anticancer Activity: As inhibitors of kinases and receptor kinases, such as EGFR tyrosine kinase and p38 MAP kinase.[1]

  • Anti-inflammatory Properties: Demonstrating potential in modulating inflammatory pathways.[1]

  • Antiviral and Antimicrobial Effects: Showing promise in combating various pathogens.[2]

The modular nature of the this compound structure, with multiple points for diversification (typically at the N1, C4, and aromatic ring positions), makes it an ideal candidate for combinatorial library synthesis. Solid-phase synthesis offers a streamlined and efficient approach to generate these libraries, facilitating high-throughput screening and accelerating the drug discovery process.[1][4]

Core Principles of Solid-Phase Synthesis (SPS) for Heterocycles

Solid-phase synthesis is a powerful technique where molecules are built step-by-step on an insoluble polymer support, or resin.[5] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing, a significant advantage over traditional solution-phase chemistry.[5]

2.1. The Strategic Triad: Resin, Linker, and Building Blocks

The success of any solid-phase synthesis hinges on the judicious selection of three key components:

  • Resin (Solid Support): The insoluble polymer matrix. Polystyrene resins, such as Merrifield and Wang resins, are commonly used due to their chemical inertness and good swelling properties in a variety of organic solvents.[5][6] The choice of resin can influence reaction kinetics and the overall success of the synthesis.[6]

  • Linker: A chemical moiety that connects the initial building block to the resin. The linker must be stable throughout the synthetic sequence but cleavable under specific conditions to release the final product.[6][7] The nature of the linker also determines the functional group on the cleaved product (e.g., a carboxylic acid or an amide).

  • Building Blocks: The reactive molecules that are sequentially added to construct the target molecule. For this compound synthesis, these typically include a substituted 2-aminobenzylamine or a related precursor and various reagents for cyclization and derivatization.

A General Strategy for the Solid-Phase Synthesis of a this compound Library

A common and effective strategy for the solid-phase synthesis of 3,4-dihydroquinazolin-2(1H)-ones involves the following key stages, which can be visualized in the workflow diagram below. This approach often utilizes a substituted 2-nitrobenzylamine or a related precursor anchored to the solid support.

SPS_Workflow cluster_resin_prep Resin Preparation & Loading cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin Resin Swelling (e.g., in DMF) Loading Loading of First Building Block (e.g., 2-Nitrobenzoic acid derivative) Resin->Loading Activation Amidation Amidation with Primary Amine (R1-NH2) (Diversity Point 1) Loading->Amidation Reduction Nitro Group Reduction (e.g., SnCl2·2H2O) Amidation->Reduction Cyclization Cyclization to form Dihydroquinazolinone Core (e.g., CDI, Triphosgene) Reduction->Cyclization Derivatization Optional N-Alkylation/Acylation (R2) (Diversity Point 2) Cyclization->Derivatization Cleavage Cleavage from Resin (e.g., TFA cocktail) Derivatization->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Product Characterized this compound Library Purification->Final_Product Cyclization_Mechanism Reactant Resin-Linker-Aryl-C(=O)NHR¹ NH₂ Intermediate1 Resin-Linker-Aryl-C(=O)NHR¹ NH-C(=O)-Im Reactant:f0->Intermediate1:f0 Nucleophilic attack on CDI CDI Carbonyldiimidazole (CDI) Product Resin-Linker-3,4-Dihydroquinazolin-2(1H)-one Intermediate1->Product Intramolecular cyclization (- Imidazole)

References

Methodological & Application

Introduction: The Quinazolinone Core as a Privileged Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of 3,4-Dihydroquinazolin-2(1H)-one Scaffolds in Anticancer Research

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Its derivatives, particularly the this compound core, are frequently employed in the design of novel therapeutics due to their structural resemblance to the hinge region of ATP-binding pockets in various kinases.[2][3] This structural advantage has led to the development of numerous potent and selective inhibitors targeting key regulators of cancer cell proliferation, survival, and angiogenesis.[1][4]

Many quinazoline-based compounds have been successfully developed as anticancer drugs, including FDA-approved tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[5][6] These agents primarily target the Epidermal Growth Factor Receptor (EGFR), a critical driver in non-small-cell lung cancer (NSCLC) and other malignancies.[5][7][8] Beyond EGFR, derivatives of the quinazolinone family have demonstrated potent inhibitory activity against other crucial oncogenic targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and tubulin.[1][9][10]

This guide provides a comprehensive framework for researchers aiming to evaluate the anticancer potential of novel this compound derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for assessing cytotoxicity, apoptosis induction, and cell cycle disruption.

Key Mechanisms of Action and Molecular Targets

The anticancer effects of quinazolinone derivatives are often attributed to their ability to interfere with specific signaling pathways essential for tumor growth and survival. Understanding these mechanisms is critical for designing rational screening strategies and interpreting experimental outcomes.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A. Epidermal Growth Factor Receptor (EGFR): EGFR is a key member of the ErbB family of receptor tyrosine kinases.[8] Its overexpression or activating mutations lead to uncontrolled cell proliferation and are hallmarks of various cancers.[5][8] Quinazolinone derivatives can function as ATP-competitive inhibitors that block the downstream signaling cascade, thereby inhibiting tumor growth.[5] Some novel quinazolinones have also been developed as allosteric inhibitors, offering a strategy to overcome resistance to traditional ATP-competitive drugs.[7][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Quinazolinone This compound Derivative Quinazolinone->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

B. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[12] VEGFR-2 is the primary mediator of the pro-angiogenic signals induced by VEGF. Inhibition of VEGFR-2 by quinazolinone-based compounds can block this process, effectively starving the tumor of essential nutrients and oxygen.[9][13]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT/mTOR VEGFR2->PI3K_AKT RAS_MAPK RAS/MEK/ERK VEGFR2->RAS_MAPK VEGF VEGF Ligand VEGF->VEGFR2 Quinazolinone This compound Derivative Quinazolinone->VEGFR2 Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Survival Survival PLCg->Survival PI3K_AKT->Proliferation PI3K_AKT->Migration PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Survival

Caption: VEGFR-2 Signaling Cascade in Angiogenesis.
Disruption of Microtubule Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, structure, and intracellular transport. Compounds that interfere with microtubule dynamics are potent anticancer agents. Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, G2/M phase cell cycle arrest, and subsequent apoptosis.[1][10]

Experimental Workflow for In Vitro Anticancer Evaluation

A structured, multi-stage approach is essential for the efficient and comprehensive evaluation of novel compounds. The workflow should progress from broad cytotoxicity screening to detailed mechanistic assays.

Workflow Start Compound Synthesis & Characterization Screening Primary Screening: Cytotoxicity Assay (MTT) Start->Screening Mechanistic Secondary Mechanistic Assays Screening->Mechanistic If IC50 is potent Apoptosis Apoptosis Assay (Annexin V / PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle Target Target Validation Assays Apoptosis->Target Based on observed phenotype CellCycle->Target Based on observed phenotype Kinase Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Target->Kinase Tubulin Tubulin Polymerization Assay Target->Tubulin

Caption: Stepwise workflow for evaluating novel anticancer agents.

Protocols for Core Anticancer Assays

The following protocols provide detailed, validated methodologies for the initial stages of in vitro screening.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality & Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC₅₀).[14][16]

Materials:

  • Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon).[17][18]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[19]

  • This compound derivative stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[14]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution.[20]

  • 96-well flat-bottom plates, sterile.

  • Multi-well spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin). Also include wells with medium only for background subtraction.[20]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[15][20] Protect the plate from light.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[19][21] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14][20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation:

Compound IDCell LineTissue of OriginIC₅₀ (µM) ± SDDoxorubicin (Control) IC₅₀ (µM) ± SD
DQC-01A549Lung CarcinomaExample: 12.5 ± 1.8Example: 1.1 ± 0.2
DQC-01MCF-7Breast AdenocarcinomaExample: 9.8 ± 1.2Example: 0.9 ± 0.1
DQC-01HCT-116Colon CarcinomaExample: 25.1 ± 3.5Example: 1.5 ± 0.3
Note: Data are for illustrative purposes.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Causality & Principle: Apoptosis is a form of programmed cell death critical for tissue homeostasis. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[22][23] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. It can therefore distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[22][24]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).

  • Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Phosphate-Buffered Saline (PBS), cold.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation: Treat cells with the this compound derivative at a predetermined concentration (e.g., 1x and 2x IC₅₀) for 24 hours.

    • Self-Validation: Include an untreated cell sample (negative control) and a positive control treated with a known apoptosis inducer like staurosporine or cycloheximide.[24]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[24] Resuspend the cell pellet after each wash.

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[23][24]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24][25] Excite FITC at 488 nm and measure emission at ~530 nm (FL1), and excite PI and measure emission at >670 nm (FL2 or FL3).

  • Data Interpretation: Generate a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent:

    • Lower-Left (Q4): Live cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality & Principle: The cell cycle is a tightly regulated process, and its disruption is a common mechanism for anticancer drugs. This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[26] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[27] Therefore, the fluorescence intensity of stained cells is directly proportional to their DNA content.[28] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S phase have an intermediate amount.[26] A "sub-G1" peak is often indicative of apoptotic cells with fragmented DNA.[27]

Materials:

  • Cells treated with the test compound.

  • PBS, cold.

  • 70% Ethanol, ice-cold.

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).[28]

  • RNase A solution (e.g., 100 µg/mL).[28]

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells per sample.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[28] This step permeabilizes the cells for PI entry.

  • Storage/Incubation: Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks if necessary.[28]

  • Rehydration & RNase Treatment: Centrifuge the fixed cells (at a higher speed, ~800 x g, as fixed cells are less dense). Discard the ethanol and wash the pellet twice with PBS.[28] Resuspend the pellet and add 50 µL of RNase A solution to ensure that only DNA is stained.[28] Incubate for 15-30 minutes at 37°C.

  • PI Staining: Add 400 µL of PI staining solution to the cells.[28]

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring fluorescence in the linear scale.[28] Collect data for at least 10,000 events per sample.

  • Data Interpretation: Generate a histogram of cell count versus PI fluorescence intensity. Analyze the histogram using cell cycle analysis software to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest at that checkpoint.

References

Application Notes and Protocols for 3,4-Dihydroquinazolin-2(1H)-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 3,4-Dihydroquinazolin-2(1H)-ones in Kinase-Targeted Cancer Therapy

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several derivatives having achieved clinical success as kinase inhibitors.[1] Within this privileged class of heterocyclic compounds, 3,4-dihydroquinazolin-2(1H)-one derivatives are gaining significant attention for their potent and often selective inhibition of various protein kinases implicated in oncogenesis.[2] These kinases, critical nodes in cellular signaling pathways, regulate a multitude of processes including cell growth, proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth understanding of this compound derivatives as kinase inhibitors, detailing their mechanism of action and providing field-proven protocols for their evaluation.

Mechanism of Action: Targeting the Engine of Cancer Cells

The primary mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases. These small molecules typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that drives tumor growth and survival.[4]

Some derivatives have also been shown to act as non-competitive inhibitors, binding to allosteric sites on the kinase.[4] This can offer advantages in terms of selectivity and overcoming resistance mechanisms that arise from mutations in the ATP-binding site. The specific kinase or kinases targeted by a particular derivative are determined by its unique chemical structure and the complementary topology of the kinase's active site.

Key Kinase Targets and Associated Signaling Pathways

This compound and related quinazolinone derivatives have demonstrated inhibitory activity against a range of important oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of cancer cells.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[6]

  • Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family that is overexpressed in a significant portion of breast cancers and other malignancies.[7]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[8]

  • c-Met: A receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis.[9]

The following diagrams illustrate the signaling pathways regulated by these key kinase targets.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: EGFR Signaling Pathway.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding PLCγ PLCγ VEGFR->PLCγ PI3K PI3K VEGFR->PI3K PKC PKC PLCγ->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT Endothelial Cell Survival Endothelial Cell Survival AKT->Endothelial Cell Survival

Caption: VEGFR Signaling Pathway.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT Transcription Factors Transcription Factors AKT->Transcription Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: HER2 Signaling Pathway.

CDK2_Signaling Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex Rb Rb Cyclin E/CDK2 Complex->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription DNA Replication DNA Replication S-Phase Genes->DNA Replication

Caption: CDK2/Cyclin E Signaling Pathway.

Experimental Protocols for Inhibitor Evaluation

A systematic approach is crucial for characterizing the activity of novel this compound derivatives. The following protocols provide a robust framework for in vitro and cell-based evaluation.

Experimental Workflow

Experimental_Workflow Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Determine IC50 Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay Confirm Cellular Activity Apoptosis Assay Apoptosis Assay Cell-Based Proliferation Assay->Apoptosis Assay Elucidate Mechanism Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assay->Data Analysis & Interpretation Lead Optimization Lead Optimization Data Analysis & Interpretation->Lead Optimization

Caption: Experimental Workflow for Inhibitor Evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a non-radioactive, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[10][11]

Materials:

  • Recombinant kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • HTRF Kinase Assay Buffer

  • Europium-conjugated anti-phospho-specific antibody

  • Streptavidin-XL665

  • HTRF Detection Buffer

  • Low-volume 384-well plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction: a. In a 384-well plate, add 2 µL of the test compound dilution or DMSO (for control). b. Add 4 µL of the kinase solution (diluted in Kinase Assay Buffer). c. Add 4 µL of the biotinylated substrate and ATP mixture (diluted in Kinase Assay Buffer). d. Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Prepare the detection mixture by diluting the Europium-conjugated antibody and Streptavidin-XL665 in HTRF Detection Buffer. b. Add 10 µL of the detection mixture to each well. c. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm (for europium) and 665 nm (for XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: Apoptosis Detection (Hoechst 33258 Staining)

This fluorescence microscopy-based assay detects the characteristic nuclear condensation and fragmentation that occurs during apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • Hoechst 33258 staining solution (10 µg/mL in PBS)

  • Paraformaldehyde (4% in PBS)

  • PBS

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the test compounds at their IC50 concentration for 24-48 hours.

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and stain with Hoechst 33258 solution for 10 minutes at room temperature in the dark.

  • Imaging: Wash the cells with PBS and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

  • Quantification: Count the number of apoptotic cells and express it as a percentage of the total number of cells in multiple fields of view.

Data Presentation: Summarizing Inhibitory Potency

The following tables summarize the reported IC50 values for various quinazolinone derivatives against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinazolinone Derivatives

CompoundTarget KinaseIC50 (µM)Reference
Derivative 2iCDK20.173 ± 0.012[12]
Derivative 3iCDK20.177 ± 0.032[12]
Derivative 3iHER20.079 ± 0.015[12]
Derivative 2iEGFR0.097 ± 0.019[12]
Compound 6dEGFR0.77[5]
Compound 3hVEGFR20.00289[6]
Compound 9bVEGFR-20.01932[13]
Compound 24EGFR-TK0.0134[14]
Compound 14CDK2/cyclin A20.057 ± 0.003[15]

Table 2: Antiproliferative Activity of Representative Quinazolinone Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 3jMCF-7 (Breast)0.20 ± 0.02[16]
Derivative 3gA2780 (Ovarian)0.14 ± 0.03[4]
Compound 6dMCF-7 (Breast)1.58[5]
Compound 11dHepG-2 (Liver)10.3[17]
Compound 5cMDA-MB-435 (Melanoma)3.03[8]
Compound 6dNCI-H460 (Lung)0.789[18]
Compound 5dHCT116 (Colon)6.09[19]

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The protocols and data presented in this guide provide a solid foundation for the systematic evaluation of these compounds. Future research should focus on optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic index. Furthermore, in vivo studies are essential to validate the preclinical efficacy and pharmacokinetic properties of lead compounds, paving the way for their potential clinical development as next-generation cancer therapeutics.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Dihydroquinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dihydroquinazolinones in Drug Discovery

The 2,3-dihydroquinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to the development of novel therapeutics, including sedative agents, muscle relaxants, and treatments for hypertension.[1] Furthermore, their derivatives have shown promise as anticancer agents, acting as small molecule inhibitors for kinases and receptor kinases.[3] The demand for large, diverse libraries of these compounds for high-throughput screening has driven the development of efficient synthetic methodologies.

Traditional liquid-phase synthesis of dihydroquinazolinones can be laborious, involving multiple steps and challenging purifications, often resulting in low overall yields.[3] Solid-phase synthesis (SPS) offers a compelling alternative, enabling the rapid and simplified production of compound libraries with high purity.[3] This approach involves anchoring the initial building block to a solid support (resin), allowing for the use of excess reagents to drive reactions to completion and simplifying purification to simple filtration and washing steps. This application note provides a detailed protocol for the solid-phase synthesis of dihydroquinazolinones, offering insights into the rationale behind experimental choices and troubleshooting guidance for common challenges.

Principle of the Method

The solid-phase synthesis of dihydroquinazolinones typically proceeds through a multi-step sequence involving the assembly of the heterocyclic core on a suitable resin. The general strategy involves:

  • Resin Selection and Preparation: An appropriate solid support with a suitable linker is chosen. The resin is swelled in a suitable solvent to ensure accessibility of the reactive sites.

  • Loading of the First Building Block: The initial starting material, often an amino acid or an anthranilamide derivative, is coupled to the resin.

  • Elongation and Cyclization: Subsequent building blocks are added, followed by a cyclization step to form the dihydroquinazolinone ring system.

  • Cleavage and Purification: The final product is cleaved from the solid support, typically under acidic conditions, and purified to yield the desired dihydroquinazolinone.

This methodology is highly amenable to the generation of combinatorial libraries by varying the building blocks used in the synthesis.[3][4]

Materials and Reagents

For a successful synthesis, high-quality reagents and solvents are essential.

Category Reagent/Material Supplier Examples Notes
Solid Support Rink Amide MBHA Resin (100-200 mesh, 1% DVB)Sigma-Aldrich, NovabiochemAn acid-labile linker suitable for the synthesis of carboxamides.[3]
Solvents N,N-Dimethylformamide (DMF) (Peptide synthesis grade)Fisher Scientific, VWRUsed for resin swelling, washing, and as a reaction solvent.
Dichloromethane (DCM) (Anhydrous)Sigma-Aldrich, Acros OrganicsUsed for washing and in cleavage cocktails.
Methanol (MeOH)Fisher Scientific, VWRUsed for resin washing.
Diethyl ether (cold)Sigma-Aldrich, VWRUsed for precipitation of the final product.
Deprotection Reagent 20% (v/v) 4-Methylpiperidine in DMF---For the removal of the Fmoc protecting group.[3]
Coupling Reagents N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich, TCI ChemicalsA common carbodiimide coupling agent.
1-Hydroxybenzotriazole (HOBt)Acros Organics, Chem-ImpexAn additive to suppress side reactions and racemization during coupling.
Building Blocks Fmoc-protected amino acidsSigma-Aldrich, BachemA wide variety of commercially available building blocks.
Isatoic anhydridesTCI Chemicals, Alfa AesarA common precursor for the quinazolinone core.[1][5]
Aldehydes or KetonesSigma-Aldrich, Acros OrganicsFor the introduction of diversity at the C2 position.[5][6]
Primary amines or ammonium acetateFisher Scientific, VWRAs a nitrogen source in the cyclization step.[1][5]
Cleavage Cocktail Trifluoroacetic acid (TFA)Sigma-Aldrich, Oakwood ChemicalThe primary reagent for cleaving the product from the resin.[3]
Triisopropylsilane (TIS)Acros Organics, TCI ChemicalsA scavenger to protect against side reactions during cleavage.
Water (deionized)---A component of the cleavage cocktail.

Experimental Protocol

This protocol details a general procedure for the solid-phase synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Part 1: Resin Preparation and Swelling

Rationale: Swelling the resin is a critical first step that allows for the penetration of reagents and solvents into the polymer matrix, making the reactive sites accessible.[7] DMF is an excellent solvent for swelling polystyrene-based resins like Rink Amide.

  • Place the Rink Amide MBHA resin (e.g., 1.00 g, with a substitution of 0.432 mmol/g) in a fritted polypropylene column.

  • Add DMF (10 mL per gram of resin) and allow the resin to swell at room temperature for at least 1 hour, with occasional agitation. A longer swelling time of up to 24 hours can be beneficial.[3]

  • After swelling, drain the DMF.

Part 2: Fmoc Deprotection

Rationale: The Rink Amide linker is often supplied with an Fmoc-protected amino group. This protecting group must be removed to allow for the coupling of the first building block. 4-Methylpiperidine is a milder base than piperidine, which can reduce the occurrence of side reactions.[3]

  • Add a 20% solution of 4-methylpiperidine in DMF (10 mL per gram of resin) to the swollen resin.

  • Agitate the mixture for 5-15 minutes at room temperature.[3]

  • Drain the deprotection solution.

  • Repeat the deprotection step one more time.

  • Wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove all traces of the deprotection reagent.

Part 3: Coupling of the First Building Block (e.g., an Amino Acid)

Rationale: The first building block is attached to the deprotected resin. The use of a coupling agent like DIC and an additive like HOBt activates the carboxylic acid of the building block, facilitating the formation of an amide bond with the resin's amino group.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.

  • Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Once the coupling is complete, drain the reaction mixture.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Part 4: Synthesis of the Dihydroquinazolinone Core

This section describes a common method for constructing the dihydroquinazolinone ring.

Rationale: This three-component reaction involves the condensation of the resin-bound amine, an aldehyde, and an isatoic anhydride to form the dihydroquinazolinone scaffold. This is a convergent approach that allows for the rapid introduction of diversity.[1][5]

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid by following the procedure in Part 2 .

  • Cyclization:

    • Swell the deprotected resin in a suitable solvent such as ethanol.

    • Add the aldehyde (5 equivalents) and isatoic anhydride (5 equivalents) to the resin suspension.

    • The reaction can be performed under solvent-free conditions or in a solvent like ethanol, and may be catalyzed by a mild acid.[1][5][8]

    • Heat the reaction mixture at a suitable temperature (e.g., 70°C) for several hours until the reaction is complete, as monitored by LC-MS analysis of a small cleaved sample.[5]

  • Washing: After the cyclization is complete, cool the resin to room temperature, drain the reaction mixture, and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (3 x 10 mL).[3]

  • Dry the resin under vacuum for at least 15 minutes.[3]

Part 5: Cleavage of the Product from the Resin

Rationale: A cleavage cocktail containing a strong acid, such as TFA, is used to break the acid-labile linker and release the final product into solution. Scavengers like TIS are included to quench reactive species that can cause side reactions, particularly with sensitive amino acid side chains.[9]

  • Prepare a cleavage cocktail, for example, a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL per gram of resin) to the dry resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours. The optimal cleavage time may need to be determined empirically.[3]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.

Part 6: Purification and Analysis

Rationale: The crude product is purified to remove any remaining scavengers and by-products. RP-HPLC is a powerful technique for purifying small organic molecules.

  • The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity of the final compound should be assessed by analytical HPLC and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Visualization of the Workflow and Mechanism

Workflow Diagram

G cluster_0 Resin Preparation cluster_1 Synthesis on Solid Support cluster_2 Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Fmoc Fmoc Deprotection (4-Methylpiperidine/DMF) Swell->Deprotect_Fmoc Couple_AA Couple Fmoc-Amino Acid (DIC/HOBt) Deprotect_Fmoc->Couple_AA Washed Resin Deprotect_Fmoc2 Fmoc Deprotection Couple_AA->Deprotect_Fmoc2 Cyclize Cyclization (Aldehyde, Isatoic Anhydride) Deprotect_Fmoc2->Cyclize Cleave Cleavage from Resin (TFA Cocktail) Cyclize->Cleave Washed & Dried Resin Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Analysis (LC-MS, NMR) Purify->Analyze

Caption: Overall workflow for the solid-phase synthesis of dihydroquinazolinones.

Reaction Mechanism Diagram

ReactionMechanism Resin_NH2 Resin-NH₂ Resin_NH_AA Resin-NH-CO-AA-Fmoc Resin_NH2->Resin_NH_AA DIC/HOBt AA_COOH Fmoc-AA-COOH AA_COOH->Resin_NH_AA Resin_NH_AA_NH2 Resin-NH-CO-AA-NH₂ Resin_NH_AA->Resin_NH_AA_NH2 1. Deprotection Imine Resin-Bound Imine Resin_NH_AA_NH2->Imine 2. Aldehyde Final_Product Dihydroquinazolinone Imine->Final_Product 3. Isatoic Anhydride (Cyclization)

Caption: Simplified reaction mechanism for dihydroquinazolinone formation on solid support.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time or reagents.- Steric hindrance of the amino acid.- Poor resin swelling.- Increase reaction time and/or equivalents of amino acid and coupling reagents.- Use a more potent coupling agent (e.g., HATU).- Ensure adequate resin swelling before coupling.
Low Yield of Final Product - Incomplete reaction at any step.- Premature cleavage from the resin.- Inefficient precipitation.- Monitor each reaction step for completion.- Ensure the linker is stable to all reaction conditions prior to the final cleavage step.- Use a larger volume of cold ether for precipitation and ensure thorough mixing.
Presence of Side Products - Incomplete Fmoc deprotection.- Side reactions during cleavage.- Extend deprotection time or perform a second deprotection step.- Use appropriate scavengers in the cleavage cocktail. Optimize cleavage time to minimize side reactions.[3]
Difficulty in Purifying the Product - Formation of closely related impurities.- Product instability.- Optimize HPLC gradient for better separation.- If the product is unstable, handle it quickly and store it under appropriate conditions (e.g., low temperature, inert atmosphere).

Conclusion

Solid-phase synthesis is a powerful and efficient methodology for the preparation of dihydroquinazolinone libraries for drug discovery and development. The protocol outlined in this application note provides a robust starting point for researchers. By understanding the rationale behind each step and anticipating potential challenges, scientists can successfully synthesize a diverse range of these important heterocyclic compounds. The flexibility of solid-phase synthesis allows for the facile introduction of various substituents, making it an invaluable tool in the quest for new therapeutic agents.

References

Application Notes and Protocols for Cytotoxicity Assays of 3,4-Dihydroquinazolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of 3,4-Dihydroquinazolin-2(1H)-ones in Drug Discovery

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] These derivatives have garnered significant attention for their potential as anticancer agents, often functioning as inhibitors of crucial cellular targets like kinases or receptor kinases.[3][4][5] For instance, some analogs have shown potent cytotoxic effects against various human cancer cell lines, including breast, colon, and lung cancer, by mechanisms that can involve the inhibition of enzymes like poly (ADP-ribose) polymerase 10 (PARP10) or interference with tubulin polymerization.[6][7]

Given their therapeutic potential, a rigorous and multi-faceted approach to evaluating the cytotoxicity of novel this compound derivatives is paramount. This guide provides a comprehensive overview and detailed protocols for a suite of cytotoxicity assays, designed to deliver robust and reproducible data for researchers in drug development. The selection of assays is strategically designed to probe different aspects of cell death, from metabolic viability and membrane integrity to the specific activation of apoptotic pathways.

Strategic Selection of Cytotoxicity Assays

A single cytotoxicity assay is often insufficient to fully characterize the cellular response to a new chemical entity. A well-rounded assessment should employ multiple assays that measure different cellular parameters. This multi-parametric approach provides a more complete picture of the compound's cytotoxic mechanism. For the initial screening and detailed characterization of this compound derivatives, we recommend a tiered strategy incorporating the following assays:

  • Metabolic Viability Assay (MTT or ATP-based): To assess overall cell health and proliferation by measuring metabolic activity.

  • Membrane Integrity Assay (LDH Release): To quantify cell death associated with the loss of plasma membrane integrity (necrosis or late apoptosis).

  • Apoptosis Assay (Caspase-3/7 Activity): To specifically measure the activation of key executioner caspases in the apoptotic cascade.

This combination of assays allows for the differentiation between cytostatic effects (inhibition of proliferation), cytotoxic effects leading to membrane rupture, and programmed cell death.

Part 1: Metabolic Viability Assays

Metabolic assays are often the first line in cytotoxicity screening. They provide a quantitative measure of the number of viable, metabolically active cells.

MTT Assay: A Colorimetric Approach

The MTT assay is a classic, cost-effective method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

  • Why MTT? Its widespread use and extensive validation in the literature make it a reliable starting point for cytotoxicity screening of novel compounds like quinazolinone derivatives.[3][6]

  • Incubation Time: A 48-72 hour incubation period with the test compound is a standard starting point to allow for sufficient time to observe effects on cell proliferation and viability.[10]

  • Solubilization: DMSO is a common and effective solvent for dissolving the formazan crystals, ensuring accurate absorbance readings.[8][10]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of choice (e.g., MCF-7, HCT-116)[6]

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8][10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a blank (medium only).[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10-15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

ATP-Based Luminescence Assay: A High-Sensitivity Alternative

ATP-based assays measure the amount of ATP present, which is a key indicator of metabolically active cells.[11] These assays are generally more sensitive than colorimetric methods and have a simpler "add-mix-measure" format.[11][12] The principle involves cell lysis to release ATP, which then acts as a substrate for luciferase, generating a luminescent signal proportional to the ATP concentration.[11][13][14]

  • Why ATP-based? The high sensitivity makes it ideal for screening large compound libraries or when working with low cell numbers.[12] The homogeneous format reduces pipetting steps and variability.[11]

  • Reagent Choice: Commercial kits like CellTiter-Glo® provide a stabilized luciferase and a proprietary cell lysis reagent, ensuring a stable "glow-type" signal.[11]

  • Signal Stabilization: A 10-minute incubation after reagent addition allows the luminescent signal to stabilize, providing a consistent window for measurement.[11][12]

Materials:

  • 96-well or 384-well opaque-walled plates (to minimize well-to-well crosstalk)

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo® 2.0)[12]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[12]

  • Compound Treatment: Add the desired concentrations of the this compound derivatives to the wells. Include vehicle and no-cell controls.

  • Incubation: Incubate for the desired exposure time (e.g., 48-72 hours).

  • Reagent Addition: Equilibrate the plate and the luminescent reagent to room temperature for approximately 30 minutes.[11] Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][12]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from no-cell control wells) and calculate cell viability as a percentage of the vehicle control.

ParameterMTT AssayATP-Based Assay
Principle Mitochondrial dehydrogenase activityIntracellular ATP quantification
Detection Colorimetric (Absorbance at 570 nm)Luminescence
Sensitivity ModerateHigh
Throughput HighHigh
Endpoint Cell viability, proliferationCell viability

Part 2: Membrane Integrity Assay

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is rapidly released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[16] The assay involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product, or in more sensitive versions, a luminescent signal.[15][17]

  • Why LDH? It directly measures cell death resulting from membrane damage, providing a distinct endpoint from metabolic assays.[16] This is crucial for distinguishing between cytostatic and cytotoxic effects.

  • Sampling: A key advantage is that only a small amount of the cell culture supernatant is required, allowing for kinetic studies by sampling the same wells over time and for multiplexing with other cell-based assays.[18]

  • Controls are Critical: The inclusion of spontaneous release (vehicle control) and maximum release (lysed cells) controls is essential for accurate calculation of cytotoxicity.

Materials:

  • 96-well clear flat-bottom plates

  • Cancer cell line of choice

  • Complete cell culture medium (note: serum can contain LDH, so a low-serum medium is preferable for reducing background)[17]

  • This compound derivative stock solution (in DMSO)

  • LDH Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)

  • Lysis Buffer (e.g., 10X Triton™ X-100 solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound derivatives as described for the MTT assay.

  • Establish Controls:

    • Spontaneous LDH Release: Wells with cells treated with vehicle only.

    • Maximum LDH Release: Wells with untreated cells. 30 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to these wells.

    • Background Control: Wells with medium but no cells.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16][17]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)]

LDH_Workflow cluster_plate1 Cell Culture Plate (96-well) cluster_plate2 Assay Plate (96-well) A 1. Seed & Culture Cells (24h) B 2. Treat with Quinazolinone Derivatives (e.g., 48h) A->B C 3. Set up Controls: - Spontaneous Release (Vehicle) - Maximum Release (Lysis Buffer) B->C D 4. Transfer Supernatant C->D Collect supernatant E 5. Add LDH Reaction Mix (Incubate 30 min) D->E F 6. Add Stop Solution E->F G 7. Read Absorbance (490nm - 680nm) F->G

Caption: Workflow for the LDH cytotoxicity assay.

Part 3: Apoptosis Assay

Caspase-3/7 Activity Assay

To determine if the observed cytotoxicity is due to apoptosis, measuring the activity of executioner caspases, specifically caspase-3 and caspase-7, is a direct and reliable method.[19][20] These enzymes are activated during the execution phase of apoptosis and cleave a specific tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD).[19][21] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a proluminescent substrate containing the DEVD sequence.[21] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate light.[21]

  • Why Caspase-3/7? Measuring the activity of these key executioner caspases provides specific evidence for apoptosis induction.[20]

  • Luminescent Detection: This format offers high sensitivity and a broad dynamic range, making it suitable for detecting varying levels of apoptosis.[22]

  • Homogeneous Format: The "add-mix-measure" protocol simplifies the workflow, making it ideal for high-throughput screening.[21][22]

Materials:

  • 96-well opaque-walled plates

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • Caspase-Glo® 3/7 Reagent[21]

  • Luminometer

Procedure:

  • Assay Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature before use.[22]

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds as previously described. It is advisable to use a shorter incubation time (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[22]

  • Signal Generation: Gently mix the contents on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: After subtracting the background reading from a no-cell control, express the data as fold-change in caspase activity relative to the vehicle-treated control.

Apoptosis_Pathway cluster_cell Apoptotic Cell cluster_assay Caspase-Glo® 3/7 Assay Quinazolinone 3,4-Dihydroquinazolin- 2(1H)-one Derivative Procaspase3_7 Procaspase-3/7 (Inactive) Quinazolinone->Procaspase3_7 Induces Apoptotic Signal Caspase3_7 Active Caspase-3/7 Procaspase3_7->Caspase3_7 Activation Substrate Pro-luminescent Substrate (DEVD) Caspase3_7->Substrate Enzymatic Action Luciferin Aminoluciferin Substrate->Luciferin Cleavage Light Luminescent Signal Luciferin->Light Luciferase + ATP

Caption: Mechanism of caspase-3/7 activation and detection.

Conclusion and Best Practices

The comprehensive cytotoxic profiling of this compound derivatives requires a thoughtful and multi-faceted approach. By combining metabolic viability, membrane integrity, and apoptosis assays, researchers can gain a deeper understanding of the mechanisms by which these promising compounds exert their anticancer effects.

Key Considerations for Trustworthy Data:

  • Compound Solubility: Ensure that the quinazolinone derivatives are fully solubilized in the culture medium. Precipitation can lead to inaccurate results. A preliminary solubility test is recommended.

  • DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Density: Optimize cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment and that the assay response is within the linear range.

  • Appropriate Controls: Always include positive, negative, and vehicle controls to validate the assay performance and normalize the data.

  • Data Interpretation: A decrease in metabolic activity (MTT/ATP) without a corresponding increase in LDH release or caspase activity may suggest a cytostatic rather than a cytotoxic effect. Conversely, a strong induction of caspase-3/7 activity followed by LDH release is indicative of apoptosis-mediated cytotoxicity.

By adhering to these detailed protocols and principles, researchers can generate high-quality, reliable data to advance the development of novel this compound-based therapeutics.

References

analytical techniques for 3,4-dihydroquinazolin-2(1H)-one characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinazolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2] Its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][3][4][5] Given its significance, the unambiguous structural characterization and purity assessment of newly synthesized this compound analogues are critical steps in the drug discovery and development pipeline. This application note provides a comprehensive guide to the essential analytical techniques required for the definitive characterization of this important heterocyclic motif.

Core Analytical Strategy: An Integrated Approach

A robust analytical workflow for this compound and its derivatives relies on the synergistic use of multiple analytical techniques. No single method can provide all the necessary information regarding structure, purity, and identity. The core strategy involves a combination of spectroscopic and chromatographic methods to build a complete and verifiable profile of the molecule.

Analytical_Workflow Figure 1: Integrated Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_validation Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (LRMS & HRMS) Purification->MS Molecular Weight Confirmation IR FTIR Spectroscopy Purification->IR Functional Group ID HPLC HPLC/UHPLC (Purity & Impurity Profiling) Purification->HPLC Purity Assessment Final_Report Comprehensive Data Analysis & Report NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report

Caption: Integrated workflow for the characterization of this compound.

Part 1: Primary Spectroscopic Characterization

Spectroscopic techniques provide the foundational information for structural elucidation, confirming the presence of the core scaffold and the identity and placement of any substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous determination of the chemical structure of this compound derivatives. Both ¹H and ¹³C NMR are essential, and 2D NMR experiments can resolve any structural ambiguities.[3][4][6]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key characteristic signals for the unsubstituted this compound scaffold are:

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityKey Correlations
N1-H 8.0 - 9.5broad singletExchangeable with D₂O
N3-H 6.0 - 7.5broad singletExchangeable with D₂O
C4-H₂ 4.2 - 4.8singletMethylene protons
Aromatic H 6.5 - 7.5multipletsProtons on the benzene ring

Note: Chemical shifts are highly dependent on the solvent and substituents.[6][7]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Carbon AssignmentTypical Chemical Shift (δ, ppm)
C2 (C=O)155 - 165
C4 (CH₂)40 - 50
C4a, C8a (Aromatic Quaternary)120 - 145
C5, C6, C7, C8 (Aromatic CH)115 - 135

2D NMR (COSY, HSQC, HMBC): For substituted derivatives, 2D NMR experiments are invaluable for confirming connectivity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, crucial for assigning protons on the aromatic ring and on alkyl substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for confirming the placement of substituents on the quinazolinone ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[8][9]

Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules, typically yielding the protonated molecule [M+H]⁺.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step for confirming the identity of a new compound.[7]

Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for the this compound scaffold may involve cleavage of substituents or opening of the heterocyclic ring.[8][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[11][12][13]

Functional GroupCharacteristic Wavenumber (cm⁻¹)
N-H Stretch (Amide & Amine)3400 - 3100
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Urea)1700 - 1650
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1350 - 1200

Part 2: Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of this compound derivatives.[14][15][16][17]

Typical RP-HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA

  • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector, typically at 254 nm or a wavelength corresponding to the compound's λmax.

Purity is generally reported as the area percentage of the main peak. For regulatory filings, a more rigorous impurity profiling and method validation according to ICH guidelines is required.

Part 3: Experimental Protocols

Protocol: Sample Preparation for NMR and MS
  • Weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of organic compounds and the amide/amine protons are often well-resolved.

  • For MS analysis, prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition for LC-MS analysis.

Protocol: Standard RP-HPLC Purity Assay

This protocol provides a general starting point for purity analysis. Method optimization will likely be required for specific derivatives.

HPLC_Protocol Figure 2: HPLC Purity Analysis Protocol Prep_Mobile_Phase 1. Mobile Phase Preparation A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile Equilibrate 3. System Equilibration Equilibrate C18 column with initial mobile phase. Prep_Mobile_Phase->Equilibrate Prep_Sample 2. Sample Preparation Dissolve sample in mobile phase (1 mg/mL). Filter. Inject 4. Injection Inject 5-10 µL of sample. Prep_Sample->Inject Equilibrate->Inject Run_Gradient 5. Gradient Elution Run a linear gradient (e.g., 5-95% B over 20 min). Inject->Run_Gradient Detect 6. Detection Monitor absorbance at 254 nm. Run_Gradient->Detect Analyze 7. Data Analysis Integrate peaks and calculate area percent purity. Detect->Analyze

Caption: Step-by-step protocol for HPLC purity analysis.

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.[14]

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to 254 nm or the λmax of the compound.

  • Analysis: Inject 10 µL of the prepared sample and record the chromatogram.

  • Calculation: Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Conclusion

The structural confirmation and purity assessment of this compound derivatives require a multi-faceted analytical approach. The combination of NMR for detailed structural elucidation, mass spectrometry for molecular weight and formula confirmation, FTIR for functional group identification, and HPLC for purity determination provides a comprehensive and reliable characterization. The protocols and guidelines presented in this application note serve as a robust starting point for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Therapeutic Development of 3,4-Dihydroquinazolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3,4-Dihydroquinazolin-2(1H)-one Scaffold

The this compound core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its versatile structure allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities. This has made it a focal point for the development of novel therapeutic agents targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5] Derivatives of this scaffold have shown promise as anticancer agents by targeting key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway and tubulin polymerization.[6][7] Furthermore, their potential as antimicrobial and anti-inflammatory agents underscores the broad therapeutic applicability of this chemical motif.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of this compound derivatives as potential therapeutic agents. The protocols and methodologies outlined herein are based on established scientific principles and aim to provide a robust framework for advancing the development of this promising class of compounds.

I. Synthesis and Characterization of this compound Derivatives

A variety of synthetic routes to the this compound scaffold have been developed, including one-pot multi-component reactions and solid-phase synthesis, offering flexibility and efficiency.[6][8] The choice of synthetic strategy often depends on the desired substitution pattern and the scale of the synthesis.

A. General One-Pot Synthesis Protocol

This protocol describes a common and versatile one-pot synthesis of this compound derivatives.

Protocol 1: One-Pot Synthesis of this compound Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzylamine (1.0 eq.) in a suitable solvent such as 1,4-dioxane (2 mL).[9]

  • Addition of Reagents: To the solution, add triphosgene (1.1 eq.) portion-wise at 0°C under a nitrogen atmosphere.[9]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.[9]

B. Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic techniques is typically employed.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, providing information about the chemical environment and connectivity of atoms.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[12]

II. In Vitro Biological Evaluation

The initial assessment of the therapeutic potential of novel this compound derivatives is conducted through a series of in vitro assays to determine their biological activity and mechanism of action.

A. Anticancer Activity Assessment

1. Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[13] It measures the metabolic activity of cells, which is an indicator of their viability.[14]

Protocol 2: MTT Assay for Cytotoxicity [14][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[13]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Example of Cytotoxicity Data for this compound Derivatives

CompoundTarget Cell LineIC50 (µM)
Derivative AA2780 (Ovarian)22.76[6]
Derivative BA2780 (Ovarian)22.94[6]
Derivative CHepG-2 (Liver)> 50
Gefitinib (Control)A2780 (Ovarian)15.50

2. Mechanism of Action: EGFR Signaling Pathway Inhibition

Many quinazolinone derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation and survival.[1][17]

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits

Caption: Inhibition of EGFR by a quinazolinone derivative blocks downstream signaling pathways.

3. Mechanism of Action: Tubulin Polymerization Inhibition

Another important anticancer mechanism for this class of compounds is the disruption of microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division.[7]

Protocol 3: In Vitro Tubulin Polymerization Assay [18][19]

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a general tubulin buffer.[18]

  • Compound Addition: Add the test compounds, a positive control (e.g., Nocodazole), and a negative control (vehicle) to a pre-warmed 96-well plate.[18]

  • Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time at 37°C.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.[18]

Diagram 2: Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Workflow A Prepare Tubulin Reaction Mix C Initiate Polymerization (Add Reaction Mix) A->C B Add Test Compounds & Controls to Plate B->C D Measure Fluorescence Over Time (37°C) C->D E Analyze Data & Generate Curves D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

B. Antimicrobial Activity Assessment

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [20][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.[21]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (a known antibiotic) and a negative control (broth with inoculum only).[20]

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[21]

Table 2: Example of MIC Data for a Novel this compound Derivative

Test MicroorganismGram StainMIC (µg/mL) of Novel CompoundMIC (µg/mL) of Control Antibiotic
Staphylococcus aureusPositive162
Escherichia coliNegative644
Candida albicansN/A (Fungus)321

III. In Vivo Evaluation in Preclinical Models

Promising compounds identified from in vitro screening should be further evaluated in in vivo animal models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[22]

A. Animal Models for Anticancer Efficacy

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the in vivo efficacy of anticancer agents.[2][23]

Diagram 3: General Workflow for In Vivo Anticancer Efficacy Studies

InVivo_Workflow A Implant Human Tumor Cells into Mice B Allow Tumors to Establish and Grow A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Test Compound & Vehicle Control C->D E Monitor Tumor Growth & Animal Health D->E F Collect Tumors for Pharmacodynamic Analysis E->F

Caption: Workflow for a typical in vivo xenograft study.

B. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate and its effect on the target.[17][24]

  • Pharmacokinetics (PK): Involves measuring the concentration of the drug in biological fluids (e.g., plasma) over time after administration. Key parameters include half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

  • Pharmacodynamics (PD): Involves measuring the biological effect of the drug on its target in the body. For example, in an anticancer study, this could involve measuring the inhibition of a target kinase in tumor tissue.

IV. Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The protocols and guidelines presented in these application notes provide a structured approach to the synthesis, characterization, and comprehensive biological evaluation of derivatives of this scaffold. By following these methodologies, researchers can systematically advance the development of new drug candidates with the potential to address significant unmet medical needs.

V. References

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.

  • ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. BenchChem.

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics.

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information.

  • Thakur, A., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.

  • Bio-protocol. (2017). In vitro tubulin polymerization assay. Bio-protocol.

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.

  • Bioengineer.org. (2025). Reviewing the Pharmacological Impact of Quinazoline Derivatives. Bioengineer.org.

  • National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central.

  • National Center for Biotechnology Information. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central.

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.

  • RSC Publishing. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing.

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.

  • National Center for Biotechnology Information. (n.d.). Animal models and therapeutic molecular targets of cancer: utility and limitations. PubMed Central.

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.

  • DiVA portal. (n.d.). SYNTHESIS OF 3,4- DIHYDROQUINAZOLINONES VIA RING CLOSURE OR REDUCTION. DiVA portal.

  • Bio-protocol. (n.d.). In Vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol.

  • RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing.

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

  • BenchChem. (2025). Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers. BenchChem.

  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. BenchChem.

  • ResearchGate. (n.d.). The stepwise synthesis of 3,4-dihydroquinazoline-2(1H)-thione 91. ResearchGate.

  • ScienceDirect. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t.

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PubMed Central.

  • BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. BenchChem.

  • ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. PubMed.

  • Clinical Lab Products. (2025). New Guidance on Modifications to Antimicrobial Susceptibility Testing.

  • ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.

  • Wiley Online Library. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives.

  • ResearchGate. (2025). In Silico Molecular Docking, Molecular Dynamics Simulation, and Pharmacokinetic prediction of Novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) Derivatives with Enhanced Anti-proliferative Activity.

  • Bio-Byword Scientific Publishing. (2024). Study on quinazolinone derivative and their pharmacological actions.

  • RSC Publishing. (n.d.). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction.

  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

  • MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.

References

Application Notes and Protocols for Screening 3,4-Dihydroquinazolin-2(1H)-one Libraries for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 3,4-Dihydroquinazolin-2(1H)-one

The this compound core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This structural motif is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2] Derivatives of this scaffold have demonstrated promising potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4] Their synthetic tractability, including through solid-phase synthesis, allows for the generation of large and diverse compound libraries, making them ideal candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing screening campaigns for this compound libraries. We will delve into the rationale behind experimental design, provide detailed protocols for primary and secondary assays, and discuss the critical aspects of data analysis and hit validation.

Part 1: Library Design and Synthesis Considerations

The success of any screening campaign is fundamentally linked to the quality and diversity of the compound library. For this compound libraries, a key strategy is to explore substitutions at various positions of the quinazolinone core to modulate biological activity and physicochemical properties. Modern synthetic methods, including one-pot multi-component reactions and solid-phase synthesis, enable the efficient creation of diverse libraries.[4][5]

Key Diversity Points for Library Synthesis:

  • Position 1 (N1): Substitution at this position can influence the compound's pharmacokinetic properties and target engagement.

  • Position 3 (N3): This position is often crucial for biological activity, and a wide range of substituents, from small alkyl groups to larger aromatic moieties, can be explored.[6]

  • Aromatic Ring (Positions 5, 6, 7, 8): Modifications on the benzene ring, such as halogenation or the introduction of electron-donating or -withdrawing groups, can significantly impact potency and selectivity.[7]

Part 2: The Screening Cascade: From Primary Hits to Validated Leads

A well-designed screening cascade is essential for efficiently identifying and prioritizing promising compounds from a large library. The cascade typically begins with a broad primary screen to identify "hits," followed by a series of more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and potential liabilities.

Screening Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Primary_HTS Primary HTS (e.g., Cell Viability Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Initial Hits Cytotoxicity Cytotoxicity Assays Hit_Confirmation->Cytotoxicity Confirmed Hits Target_Based Target-Based Assays (e.g., Kinase Assays) Cytotoxicity->Target_Based Non-toxic Hits Phenotypic Phenotypic Assays (e.g., Cell Cycle Analysis) Target_Based->Phenotypic SAR SAR Studies Phenotypic->SAR Validated Hits ADMET ADMET Profiling SAR->ADMET Optimized Leads

Caption: A typical workflow for a high-throughput screening campaign.

Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly assess the entire compound library for any biological activity of interest. For this compound libraries, a common starting point is a cell-based phenotypic screen, which can uncover compounds with diverse mechanisms of action.[8][9]

Protocol 1: Cell Viability/Cytotoxicity Primary HTS

This protocol describes a general method for assessing the effect of library compounds on the viability of a cancer cell line.

Materials:

  • Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[10]

  • Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Assay Plates: 384-well, sterile, clear-bottom, black-walled tissue culture-treated plates.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.

  • Instruments: Automated liquid handler, multi-well plate reader with luminescence detection.

Procedure:

  • Cell Seeding: Seed the 384-well plates with the chosen cell line at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each library compound to the assay plates to achieve a final concentration of 10 µM. Include appropriate controls: DMSO only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

The raw luminescence data should be normalized to the controls on each plate. The percent inhibition for each compound can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).

Hit Confirmation and Cytotoxicity Profiling

Initial hits from the primary screen must be confirmed to rule out false positives. This involves re-testing the compounds in a dose-response format to determine their potency (IC₅₀). It is also crucial to assess the general cytotoxicity of the hits against non-cancerous cell lines to identify compounds with a potential therapeutic window.[11][12]

Table 1: Common Cytotoxicity and Viability Assays

Assay PrincipleReadoutAdvantagesDisadvantages
Metabolic Activity (MTT/XTT) [13]ColorimetricInexpensive, well-established.Can be affected by metabolic changes unrelated to viability.
ATP Content (CellTiter-Glo®) [8]LuminescentHigh sensitivity, suitable for HTS.Enzyme-based, can be prone to interference.
Membrane Integrity (LDH Release) [11]ColorimetricMeasures cell death directly.Less sensitive for early-stage cytotoxicity.
Membrane Integrity (Trypan Blue) [13]MicroscopicSimple, direct visualization.Low throughput, subjective.

Part 3: Secondary and Mechanistic Assays

Once hits are confirmed and shown to have acceptable cytotoxicity profiles, the next step is to investigate their mechanism of action. Given the known biological activities of quinazolinone derivatives, several target-based and phenotypic assays can be employed.

Anticancer Mechanisms

Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[14]

The quinazolinone scaffold is a well-known kinase inhibitor.[15][16] Screening against a panel of relevant kinases is a logical step.

  • Epidermal Growth Factor Receptor (EGFR): The 4-anilino-quinazoline scaffold is a classic EGFR inhibitor.[7][17][18]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, and quinazolinone derivatives have been identified as inhibitors of this pathway.[6][19][20][21]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinazolinone This compound Derivative Quinazolinone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Protocol 2: ADP-Glo™ Kinase Assay for PI3K Inhibition

This protocol provides a method for measuring the activity of a PI3K isoform in the presence of test compounds.[22][23]

Materials:

  • Kinase: Recombinant human PI3Kα.

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂).

  • ATP: Adenosine triphosphate.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

  • Compound Library: Confirmed hits from the primary screen.

  • Control Inhibitor: A known PI3K inhibitor (e.g., copanlisib).[24]

  • Plates: 384-well, white, solid-bottom assay plates.

  • Instruments: Automated liquid handler, plate reader with luminescence detection.

Procedure:

  • Compound Plating: Prepare serial dilutions of the hit compounds and the control inhibitor. Use an acoustic liquid handler to transfer compounds to the 384-well assay plates.

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase reaction buffer, PI3Kα enzyme, and PIP₂ substrate. Dispense this mix into each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PI3Kα.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescent signal, which is proportional to the ADP produced and thus the kinase activity.

Data Analysis:

Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Some 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][25]

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Tubulin: Purified bovine brain tubulin.

  • Polymerization Buffer: General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with GTP.

  • Test Compounds: Confirmed hits.

  • Controls: Paclitaxel (promoter) and Nocodazole (inhibitor).

  • Instruments: Spectrophotometer with a temperature-controlled cuvette holder capable of reading absorbance at 340 nm.

Procedure:

  • Compound Preparation: Prepare dilutions of test compounds and controls in polymerization buffer.

  • Reaction Setup: In a pre-warmed 96-well plate or cuvette, add the polymerization buffer, test compound, and tubulin.

  • Initiation of Polymerization: Initiate the reaction by adding GTP and immediately start monitoring the change in absorbance at 340 nm over time at 37°C. The increase in absorbance corresponds to microtubule formation.

  • Data Acquisition: Record the absorbance every minute for 60-90 minutes.

Data Analysis:

Compare the polymerization curves of the test compounds to the controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the DMSO control.

Neuroprotective Mechanisms

Deregulation of Cyclin-dependent kinase 5 (CDK5) is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][26][27][28][29] 3,4-dihydroquinazolin-2(1H)-ones have been identified as potential CDK5 inhibitors.

CDK5_Pathway Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Aβ, Oxidative Stress) Calpain Calpain Neurotoxic_Stimuli->Calpain Activation p25 p25 Calpain->p25 Cleavage p35 p35 CDK5_p25 CDK5/p25 (Hyperactive) p25->CDK5_p25 CDK5 CDK5 Hyperphosphorylated_Tau Hyperphosphorylated Tau CDK5_p25->Hyperphosphorylated_Tau Hyperphosphorylation Tau Tau Neurodegeneration Neurodegeneration Hyperphosphorylated_Tau->Neurodegeneration Quinazolinone This compound Derivative Quinazolinone->CDK5_p25 Inhibition

Caption: Dysregulation of CDK5 in neurodegenerative diseases.

Screening for CDK5 inhibitors would follow a similar biochemical assay format as described for PI3K, using recombinant CDK5/p25 enzyme and a suitable peptide substrate.

Part 4: Data Interpretation and Structure-Activity Relationship (SAR)

Systematic analysis of the screening data is crucial for identifying promising lead compounds. This involves not only looking at the potency of individual compounds but also understanding the structure-activity relationship (SAR).[30]

Table 2: Example SAR Table for a Hypothetical Series

Compound IDR1R2Cell Viability IC₅₀ (µM)PI3Kα IC₅₀ (µM)
A-1 H4-Cl-Ph5.21.5
A-2 H4-F-Ph8.13.2
A-3 H4-MeO-Ph>20>10
A-4 Me4-Cl-Ph2.50.8

From this hypothetical data, one could infer that a chloro-substitution at the 4-position of the phenyl ring at R2 is favorable for activity, while a methoxy group is detrimental. Furthermore, a methyl group at R1 appears to enhance potency. This type of analysis guides the next round of synthesis in the lead optimization phase.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. A systematic and well-designed screening campaign, incorporating a cascade of assays from high-throughput primary screens to detailed mechanistic studies, is essential for unlocking the full potential of these compound libraries. The protocols and strategies outlined in this guide provide a robust starting point for researchers to identify and develop the next generation of quinazolinone-based drugs.

References

Molecular Docking Studies of 3,4-dihydroquinazolin-2(1H)-one Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The 3,4-dihydroquinazolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Molecular docking, a powerful computational technique, is instrumental in modern drug discovery for predicting how these derivatives interact with biological targets at an atomic level.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to perform reliable and reproducible molecular docking studies on this important class of compounds. We will detail the scientific rationale, present a validated, step-by-step protocol using standard computational tools, and emphasize the critical importance of validation to ensure the trustworthiness of in silico results.

Scientific Rationale: The Power of Prediction in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a quinazolinone derivative) when bound to a second (a receptor, typically a protein target) to form a stable complex.[4] The primary goal is to forecast the binding mode and affinity, which is often represented by a scoring function.[3] This approach is foundational to structure-based drug design and offers several advantages:

  • Virtual Screening: Rapidly screen large libraries of chemical compounds against a specific protein target to identify potential "hits" without the initial high cost and time investment of traditional high-throughput screening (HTS).[5]

  • Hit-to-Lead Optimization: Guide the chemical modification of promising compounds to enhance their binding affinity and selectivity for the target.

  • Mechanism of Action Studies: Provide insights into the molecular basis of a drug's activity by visualizing key interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—between the ligand and specific amino acid residues in the target's active site.[6]

The predictive power of docking is only as reliable as the protocol employed. Therefore, a rigorously validated workflow is not just recommended but essential for generating scientifically meaningful and reproducible data.[7]

Biological Landscape: Known Targets of Quinazolinone Scaffolds

The versatility of the quinazolinone core allows it to interact with a diverse array of biological targets. Understanding this landscape is crucial for target selection in a docking study. Below is a summary of experimentally validated targets for this compound and its close structural analogs.

Target Protein FamilySpecific Target(s)PDB ID (Example)Therapeutic AreaReference(s)
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)4BDS (BChE)Neurodegenerative Diseases[1]
Kinases VEGFR-2, EGFR, HER2, CDK21M17 (VEGFR-2)Oncology[8][9][10]
Inflammatory Enzymes Cyclooxygenase-2 (COX-2)3LN1Inflammation, Oncology[11][12][13]
Bacterial Enzymes DNA Gyrase5L3JInfectious Disease[6]
CNS Receptors GABAa Receptor6D6TEpilepsy, Anxiety[6]
Parasitic Enzymes Trypanothione Reductase2JK6Leishmaniasis[14]
Melanin Synthesis Tyrosinase2Y9XDermatology, Cosmetics[15]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study follows a structured, multi-stage process. Each stage has a distinct objective, moving from data preparation to simulation and finally to rigorous validation and analysis. The entire workflow is designed to minimize errors and maximize the predictive accuracy of the final model.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Selection & Retrieval (e.g., from PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Grid Grid Box Generation (Define Active Site) PrepProt->Grid Ligands Ligand Preparation (2D to 3D, Energy Minimization) Dock Docking Simulation (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Analysis Pose Analysis & Scoring (Binding Energy, Interactions) Dock->Analysis Validation Protocol Validation (Re-docking, RMSD Calc.) Analysis->Validation Iterate MD_Sim Post-Docking Refinement (Molecular Dynamics) Analysis->MD_Sim

Caption: A conceptual overview of the molecular docking workflow.

Detailed Protocols: A Step-by-Step Guide

This section provides detailed methodologies for conducting a molecular docking study. We will use Butyrylcholinesterase (BChE), a validated target for 3,4-dihydroquinazoline derivatives, as our example protein.[1] The protocols assume the use of common, freely available software such as AutoDock Tools, AutoDock Vina, and PyMOL.

Protocol 1: Target Protein Preparation

The goal is to prepare the protein structure for docking by correcting for common issues in crystallographic data.[7]

  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we will use human BChE (PDB ID: 4BDS).

  • Clean the Structure: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Rationale: Crystallographic structures contain non-essential molecules that can interfere with the docking algorithm.

    • Action: Remove all water molecules, co-solvents, and any co-crystallized ligands. Save this cleaned structure as a new PDB file.

  • Prepare for Docking (Using AutoDock Tools):

    • Rationale: The docking software requires specific file formats and atomic properties to be set correctly.

    • Action: a. Load the cleaned PDB file into AutoDock Tools (ADT). b. Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds. c. Compute Gasteiger charges. These partial atomic charges are essential for calculating electrostatic interactions. d. Merge non-polar hydrogens to reduce computational complexity. e. Save the prepared protein in the required PDBQT format.

Protocol 2: Ligand Preparation

Ligands must be converted into a 3D format with an optimized, low-energy conformation.[6][12]

  • Draw 2D Structure: Use a chemical drawing software (e.g., ChemDraw) to create the 2D structure of your this compound derivative.

  • Convert to 3D and Minimize Energy:

    • Rationale: A ligand's 3D conformation is critical for how it fits into a binding pocket. Energy minimization finds a stable, low-energy state for the molecule.

    • Action: a. Import the 2D structure into a program like Avogadro or UCSF Chimera. b. Convert the 2D structure to 3D. c. Perform energy minimization using a suitable force field, such as MMFF94 or UFF. d. Save the optimized 3D structure as an SDF or MOL2 file.

  • Prepare for Docking (Using AutoDock Tools):

    • Rationale: Similar to the protein, the ligand must be in the correct format with defined properties for the docking software.

    • Action: a. Load the 3D ligand file into ADT. b. Define the rotatable bonds. The software will explore different torsions of these bonds during the simulation. c. Save the prepared ligand in the PDBQT format.

Protocol 3: Docking Simulation with AutoDock Vina

This protocol executes the core docking calculation.

  • Define the Search Space (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. It should encompass the entire active site of the protein.[6]

    • Action: In ADT, with the prepared protein loaded, center the grid box on the known active site. If the active site is unknown, it can be predicted using servers or by setting the grid to cover the entire protein ("blind docking").[7] Adjust the dimensions to ensure the box is large enough to accommodate the ligand in various orientations.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the input files and parameters for Vina.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log results.log

Protocol 4: Results Analysis and Visualization
  • Examine Binding Affinity: Open the log file (results.log). Vina will output a table of the top binding poses (typically 9) ranked by their binding affinity in kcal/mol. A more negative score generally indicates a stronger predicted binding interaction.[17]

  • Visualize Docking Poses:

    • Rationale: A good score is meaningless if the ligand's pose is nonsensical or does not form key interactions. Visualization is a mandatory sanity check.[17]

    • Action: a. Load the prepared protein (protein.pdbqt) and the docking results file (results.pdbqt) into PyMOL or UCSF Chimera. b. Analyze the top-scoring pose. Examine its position relative to the active site residues. c. Identify key intermolecular interactions:

      • Hydrogen Bonds: Use the software's tools to find and display hydrogen bonds between the ligand and protein.
      • Hydrophobic Interactions: Observe which non-polar parts of the ligand are buried in hydrophobic pockets of the protein.
      • Pi-Pi Stacking: Look for interactions between aromatic rings on the ligand and protein residues like Phenylalanine, Tyrosine, or Tryptophan.

The Trustworthiness Pillar: Essential Protocol Validation

A docking protocol must be validated to prove it can accurately reproduce known experimental results before it can be trusted to predict new ones.[7][18]

Validation Workflow Start Start: Co-crystallized Protein-Ligand Complex Extract Extract Native Ligand and Protein Separately Start->Extract Redock Re-dock the Extracted Ligand into the Protein Extract->Redock Superimpose Superimpose Docked Pose onto Crystal Structure Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Success Protocol Validated Decision->Success Yes Failure Protocol Invalid (Adjust Parameters) Decision->Failure No Failure->Redock Re-run

Caption: The validation workflow using the re-docking method.

Protocol 5: Validation by Re-docking

This is the gold standard for validation when a co-crystallized structure is available.[18]

  • Select a Validation Structure: Choose a PDB entry of your target protein that includes a bound ligand similar to your compound class.

  • Separate Ligand and Protein: From the original PDB file, save the coordinates of the co-crystallized ligand into one file and the protein into another.

  • Perform Docking: Using the exact same steps from Protocols 1, 2, and 3, prepare the separated protein and ligand and dock them together.

  • Calculate Root-Mean-Square Deviation (RMSD):

    • Rationale: RMSD quantifies the average distance between the atoms of the docked ligand pose and the original, experimentally determined pose. A low RMSD indicates the protocol successfully reproduced the experimental binding mode.

    • Action: a. In PyMOL or Chimera, load the original co-crystallized complex and your top-scoring docked pose. b. Superimpose the protein backbones of the two structures. c. Calculate the RMSD between the heavy atoms of the original ligand and your docked ligand.

  • Assess Validation: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating the docking protocol is reliable.[18] If the RMSD is higher, parameters such as the grid box size or exhaustiveness may need to be adjusted.

Case Study: Docking of Anticholinesterase and Anticancer Derivatives

The following table summarizes published experimental data for this compound derivatives and provides a template for presenting docking results. This integration of computational and experimental data is key for a comprehensive study.

Compound IDTarget/Cell LineDocking Score (kcal/mol)Key Interacting Residues (Predicted)Experimental Activity (IC₅₀)Reference
8b Butyrylcholinesterase (BChE)To be calculatedDual binding at Catalytic (CAS) & Peripheral (PS) sites45 nM[1]
8d Butyrylcholinesterase (BChE)To be calculatedDual binding at CAS & PS sites62 nM[1]
CA1-e A2780 (Ovarian Cancer)To be calculatedERBB2, SRC, AKT1 (Predicted)22.76 µM[2]
CA1-g A2780 (Ovarian Cancer)To be calculatedERBB2, SRC, AKT1 (Predicted)22.94 µM[2]

Conclusion and Future Perspectives

This guide has outlined a robust and validated workflow for performing molecular docking studies on this compound derivatives. By following these protocols, researchers can generate reliable predictions of ligand-protein interactions, thereby accelerating the process of drug discovery. The true power of this computational tool is realized when its predictions are used to design focused experiments, creating a synergistic cycle of in silico design and in vitro validation.

Future advancements in the field, such as the integration of machine learning for more accurate scoring functions and the use of flexible receptor or ensemble docking to account for protein dynamics, promise to further enhance the predictive power of these methods.[5][16]

References

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preliminary In Vitro Evaluation of 3,4-Dihydroquinazolin-2(1H)-one Analogues

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] Specifically, this compound analogues have emerged as promising candidates for drug development, exhibiting potential as anticancer, antimicrobial, and anticonvulsant agents.[4][5][6] The initial stages of drug discovery for these compounds rely heavily on robust and reproducible in vitro evaluation to identify lead candidates and elucidate their mechanisms of action.

This guide provides a detailed framework for the preliminary in vitro screening of novel this compound analogues. It is designed for researchers, scientists, and drug development professionals, offering field-proven protocols and explaining the causal logic behind experimental choices to ensure scientific integrity.

Strategic Workflow for In Vitro Evaluation

A systematic approach is crucial for efficiently screening a library of new chemical entities. The initial evaluation should focus on broad biological activities, followed by more specific mechanistic studies for promising "hit" compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Secondary Assays cluster_2 Phase 3: Lead Candidate Selection Compound Compound Library (this compound Analogues) Cytotoxicity Cytotoxicity/Antiproliferative Assay (e.g., MTT/XTT against Cancer Cell Panel) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution against Bacterial/Fungal Panel) Compound->Antimicrobial Hit Identify 'Hit' Compounds (Based on Potency & Selectivity) Cytotoxicity->Hit Antimicrobial->Hit DoseResponse Dose-Response & IC50/MIC Determination Hit->DoseResponse Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) DoseResponse->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: General workflow for the in vitro screening of novel chemical analogues.

Part 1: Anticancer Activity Evaluation

Many quinazolinone derivatives exert their effects by inhibiting key cellular processes in cancer cells, such as tubulin polymerization or the activity of protein kinases.[3][7][8] Therefore, a primary screen for anticancer activity is a logical starting point.

Principle of Tetrazolium-Based Cell Viability Assays (MTT/XTT)

The most common initial screen for anticancer potential involves assessing a compound's effect on cell viability and proliferation.[9] Tetrazolium reduction assays like MTT and XTT are reliable, colorimetric methods suitable for high-throughput screening.[10][11] Their principle rests on the activity of mitochondrial dehydrogenase enzymes in metabolically active (i.e., living) cells. These enzymes reduce the yellow tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[12]

G cluster_0 Inside a Viable Cell Mitochondrion Mitochondrion Enzymes Mitochondrial Dehydrogenases Formazan Colored, Soluble Formazan Product Enzymes->Formazan Tetrazolium Yellow, Water-Soluble Tetrazolium Salt (XTT/MTT) Tetrazolium->Enzymes Reduction Measurement Spectrophotometric Measurement (e.g., 450-490 nm for XTT) Formazan->Measurement Quantified

Caption: Mechanism of tetrazolium salt reduction in viable cells.
Protocol 1: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay because its formazan product is water-soluble, eliminating the need for a solubilization step and reducing procedural complexity.[13]

A. Materials

  • Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung).[4]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]

  • This compound analogues dissolved in sterile DMSO (stock solution).

  • Positive control (e.g., Doxorubicin).

  • Sterile 96-well cell culture plates.

  • XTT labeling reagent and electron-coupling solution (available as a kit).

  • Microplate spectrophotometer.

B. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[15] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the quinazolinone analogues from the DMSO stock in culture medium. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤0.5%).

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same percentage of DMSO as the test wells.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration depends on the cell line's doubling time and the expected mechanism of action.[16]

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling solution). Add 50 µL of this mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C. The optimal time may vary between cell lines and should be determined empirically.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-490 nm using a microplate reader. A reference wavelength of ~650 nm is used to subtract background noise.[12]

C. Data Analysis and Presentation The percentage of cell viability is calculated relative to the vehicle control: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve (log of compound concentration vs. % viability) using non-linear regression analysis.

Compound IDCell LineIC₅₀ (µM) ± SD
Analogue-01MCF-715.2 ± 1.8
Analogue-01HepG225.7 ± 2.5
Analogue-02MCF-7> 100
Analogue-02HepG288.4 ± 9.1
DoxorubicinMCF-70.9 ± 0.1
DoxorubicinHepG21.3 ± 0.2
Note: Data are illustrative examples.

Part 2: Antimicrobial Activity Evaluation

Quinazolinone derivatives have been reported to possess significant antibacterial and antifungal properties, potentially by inhibiting essential microbial enzymes like DNA gyrase.[1][17]

Principle of Broth Microdilution Assay

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[18] This method is highly reproducible and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Protocol 2: Broth Microdilution for MIC Determination

A. Materials

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans).[1][2]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • This compound analogues dissolved in sterile DMSO.

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Sterile 96-well plates (U-bottom or flat-bottom).

  • Bacterial/fungal inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL for bacteria).[18]

B. Step-by-Step Methodology

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium. Typically, 100 µL of broth is added to all wells, then 100 µL of the highest compound concentration is added to the first column and serially diluted across the plate.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. This is then further diluted in broth to achieve the final target inoculum density.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL and halves the compound concentrations. Include the following controls:

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: Wells with a standard antibiotic.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed. The results can also be read using a plate reader at 600 nm.

C. Data Analysis and Presentation The MIC value is reported directly as the concentration in µg/mL or µM.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Analogue-03832> 64
Analogue-0416> 644
Ciprofloxacin0.50.25NA
FluconazoleNANA2
Note: Data are illustrative examples. NA = Not Applicable.

Part 3: Mechanistic Evaluation - Enzyme Inhibition Assay

For "hit" compounds identified in primary screens, understanding their mechanism of action is the next critical step. Many drugs, including quinazolinone derivatives, function by inhibiting specific enzymes.[3] An in vitro enzyme inhibition assay is a direct method to test this hypothesis.[20][21]

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general template. The specific enzyme, substrate, buffer conditions, and detection wavelength must be optimized for the target of interest (e.g., a specific kinase, DNA gyrase, etc.).

A. Materials

  • Purified target enzyme.

  • Specific substrate for the enzyme.

  • Cofactors if required by the enzyme (e.g., ATP, Mg²⁺).

  • Assay buffer optimized for enzyme activity.

  • Test inhibitor (quinazolinone analogue) and a known inhibitor (positive control).

  • 96-well UV-transparent plate or cuvettes.

  • Spectrophotometer or microplate reader.

B. Step-by-Step Methodology

  • Reagent Preparation: Prepare all solutions (enzyme, substrate, inhibitor dilutions) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the assay buffer, enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) at a controlled temperature.[22] This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance over time at the appropriate wavelength. The rate of the reaction is determined from the linear portion of the progress curve.

  • Controls:

    • 100% Activity Control: Reaction with enzyme and substrate, but no inhibitor.

    • 0% Activity Control (Blank): Reaction with substrate, but no enzyme.

    • Positive Control: Reaction with a known inhibitor of the enzyme.

C. Data Analysis and Presentation Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

Determine the IC₅₀ value by plotting the log of the inhibitor concentration against the percent inhibition. The IC₅₀ is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.[23]

Compound IDTarget EnzymeIC₅₀ (µM) ± SD
Analogue-01Kinase X0.85 ± 0.09
Analogue-03DNA Gyrase5.6 ± 0.7
Note: Data are illustrative examples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydroquinazolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydroquinazolin-2(1H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to enhance the success of your synthetic endeavors.

Troubleshooting Guide: Common Challenges and Solutions

The synthesis of 3,4-dihydroquinazolin-2(1H)-ones can be influenced by several factors, from the quality of starting materials to the specific reaction conditions employed. This section provides a systematic approach to identifying and resolving common issues.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 2-aminobenzylamine or urea can lead to side reactions. 2. Suboptimal reaction temperature: The reaction may require specific temperatures to proceed efficiently. 3. Incorrect solvent: Solvent polarity and boiling point can significantly impact solubility and reaction rates.[1] 4. Inefficient catalyst: For catalyzed reactions, the catalyst may be inactive or poisoned.1. Verify starting material purity: Use analytical techniques like NMR or melting point to confirm the purity of reactants. Recrystallize or distill starting materials if necessary.[1] 2. Optimize reaction temperature: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) to determine the optimal condition.[1] 3. Screen different solvents: Test a range of solvents with varying polarities (e.g., THF, DMF, ethanol, acetonitrile) to find the most suitable one for your specific substrates.[1] 4. Use a fresh catalyst: Ensure the catalyst is active and consider optimizing the catalyst loading.
Formation of Side Products 1. Oxidation to quinazolinone: The dihydroquinazoline ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.[2] 2. Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials in the crude product. 3. Formation of N,N'-diacylated products: In syntheses involving acylation, over-acylation can occur.[2]1. Maintain an inert atmosphere: Conduct the reaction under nitrogen or argon to minimize oxidation. 2. Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials and formation of the product to determine the optimal reaction time.[3] 3. Control stoichiometry: Carefully control the molar ratios of the reactants to avoid side reactions.
Difficult Purification 1. Product precipitation issues: The product may not crystallize well from the chosen solvent. 2. Product loss on silica gel: The product may bind strongly to silica gel during column chromatography.[1] 3. Co-elution with impurities: Side products may have similar polarity to the desired product, making separation difficult.1. Optimize recrystallization: Screen various solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature.[1][4] 2. Deactivate silica gel: Use a small amount of a polar solvent (e.g., triethylamine in the eluent) to reduce tailing and irreversible adsorption on silica gel. 3. Alternative purification methods: Consider other purification techniques such as preparative HPLC or crystallization from a different solvent system.
Racemization at C2 Center 1. Harsh reaction conditions: The chiral center at the C2 position can be sensitive to racemization under acidic or basic conditions, especially with prolonged reaction times or high temperatures.[5]1. Use milder reaction conditions: Employ milder catalysts and lower reaction temperatures. 2. Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting materials are consumed. 3. Consider chiral catalysts: For enantioselective synthesis, the use of chiral catalysts like chiral phosphoric acids can be explored.[5]

Frequently Asked Questions (FAQs)

Q1: My reaction to form a 3,4-dihydroquinazolin-2(1H)-one from 2-aminobenzylamine and urea is not working. What are the most critical parameters to check?

A1: The most critical parameters for this reaction are the purity of the 2-aminobenzylamine and the reaction temperature. 2-aminobenzylamine can be prone to oxidation, so using a fresh or purified sample is crucial. The reaction often requires heating to proceed at a reasonable rate. A systematic temperature screen is recommended to find the optimal conditions for your specific substrate. Additionally, ensure that the urea is dry, as moisture can interfere with the reaction.

Q2: I am observing a significant amount of an oxidized byproduct, a quinazolinone, in my reaction mixture. How can I prevent this?

A2: The formation of the corresponding quinazolinone is a common side reaction due to the oxidation of the dihydroquinazoline ring.[2] To minimize this, it is essential to carry out the reaction under an inert atmosphere, such as nitrogen or argon. Avoiding unnecessarily high reaction temperatures and prolonged reaction times can also help reduce the extent of oxidation. If the product is still sensitive to oxidation during workup and purification, consider using degassed solvents.

Q3: What is the best way to monitor the progress of my this compound synthesis?

A3: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the progress of the reaction.[3] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, the product, and any potential side products. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. For more quantitative analysis, LC-MS can be employed to track the formation of the desired product and identify any byproducts by their mass-to-charge ratio.

Q4: I am struggling to purify my this compound derivative. It seems to be sticking to the silica gel column. What can I do?

A4: The basic nitrogen atoms in the this compound core can interact strongly with the acidic silica gel, leading to poor recovery and tailing during column chromatography.[1] To circumvent this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will help to saturate the active sites on the silica gel and improve the elution of your compound. Alternatively, you can use a different stationary phase, such as alumina, which is less acidic than silica gel.

Q5: Are there any specific challenges I should be aware of when scaling up the synthesis of 3,4-dihydroquinazolin-2(1H)-ones?

A5: Scaling up any chemical reaction can present challenges, and the synthesis of 3,4-dihydroquinazolin-2(1H)-ones is no exception. Key considerations for scale-up include:

  • Heat transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Ensure your reactor has adequate heating and cooling capabilities.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent reaction rates.

  • Product isolation: Isolating the product by filtration or extraction can be more challenging on a larger scale. Ensure you have the appropriate equipment and a well-defined protocol for product isolation and drying.

  • Safety: Always conduct a thorough safety assessment before scaling up any reaction, considering the potential hazards of the reagents, solvents, and reaction conditions.

Visualizing the Process: Diagrams and Workflows

General Synthetic Workflow

Synthetic Workflow Start Starting Materials (e.g., 2-Aminobenzylamine, Urea) Reaction Reaction Setup - Solvent Selection - Temperature Control - Inert Atmosphere Start->Reaction 1. Combine Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring 2. Ongoing Workup Aqueous Workup & Extraction Monitoring->Workup 3. Upon Completion Purification Purification - Recrystallization - Column Chromatography Workup->Purification 4. Crude Product Analysis Characterization (NMR, MS, m.p.) Purification->Analysis 5. Purified Product Product Pure this compound Analysis->Product 6. Verified

Caption: General workflow for the synthesis and purification of 3,4-dihydroquinazolin-2(1H)-ones.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK PurifySM Purify Starting Materials PurityOK->PurifySM No CheckTemp Optimize Reaction Temperature PurityOK->CheckTemp Yes PurifySM->CheckPurity TempOK Yield Improved? CheckTemp->TempOK CheckSolvent Screen Different Solvents TempOK->CheckSolvent No Success Problem Resolved TempOK->Success Yes SolventOK Yield Improved? CheckSolvent->SolventOK CheckCatalyst Check Catalyst Activity/Loading SolventOK->CheckCatalyst No SolventOK->Success Yes CatalystOK Yield Improved? CheckCatalyst->CatalystOK Consult Consult Literature for Alternative Routes CatalystOK->Consult No CatalystOK->Success Yes

Caption: A decision tree to systematically troubleshoot low product yields.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminobenzylamine and Urea

This protocol provides a general procedure for the synthesis of the parent this compound.

Materials:

  • 2-Aminobenzylamine

  • Urea

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-aminobenzylamine (1.50 g, 12.3 mmol) in 30 mL of THF under a nitrogen atmosphere, add urea (0.74 g, 12.3 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with cold THF.

  • If no precipitate forms, add water to the reaction mixture and extract several times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Concentrate the organic phase under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Note: This is a general protocol and may require optimization for specific substrates.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture heated at reflux for a short period.

  • Filter the hot solution to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For further crystallization, the flask can be placed in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4]

References

Technical Support Center: Purification of 3,4-Dihydroquinazolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-dihydroquinazolin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating these valuable heterocyclic compounds. The purity of these scaffolds is paramount for reliable biological screening and meeting the stringent requirements of drug development.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

General FAQs: Foundational Purification Strategy

Q1: What is the most effective initial method to purify crude this compound derivatives?

The optimal initial purification strategy depends on the scale of your synthesis and the nature of the impurities present.[3] For multi-gram quantities where the primary goal is to remove baseline impurities and unreacted starting materials, recrystallization is often the most cost-effective and straightforward first step.[1][3] If the crude product is a complex mixture with components of varying polarities, flash column chromatography is the preferred method for achieving good separation.[3][4]

Q2: How can I identify the typical impurities in my reaction mixture?

Common impurities often arise from unreacted starting materials, such as 2-aminobenzylamine or isatoic anhydride derivatives, and by-products from incomplete cyclization or side reactions.[5] A combination of analytical techniques is essential for impurity profiling:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of the number of components in your mixture and for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy & Mass Spectrometry (MS): Crucial for the structural elucidation of the desired product and any significant impurities.[3]

Q3: My initial purification by column chromatography was unsuccessful, and the compound still appears impure by TLC/HPLC. What should be my next step?

If a single purification technique is insufficient, a multi-step approach is recommended.[3][5] If column chromatography fails to provide the desired purity, consider the following:

  • Orthogonal Purification: Follow the column chromatography with a technique that separates based on a different principle. Recrystallization is an excellent secondary step, as it purifies based on differential solubility, which can effectively remove impurities that co-elute during chromatography.[3]

  • Chromatography Optimization: If you must repeat the chromatography, refine your method. Using a shallower solvent gradient or a different stationary phase (e.g., alumina instead of silica) can significantly improve separation.[3]

  • High-Resolution Technique: For achieving the highest purity levels (>99%) or for separating challenging diastereomers or regioisomers, preparative HPLC is the ultimate method of choice.[1][3]

Purification Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your this compound derivative.

Purification_Workflow Crude Crude Product (Post-Reaction Work-up) TLC_HPLC Purity Assessment (TLC, HPLC, NMR) Crude->TLC_HPLC Is_Solid Is the crude product a solid? TLC_HPLC->Is_Solid Initial Analysis Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chrom Flash Column Chromatography Is_Solid->Column_Chrom No / Oily Final_Purity Purity Analysis (>95%?) Recrystallization->Final_Purity Column_Chrom->Final_Purity Prep_HPLC Preparative HPLC Pure_Product Pure Product Prep_HPLC->Pure_Product Final_Purity->Prep_HPLC No Final_Purity->Pure_Product Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a specific solvent at varying temperatures.[3]

Problem Potential Cause(s) Suggested Solution(s)
Compound does not dissolve, even in boiling solvent. The chosen solvent has poor solvating power for your compound.Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile). A two-solvent system may be necessary.[3]
Compound "oils out" instead of forming crystals. 1. The solution is too supersaturated, or cooling is too rapid. 2. The compound's melting point is lower than the solvent's boiling point. 3. High concentration of impurities is inhibiting crystal lattice formation.[3]1. Allow the solution to cool slowly at room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. 2. Select a solvent with a lower boiling point. 3. Perform a preliminary purification using column chromatography to remove the bulk of impurities before attempting recrystallization.[3]
No crystals form upon cooling. 1. Too much solvent was used during the dissolution step. 2. The chosen solvent is not suitable (compound is too soluble at low temperatures).1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. If concentrating the solution fails, evaporate the solvent completely and attempt recrystallization with a different solvent system.[3]
Low yield of recrystallized product. 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration.1. Ensure the absolute minimum amount of hot solvent is used for dissolution. Cool the filtrate in an ice-salt bath to minimize solubility. 2. Preheat the filtration funnel and flask. Use a small amount of extra hot solvent to wash the filter paper.
Experimental Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Choose a "good" solvent that readily dissolves your compound at high temperatures and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible. A common pair for quinazolinones is Ethanol ("good") and Water ("poor").

  • Dissolution: Dissolve the crude solid in the minimum required amount of the hot "good" solvent near its boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity), indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and produce a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them in a vacuum oven.[3][6]

Troubleshooting Guide: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.[3]

Problem Potential Cause(s) Suggested Solution(s)
Poor separation (overlapping or broad bands). 1. Inappropriate solvent system (eluent). 2. Column overloading (too much sample). 3. Improperly packed column (channeling or cracks).1. Optimize the solvent system using TLC. Aim for a target compound Rf value of ~0.3. If Rf is too high, decrease eluent polarity; if too low, increase polarity.[3] 2. Reduce the amount of sample loaded. A general guideline is a 1:30 to 1:100 ratio of crude sample to silica gel by weight.[3] 3. Repack the column carefully, ensuring the silica gel slurry is homogeneous and free of air bubbles.[3]
Compound is stuck on the column. The eluent polarity is too low to move the compound.Gradually increase the polarity of the eluent (gradient elution). For very polar quinazolinones, adding a small percentage of methanol or triethylamine to the ethyl acetate/hexane mixture may be necessary.[4]
Cracked or channeled silica bed after running. The silica gel ran dry, or the heat of adsorption from the solvent caused thermal stress.Always keep the silica bed wetted with the eluent. For large columns, consider pre-wetting the silica with the initial, non-polar solvent before packing.
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation between your desired product and impurities, with an Rf value for the product between 0.2 and 0.4.[3]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Add a thin layer of sand on top to protect the silica surface.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with the initial low-polarity solvent system. Collect fractions systematically. If using a gradient, gradually increase the proportion of the more polar solvent to elute compounds with higher affinity for the silica.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound derivative.[1]

Troubleshooting Guide: Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate pure compounds from complex mixtures, essential for obtaining material with >99% purity.[1][7]

Prep_HPLC_Troubleshooting Problem1 Asymmetric or Broad Peaks Cause1a Column Overloading Problem1->Cause1a Cause1b Inappropriate Mobile Phase Problem1->Cause1b Cause1c Column Degradation Problem1->Cause1c Problem2 Poor Resolution Cause2a Suboptimal Mobile Phase Problem2->Cause2a Cause2b Unsuitable Column Problem2->Cause2b Problem3 High Backpressure Cause3a System Blockage (Frit) Problem3->Cause3a Cause3b High Flow Rate / Viscosity Problem3->Cause3b Sol1a Reduce sample concentration or injection volume Cause1a->Sol1a Sol1b Optimize mobile phase pH and solvent strength Cause1b->Sol1b Sol1c Flush column with strong solvent or replace it Cause1c->Sol1c Sol2a Adjust gradient slope or isocratic composition Cause2a->Sol2a Sol2b Try a different stationary phase (e.g., C8 vs C18) Cause2b->Sol2b Sol3a Filter sample/mobile phase; reverse flush column Cause3a->Sol3a Sol3b Reduce flow rate or operate at a higher temperature Cause3b->Sol3b

Caption: Troubleshooting common issues in preparative HPLC.

Typical Preparative HPLC Parameters
Parameter Recommendation for Quinazolinone Derivatives Rationale & Expert Insight
Column Reverse-phase C18 preparative column.C18 is a versatile stationary phase suitable for the broad range of polarities exhibited by quinazolinone derivatives.[3]
Mobile Phase Water (A) and Acetonitrile or Methanol (B).This is a standard reverse-phase solvent system. The addition of an acid modifier is critical.
Additive 0.1% Formic Acid or Trifluoroacetic Acid (TFA).The acidic additive protonates residual silanols on the stationary phase and suppresses the ionization of the analytes, leading to sharper, more symmetrical peaks.[3]
Method Development Develop a suitable gradient elution method on an analytical scale first, then scale up. A typical analytical gradient might be 10% B to 90% B over 20-30 minutes.Analytical HPLC is used to optimize the separation before committing larger quantities of material to the preparative scale, saving time and sample.[3][8]
Experimental Protocol: Preparative HPLC
  • Analytical Method Development: On an analytical C18 column, develop a gradient method that provides baseline resolution between your target compound and key impurities.[1]

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent like DMSO. It is critical to filter the solution through a 0.45 µm syringe filter to prevent clogging the HPLC system.[1][3]

  • Scale-Up: Scale the flow rate and injection volume from your analytical method to the preparative column based on the column dimensions.

  • Purification and Fraction Collection: Inject the filtered sample onto the preparative HPLC system. Collect fractions as the compound elutes, guided by the UV detector signal.[1][3]

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using the initial analytical HPLC method. Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) or rotary evaporation to obtain the final, high-purity compound.[3]

By systematically applying these principles and troubleshooting guides, researchers can overcome common purification hurdles and obtain this compound derivatives of the high purity required for subsequent research and development.

References

Technical Support Center: Synthesis of 3,4-Dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydroquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to support your experimental success.

Introduction

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves the cyclization of 2-aminobenzylamine with a one-carbon carbonyl equivalent. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide will dissect these common issues, explain their mechanistic origins, and provide actionable, field-proven protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction of 2-aminobenzylamine with urea is giving a significant amount of a high molecular weight, insoluble byproduct. What is it and how can I prevent it?

Answer:

This is a very common issue when using urea as a carbonyl source with a diamine like 2-aminobenzylamine. The likely culprit is the formation of a di-urea byproduct , where both the primary aliphatic amine and the primary aromatic amine of two separate 2-aminobenzylamine molecules are linked by two urea molecules, leading to oligomeric or polymeric materials.

Causality of the Side Reaction:

The reaction between an amine and urea proceeds via the thermal decomposition of urea to isocyanic acid (HNCO), which is then attacked by the amine.[1] Since 2-aminobenzylamine possesses two nucleophilic amine groups, both can react with the in-situ generated isocyanic acid. If the rate of the intermolecular reaction is competitive with the desired intramolecular cyclization, polymerization will occur. This is especially problematic at high concentrations and temperatures.

Troubleshooting & Optimization:

Parameter Problem Solution Expected Outcome
Concentration High concentration favors intermolecular reactions.Run the reaction at high dilution (e.g., 0.05-0.1 M).Minimized formation of polymeric byproducts and increased yield of the desired monomeric product.
Temperature High temperatures can accelerate both desired and undesired reactions.Optimize the temperature. Start at a lower temperature (e.g., 100-120 °C) and slowly increase if the reaction is sluggish.Reduced rate of byproduct formation relative to the desired cyclization.
Order of Addition Adding urea to a hot solution of the diamine can lead to rapid, uncontrolled reaction.Consider a slow, portion-wise addition of urea to the heated solution of 2-aminobenzylamine.Better control over the reaction and suppression of oligomerization.

Experimental Protocol: High-Dilution Synthesis with Urea

  • To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the desired solvent (e.g., dioxane or DMF).

  • Add 2-aminobenzylamine to the solvent to achieve a final concentration of 0.1 M.

  • Heat the solution to 120 °C with stirring.

  • Once the temperature is stable, add urea (1.1 equivalents) in small portions over 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and process as per your standard work-up procedure.

FAQ 2: I'm using triphosgene or CDI as a carbonyl source and I'm observing a major byproduct with a mass corresponding to a symmetrical urea of my starting material. What's happening?

Answer:

This is a classic side reaction when using highly reactive carbonylating agents like triphosgene (a phosgene equivalent) or carbonyldiimidazole (CDI). The byproduct is a symmetrical urea , formed by the reaction of one molecule of the carbonylating agent with two molecules of 2-aminobenzylamine.

Causality of the Side Reaction:

Triphosgene and CDI are highly electrophilic. When added to a solution of 2-aminobenzylamine, the first equivalent of the amine reacts to form a reactive intermediate (a carbamoyl chloride or an acylimidazolide). If this intermediate encounters another molecule of 2-aminobenzylamine before it has a chance to cyclize intramolecularly, it will react to form the symmetrical urea. This intermolecular reaction is highly concentration-dependent.

Troubleshooting & Optimization:

Parameter Problem Solution Expected Outcome
Order of Addition Adding the diamine to the carbonylating agent creates a high local concentration of the amine.Employ "inverse addition": slowly add a solution of 2-aminobenzylamine to a solution of triphosgene or CDI.Favors the formation of the initial activated intermediate, which can then cyclize before reacting with another amine molecule.
Reaction Concentration As with urea, high concentrations favor intermolecular reactions.Perform the reaction under high dilution conditions (0.05 M or lower).Increased probability of intramolecular cyclization over intermolecular byproduct formation.
Base A strong, non-nucleophilic base is often required to scavenge the HCl produced from triphosgene.Use a hindered base like triethylamine or DIPEA. Ensure slow addition of the base.Prevents side reactions associated with the acid byproduct and controls the reaction rate.

Experimental Protocol: Inverse Addition with Triphosgene

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 2-aminobenzylamine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Using a syringe pump, add the 2-aminobenzylamine solution to the triphosgene solution dropwise over several hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

FAQ 3: My final product shows signs of oxidation. I see a byproduct with a mass that is 2 amu less than my desired product, and sometimes another that is 16 amu more. What are these impurities?

Answer:

The dihydroquinazoline ring system is susceptible to oxidation. The byproduct with a mass 2 amu lower is likely the fully aromatic quinazolin-2(1H)-one . The byproduct with a mass 16 amu higher is likely the quinazoline-2,4(1H,3H)-dione .

Causality of the Side Reaction:

  • Oxidation to Quinazolin-2(1H)-one: This can occur in the presence of air (oxygen), especially at elevated temperatures or during work-up and purification (e.g., on silica gel). The driving force is the formation of a more stable, aromatic ring system.[2]

  • Oxidation to Quinazoline-2,4(1H,3H)-dione: This is a more extensive oxidation and can occur under more forcing oxidative conditions or upon prolonged exposure to air at high temperatures.

Troubleshooting & Optimization:

Parameter Problem Solution Expected Outcome
Atmosphere Presence of oxygen promotes oxidation.Conduct the reaction and work-up under an inert atmosphere (nitrogen or argon).Minimized formation of the oxidized byproducts.
Temperature High temperatures can accelerate oxidation.Use the lowest effective temperature for the cyclization reaction. Avoid prolonged heating.Reduced rate of oxidation.
Purification Prolonged exposure to silica gel can promote oxidation.Minimize the time the product is on the silica gel column. Consider alternative purification methods like recrystallization or preparative HPLC if oxidation is severe.Improved purity of the final product.

Experimental Protocol: Inert Atmosphere Work-up

  • After the reaction is complete, cool the reaction mixture to room temperature under an inert atmosphere.

  • If performing an aqueous work-up, use de-gassed solvents.

  • When concentrating the product, use a rotary evaporator with a nitrogen or argon bleed.

  • If column chromatography is necessary, use de-gassed solvents and try to run the column as quickly as possible.

Visualization of Reaction Pathways

To better understand the interplay between the desired reaction and the common side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis and Side Reactions of this compound start 2-Aminobenzylamine + Carbonyl Source (Urea, Triphosgene, CDI) intermediate Acyclic Intermediate (e.g., N-(2-aminobenzyl)urea) start->intermediate Intramolecular Reaction diurea Di-urea / Polymeric Byproduct start->diurea Intermolecular Reaction (High Conc.) sym_urea Symmetrical Urea Byproduct start->sym_urea Intermolecular Reaction (High Conc.) product This compound (Desired Product) intermediate->product Intramolecular Cyclization oxidized_prod1 Quinazolin-2(1H)-one product->oxidized_prod1 Oxidation (-2H) oxidized_prod2 Quinazoline-2,4(1H,3H)-dione oxidized_prod1->oxidized_prod2 Further Oxidation benzimidazolone Benzimidazol-2-one (from o-phenylenediamine impurity)

Caption: Main reaction pathway and common side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Dihydroquinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones (DHQZs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged scaffold. Dihydroquinazolinones are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, their synthesis can present challenges, from low yields to difficult purifications.

This document moves beyond standard protocols to provide a deeper understanding of the reaction variables, offering troubleshooting solutions and data-driven optimization strategies to enhance the efficiency, yield, and purity of your DHQZ synthesis.

Part 1: Foundational Synthetic Strategies & Mechanism

The most prevalent and versatile method for synthesizing DHQZs is the cyclocondensation reaction. This can be approached in two primary ways:

  • Two-Component Cyclocondensation: The direct reaction between an anthranilamide (or a derivative) and an aldehyde or ketone. This is a straightforward method often catalyzed by an acid or base.[3]

  • Three-Component Reaction (MCR): A one-pot synthesis involving an isatoic anhydride, a primary amine (or ammonia source like ammonium acetate), and an aldehyde or ketone. This approach offers greater molecular diversity.[4][5]

The general mechanism for these reactions involves two key stages: the formation of a Schiff base intermediate, followed by an intramolecular cyclization to form the dihydroquinazolinone ring.[3]

Generalized Reaction Mechanism

The process begins with the acid- or base-catalyzed condensation of the amino group of anthranilamide with the carbonyl group of an aldehyde, forming a Schiff base (imine) intermediate after the elimination of water. The crucial next step is the intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, which, after proton transfer, yields the final 2,3-dihydroquinazolin-4(1H)-one product.[3]

DHQZ_Mechanism General Mechanism of DHQZ Synthesis cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization A Anthranilamide C Schiff Base Intermediate A->C + Aldehyde - H2O B Aldehyde D DHQZ Product C->D Intramolecular Nucleophilic Attack

Caption: General Mechanism of DHQZ Synthesis.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during DHQZ synthesis in a practical Q&A format.

Q1: My reaction yield is very low or I'm getting no product at all. What should I check?

Low yield is a frequent problem that can stem from multiple sources. A systematic approach is crucial for diagnosis.[6][7]

  • The Problem: Impurities in your anthranilamide or aldehyde can inhibit the reaction or lead to unwanted side products. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.

  • Troubleshooting Steps:

    • Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis.

    • Aldehyde Purification: If the aldehyde is a liquid, consider distillation. Solid aldehydes can often be purified by recrystallization.[6]

    • Stoichiometry: Ensure you are using the correct molar ratios. A slight excess (1.1-1.2 equivalents) of the aldehyde is sometimes used to drive the reaction to completion, but a large excess can complicate purification.

  • The Problem: The activation energy for the cyclization step may not be met, or prolonged reaction times at high temperatures could be degrading your product or starting materials.

  • Troubleshooting Steps:

    • Temperature Screening: Set up small-scale parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).[6] Monitor progress by TLC or LC-MS to identify the optimal temperature that balances reaction rate with product stability. For some systems, microwave irradiation can be a highly effective way to reduce reaction times and improve yields.[8]

    • Time Course Study: Once an optimal temperature is found, run a time course experiment (e.g., check at 1h, 4h, 12h, 24h) to determine when the reaction reaches completion and to avoid potential product degradation over extended periods.

  • The Problem: The choice of catalyst and solvent is critical and highly substrate-dependent. An inappropriate catalyst may be inactive, while the wrong solvent can hinder solubility or reaction kinetics.[6]

  • Troubleshooting Steps:

    • Catalyst Screening: A wide range of catalysts have been successfully employed, including Brønsted acids (p-TSA, TFA), Lewis acids (SnCl₂, ZnCl₂, Sc(OTf)₃), and even green catalysts like L-proline or tartaric acid.[4][9][10] If one class is failing, try another. See the catalyst comparison table in Part 4.

    • Catalyst Loading: Ensure the correct catalyst loading is used. Typically, this ranges from 5 mol% to 20 mol%. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions.

    • Solvent Screening: The solvent influences reactant solubility and the stability of intermediates.[6] Polar aprotic solvents like DMF and MeCN are common.[11] However, greener options like ethanol, water, or even deep eutectic solvents (DES) have proven highly effective and can dramatically change the reaction outcome.[12][13][14] In some cases, solvent-free conditions provide the best results.[15]

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield Start Low / No Yield Observed Check_SM 1. Verify Starting Material Purity & Stoichiometry Start->Check_SM Optimize_Cond 2. Optimize Temperature & Time Check_SM->Optimize_Cond If SMs are pure Screen_Cat_Solv 3. Screen Catalyst & Solvent Optimize_Cond->Screen_Cat_Solv If yield is still low Success Yield Improved Screen_Cat_Solv->Success

Caption: Troubleshooting Workflow for Low Yield.

Q2: I'm observing significant side products. How can I improve selectivity?

Side product formation competes with your desired reaction, reducing yield and complicating purification.

  • The Problem: The dihydroquinazolinone product can be susceptible to oxidation, especially at elevated temperatures with exposure to air, forming the corresponding quinazolin-4(3H)-one.[16]

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[7]

    • Milder Conditions: If possible, lower the reaction temperature.

    • Antioxidants: In rare, stubborn cases, adding a small amount of an antioxidant could be explored, though this may complicate purification.

  • The Problem: The initial condensation to the Schiff base occurs, but the subsequent intramolecular cyclization is slow or does not proceed. This is common with sterically hindered substrates or deactivated aromatic rings.

  • Solution:

    • Stronger Catalyst: Switch to a more potent Lewis acid or a stronger Brønsted acid to better activate the imine for nucleophilic attack.

    • Higher Temperature: Carefully increase the reaction temperature to overcome the activation barrier for the cyclization step.

    • Water Removal: The cyclization is an equilibrium process. Using a Dean-Stark apparatus or adding molecular sieves to remove water can help drive the reaction toward the product.

Q3: My product is difficult to purify. Any suggestions?

Purification can be a major bottleneck, especially if the product is unstable or has challenging physical properties.

  • The Problem: Dihydroquinazolinones can be sensitive to the acidic nature of standard silica gel, leading to degradation or hydrolysis back to the starting materials during column chromatography.[16]

  • Solution:

    • Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%).

    • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification.

    • Avoid Chromatography: Optimize the reaction to be as clean as possible, allowing for purification by recrystallization or precipitation, which is often the best method for crystalline DHQZ products.[11]

  • The Problem: The crude product oils out or fails to crystallize effectively, trapping impurities.

  • Solution:

    • Solvent Screening: Test a variety of solvent systems for recrystallization. A good system is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Common systems include Ethanol/Water, Ethyl Acetate/Hexanes, or THF/Hexanes.[11]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Seeding: If you have a small amount of pure crystal, add a single seed crystal to the supersaturated solution to initiate crystallization.

Part 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of a representative 2-aryl-2,3-dihydroquinazolin-4(1H)-one.

Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one

  • Reaction Setup: To a solution of anthranilamide (1.0 mmol, 1.0 equiv) in acetonitrile (MeCN, 8 mL) at 0 °C, add benzaldehyde (1.0 mmol, 1.0 equiv).[11]

  • Catalyst Addition: Add 1-2 drops of trifluoroacetic acid (TFA) to the stirred solution. The reaction mixture may become cloudy or a precipitate may form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1.5-2 hours).[11]

  • Workup: If a precipitate has formed, collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., THF-hexanes) to yield the pure dihydroquinazolinone as a crystalline solid.[11]

Part 4: Data Summaries & Comparative Tables
Table 1: Comparison of Common Catalytic Systems
Catalyst TypeExamplesTypical LoadingAdvantagesDisadvantagesReferences
Brønsted Acids p-TSA, TFA, L-proline, Acetic Acid5-20 mol%Inexpensive, readily available, effective for many substrates.Can be harsh, may require higher temperatures.[4][11][17]
Lewis Acids Sc(OTf)₃, SnCl₂, ZnCl₂, CuCl₂, Yb(OTf)₃5-15 mol%Highly efficient, can work under mild conditions.Can be moisture-sensitive, metal contamination concerns.[4][9][16]
Heterogeneous Montmorillonite K10, Amberlyst-1510-20 wt%Easily recoverable and reusable, simplifies workup.May have lower activity than homogeneous catalysts.[4]
Green/Organo Tartaric acid, Deep Eutectic SolventsVariesEnvironmentally benign, biodegradable, low toxicity.May require specific conditions (e.g., heating for DES).[9][12][13]
Table 2: General Solvent Effects on DHQZ Synthesis
SolventPolarityTypical ConditionsNotesReferences
Acetonitrile (MeCN) Polar Aprotic0 °C to RefluxExcellent general-purpose solvent, good solubility for many substrates.[11][18]
Ethanol (EtOH) Polar ProticRT to RefluxGreen solvent, effective with many acid catalysts.[10][16]
Water (H₂O) Polar Protic70-100 °CUltimate green solvent, can give excellent yields in "on-water" synthesis.[8][10][14]
Toluene Non-polarRefluxUseful for azeotropic removal of water with a Dean-Stark trap.[6]
Solvent-Free N/A80-120 °CReduces waste, can lead to very short reaction times and high yields.[15]
Deep Eutectic Ionic Liquid-like90-110 °CActs as both solvent and catalyst; highly green and efficient.[12][13][19]

References

Technical Support Center: Solid-Phase Synthesis of Quinazolinone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase synthesis (SPS) of quinazolinone analogues. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds on a solid support. Here, we move beyond simple protocols to provide in-depth troubleshooting advice, rooted in the principles of organic chemistry and extensive field experience. Our goal is to empower you to diagnose and resolve common issues encountered during your experiments, ensuring the integrity and success of your synthetic campaigns.

PART 1: Frequently Asked Questions (FAQs)

This section provides quick answers to some of the most common questions encountered during the solid-phase synthesis of quinazolinones.

Q1: My final yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, including incomplete reactions at any stage (coupling, deprotection, or cyclization), premature cleavage of the product from the resin, or degradation of the product during final cleavage. A systematic evaluation of each step is crucial for diagnosis.

Q2: I'm seeing multiple peaks in my LC-MS after cleavage. What are the common impurities?

Unexpected peaks often correspond to deletion sequences (from incomplete coupling), byproducts from side reactions (such as N-oxide formation if an oxidizing agent is used), or degradation products from harsh cleavage conditions. The nature of the impurity will depend on the specific synthetic route and the reagents used.

Q3: How do I choose the best resin for my quinazolinone synthesis?

The choice of resin depends on the desired C-terminal functionality of your final product. For C-terminal amides, Rink Amide resin is a common choice. For C-terminal carboxylic acids, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are suitable. 2-CTC resin is particularly useful when you need to cleave the product under very mild acidic conditions, leaving side-chain protecting groups intact.

Q4: My cyclization step to form the quinazolinone ring seems to be inefficient. How can I improve it?

Inefficient cyclization can be due to steric hindrance, poor nucleophilicity of the reacting partners, or suboptimal reaction conditions. Consider increasing the temperature, extending the reaction time, or using a more potent cyclization reagent. Microwave-assisted synthesis can also significantly improve cyclization efficiency.

Q5: What is the best way to monitor the progress of my reactions on the solid support?

A combination of qualitative and quantitative methods is recommended. A simple qualitative test is the Kaiser test (ninhydrin test) to check for the presence of free primary amines. For more detailed analysis, a small sample of resin can be cleaved and the product analyzed by LC-MS. On-bead FT-IR spectroscopy can also be used to track the appearance and disappearance of key functional groups in real-time.

PART 2: In-Depth Troubleshooting Guides

This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions, organized by the stage of the synthesis.

Resin Loading and Initial Derivatization

Problem: Low loading of the first building block on the resin.

Possible Causes:

  • Poor resin swelling: The resin must be adequately swelled in a suitable solvent (e.g., DMF, DCM) for the reactive sites to be accessible.

  • Inefficient activation of the carboxylic acid: The coupling reagent (e.g., HATU, HOBt) may be old or inactive.

  • Steric hindrance: A bulky first building block can be difficult to couple to the resin.

  • Deactivated resin: The resin may have been improperly stored or handled, leading to deactivation of the functional groups.

Solutions:

  • Ensure proper swelling: Swell the resin for at least 30-60 minutes in the reaction solvent before adding the reagents.

  • Use fresh coupling reagents: Prepare fresh solutions of coupling reagents for each use.

  • Optimize coupling conditions: For sterically hindered building blocks, consider double coupling or increasing the reaction time.

  • Test resin activity: If you suspect the resin is deactivated, perform a test coupling with a simple amino acid to check its loading capacity.

Incomplete Cyclization to the Quinazolinone Core

Problem: The cyclization step to form the quinazolinone ring does not go to completion, leading to a mixture of starting material and product after cleavage.

Possible Causes:

  • Suboptimal reaction temperature: Many cyclization reactions require elevated temperatures to proceed at a reasonable rate.

  • Insufficient reaction time: The reaction may simply need more time to reach completion.

  • Poor choice of cyclization reagent: The reagent used to effect cyclization may not be potent enough for your specific substrate.

  • Water contamination: The presence of water can hydrolyze key intermediates, preventing cyclization.

Solutions:

  • Optimize reaction temperature: Screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal condition. Microwave heating can be particularly effective for driving cyclization reactions to completion.[1]

  • Extend reaction time: Monitor the reaction over a longer period (e.g., 12, 24, 48 hours) to determine the time required for completion.

  • Screen cyclization reagents: Depending on your synthetic route, consider reagents such as carbodiimides (for dehydration), or acids/bases to catalyze the cyclization.

  • Use anhydrous conditions: Ensure all solvents and reagents are anhydrous, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Side Reactions and Impurity Formation

Problem: The final product is contaminated with significant impurities.

Possible Causes:

  • Diketopiperazine formation: This is a common side reaction in solid-phase synthesis, especially when coupling the second amino acid.

  • N-oxide formation: If your synthesis involves an oxidation step, over-oxidation of the quinazoline nitrogen can occur.

  • Side reactions of protecting groups: Incomplete deprotection or side reactions of protecting groups can lead to a complex mixture of products.

  • Racemization: The chiral centers in your molecule may be susceptible to racemization under certain reaction conditions.

Solutions:

  • Minimize diketopiperazine formation: Use pre-activated amino acids or couple the second amino acid at low temperature.

  • Control oxidation: Use a stoichiometric amount of a mild oxidant and perform the reaction under an inert atmosphere.

  • Optimize deprotection: Ensure complete deprotection at each step by monitoring the reaction. Choose orthogonal protecting groups that can be removed without affecting other parts of the molecule.

  • Minimize racemization: Use coupling reagents known to suppress racemization (e.g., HOBt, Oxyma) and avoid prolonged exposure to strong bases.

Cleavage and Deprotection Issues

Problem: Low yield or degradation of the product during cleavage from the resin.

Possible Causes:

  • Incomplete cleavage: The cleavage cocktail may not be strong enough or the cleavage time may be too short.

  • Product degradation: The quinazolinone core or other functional groups in your molecule may be sensitive to the strong acids used in the cleavage cocktail (e.g., TFA).

  • Re-attachment of cleaved product: Reactive cationic species generated during cleavage can re-attach to the product.

  • Precipitation issues: The cleaved product may not precipitate efficiently from the cleavage cocktail.

Solutions:

  • Optimize cleavage conditions: Test different concentrations of TFA and cleavage times. For acid-sensitive compounds, consider using a milder cleavage cocktail (e.g., lower concentration of TFA) or a more labile linker like 2-CTC.

  • Use scavengers: Add scavengers to the cleavage cocktail to trap reactive cationic species. Common scavengers include triisopropylsilane (TIS) and water. The choice of scavenger is critical and should be tailored to the protecting groups used in your synthesis.

  • Optimize precipitation: After cleavage, ensure the product is fully precipitated by adding a large excess of cold diethyl ether.

  • Perform a test cleavage: Before committing to a large-scale cleavage, perform a small-scale test cleavage on a few milligrams of resin to optimize the conditions.

PART 3: Key Protocols and Methodologies

This section provides detailed protocols for essential procedures in troubleshooting solid-phase quinazolinone synthesis.

Protocol for a Test Cleavage and LC-MS Analysis
  • Sample Preparation: Transfer a small amount of resin (approx. 5-10 mg) to a microcentrifuge tube.

  • Cleavage: Add 200 µL of the desired cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the tube.

  • Incubation: Vortex the tube briefly and let it stand at room temperature for 1-2 hours.

  • Isolation: Centrifuge the tube to pellet the resin. Carefully transfer the supernatant (containing the cleaved product) to a new tube.

  • Precipitation: Add 1 mL of cold diethyl ether to the supernatant to precipitate the product.

  • Pelleting: Centrifuge the tube to pellet the precipitated product.

  • Washing: Carefully decant the ether and wash the pellet with another 1 mL of cold diethyl ether.

  • Drying: Decant the ether and allow the pellet to air dry.

  • Analysis: Dissolve the dried pellet in a suitable solvent (e.g., DMSO, acetonitrile/water) and analyze by LC-MS.

Protocol for On-Bead FT-IR Monitoring
  • Background Spectrum: Take a background spectrum of the clean, dry resin before starting the synthesis.

  • Sample Preparation: After each synthetic step, take a small sample of the resin and wash it thoroughly with a volatile solvent (e.g., DCM).

  • Drying: Dry the resin sample under vacuum.

  • Analysis: Acquire an FT-IR spectrum of the dried resin sample.

  • Interpretation: Compare the spectrum to the previous one to identify the appearance or disappearance of key vibrational bands (e.g., C=O stretch of the quinazolinone, N-H stretch of an amine).

PART 4: Technical Deep Dive: The Chemistry Behind the Fix

A deeper understanding of the underlying chemical principles is essential for effective troubleshooting.

The Role of Scavengers in Cleavage

During TFA-mediated cleavage, protecting groups and the resin linker are protonated and leave as highly reactive carbocations. These carbocations can re-attach to electron-rich functionalities in your product, such as tryptophan or tyrosine residues, or even the quinazolinone ring itself. Scavengers are added to the cleavage cocktail to trap these carbocations and prevent side reactions.

  • Triisopropylsilane (TIS): An effective scavenger for trityl and other carbocations.

  • Water: A scavenger for t-butyl cations.

  • 1,2-Ethanedithiol (EDT): Used to protect against oxidation of sensitive residues like methionine and cysteine.

The choice of scavengers must be compatible with your product. For example, if your quinazolinone analogue is sensitive to reduction, you should avoid using strong reducing scavengers.

Mechanism of Diketopiperazine Formation

Diketopiperazine formation is an intramolecular cyclization reaction that can occur after the deprotection of the second amino acid in a peptide chain. The free N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This side reaction is particularly prevalent when proline is the second amino acid.

To minimize this, you can:

  • Use N-protected dipeptides for the first two couplings.

  • Couple the second amino acid at low temperature to slow down the rate of intramolecular cyclization.

  • Use a resin with a more sterically hindered linker, such as 2-CTC resin.[2]

PART 5: Appendices

Table 1: Recommended Cleavage Cocktails for Rink Amide Resin
Cleavage Cocktail Composition (v/v/v)Target Product CharacteristicsNotes
95% TFA / 2.5% TIS / 2.5% H₂OStandard quinazolinonesA good starting point for most applications.
90% TFA / 5% TIS / 5% H₂OFor products with multiple trityl protecting groupsThe higher concentration of TIS helps to scavenge the increased amount of trityl cations.
88% TFA / 5% Phenol / 5% H₂O / 2% TISFor products containing tyrosinePhenol is thought to protect the tyrosine ring from alkylation.
1-5% TFA in DCMFor very acid-sensitive productsRequires a highly acid-labile linker like 2-CTC.

Note: The optimal cleavage cocktail will depend on the specific structure of your quinazolinone analogue and the protecting groups used. Always perform a small-scale test cleavage to validate your conditions.

Table 2: Comparison of Common Resins for Quinazolinone Synthesis
ResinLinker TypeCleavage ConditionAdvantagesDisadvantages
Wang Resin p-Alkoxybenzyl alcoholStrong acid (e.g., >50% TFA)Good for C-terminal acids; widely used.Can be prone to racemization during loading of the first amino acid.
Rink Amide Resin Acid-labile amide linkerStrong acid (e.g., >50% TFA)Standard choice for C-terminal amides; high cleavage efficiency.Can release colored byproducts during cleavage.[3]
2-Chlorotrityl Chloride (2-CTC) Resin Highly acid-labile trityl linkerVery mild acid (e.g., 1-5% TFA in DCM)Allows for cleavage with side-chain protecting groups intact; minimizes diketopiperazine formation.[2]More expensive than other resins.

PART 6: Visualizations

Workflow for Troubleshooting Low Yield in Solid-Phase Synthesis

Caption: A systematic workflow for diagnosing and resolving low yield issues in solid-phase quinazolinone synthesis.

Decision Tree for Resin Selection

ResinSelection start What is the desired C-terminal functionality? acid Carboxylic Acid start->acid amide Amide start->amide mild_cleavage Is mild cleavage with protecting groups intact required? acid->mild_cleavage rink Rink Amide Resin amide->rink wang Wang Resin ctc 2-Chlorotrityl Chloride (2-CTC) Resin mild_cleavage->wang No mild_cleavage->ctc Yes

Caption: A decision tree to guide the selection of the appropriate resin based on the desired final product.

References

stability issues with 3,4-dihydroquinazolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,4-Dihydroquinazolin-2(1H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound class in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to the Stability of this compound

The this compound core is a valuable scaffold in medicinal chemistry.[1] However, like many heterocyclic compounds, its stability in solution can be influenced by a variety of factors, including pH, exposure to oxidizing agents, and light. Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental data, as well as for developing stable pharmaceutical formulations.

This guide provides insights into the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and offers practical strategies to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound appears to be degrading in aqueous buffer. What is the likely cause?

Degradation in aqueous media is often attributable to hydrolysis, particularly under acidic or basic conditions. The lactam ring within the quinazolinone structure can be susceptible to cleavage.

Troubleshooting Hydrolytic Instability:

  • pH Profiling: The first step is to understand the pH-stability profile of your specific derivative. We recommend conducting a preliminary study by incubating your compound in buffers of varying pH (e.g., pH 3, 7, and 9) at a controlled temperature and monitoring its concentration over time by a stability-indicating analytical method like HPLC.

  • Buffer Selection: Based on the pH-stability profile, select a buffer system where the compound exhibits maximum stability. For many quinazolinone derivatives, neutral or slightly acidic conditions may be preferable to alkaline conditions, where hydrolysis of the amide bond can be more pronounced.[2]

  • Temperature Control: Hydrolysis is a chemical reaction, and its rate is temperature-dependent. Whenever possible, prepare solutions fresh and store them at reduced temperatures (e.g., 2-8°C) to slow down potential degradation. Avoid boiling solutions containing quinazolinones if possible, as this can lead to ring-opening reactions.[3]

FAQ 2: I'm observing the formation of a new, more conjugated species in my solution, especially when exposed to air. What could be happening?

This observation is highly suggestive of oxidation. The dihydro- B ring of the quinazolinone system can undergo oxidative aromatization to form the corresponding quinazolin-2(1H)-one. This process leads to a more conjugated system, which typically results in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum. A similar oxidative aromatization has been documented for the related 3,4-dihydroquinolin-2(1H)-one scaffold.[4][5]

Troubleshooting Oxidative Instability:

  • Inert Atmosphere: When preparing and handling solutions, particularly for long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Use of Antioxidants: The addition of antioxidants to the formulation can be an effective strategy. Common choices include:

    • Ascorbic acid

    • Butylated hydroxytoluene (BHT)

    • Sodium metabisulfite

  • Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying the potential degradation pathways and for developing a stability-indicating analytical method.[6][7]

Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products.

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL.

    • Incubate at 60°C for up to 24 hours.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and dilute with a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for up to 24 hours, protected from light.

    • Collect samples at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound (~1 mg/mL) to a light source with a specific wavelength (e.g., 365 nm) or a broad-spectrum light source for a defined period.

    • Run a parallel experiment with a sample protected from light as a control.

Analysis: Analyze all samples, along with an unstressed control, using a suitable analytical method, such as HPLC or LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products generated during the forced degradation study.

Starting HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient, for example:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL

Method Optimization: Inject the mixed samples from the forced degradation study. Adjust the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation of all peaks. The final method should be validated according to ICH guidelines.

Data Presentation & Visualization

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Stability IssuePotential CauseKey IndicatorsRecommended Mitigation Strategies
Hydrolysis Extreme pH (acidic or basic)Decrease in parent compound concentration over time in aqueous buffers.Optimize solution pH; use buffers where the compound is most stable. Prepare solutions fresh and store at low temperatures.
Oxidation Exposure to atmospheric oxygen, peroxides in solvents.Appearance of new peaks corresponding to more conjugated species (aromatization). Color change in solution.Prepare and store solutions under an inert atmosphere (N₂ or Ar). Use high-purity solvents. Add antioxidants (e.g., ascorbic acid, BHT).
Photodegradation Exposure to UV or visible light.Degradation upon exposure to light, with no degradation in dark control samples.Store solutions in amber vials or protect from light by wrapping with aluminum foil.

Diagram 1: General Degradation Pathways

Below is a conceptual diagram illustrating the primary degradation pathways for the this compound scaffold.

G main This compound (in solution) hydrolysis Hydrolysis Products (Ring-opened) main->hydrolysis  Acid/Base (H₂O) oxidation Quinazolin-2(1H)-one (Aromatized Product) main->oxidation  [O] (e.g., O₂, Peroxides) photo Photodegradation Products main->photo  Light (hν) G start Instability Observed (e.g., peak area decrease, new peaks) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC/LC-MS Method forced_degradation->hplc_dev identify_pathway Identify Predominant Degradation Pathway(s) hplc_dev->identify_pathway hydrolysis Hydrolysis identify_pathway->hydrolysis  Yes oxidation Oxidation identify_pathway->oxidation  Yes photo Photodegradation identify_pathway->photo  Yes mitigate_hydrolysis Optimize pH Control Temperature hydrolysis->mitigate_hydrolysis mitigate_oxidation Use Inert Atmosphere Add Antioxidants oxidation->mitigate_oxidation mitigate_photo Protect from Light (Amber Vials) photo->mitigate_photo end Stable Solution mitigate_hydrolysis->end mitigate_oxidation->end mitigate_photo->end

References

Technical Support Center: A Guide to the Scale-Up Synthesis of 3,4-Dihydroquinazolin-2(1H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3,4-dihydroquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important heterocyclic scaffold from bench-scale to preclinical production. Here, we address common challenges with in-depth, field-tested insights and provide practical, step-by-step troubleshooting protocols.

Introduction to the Scale-Up of this compound

This compound and its derivatives are significant pharmacophores, forming the core structure of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2][3] The successful transition from small-scale laboratory synthesis to a robust, scalable process suitable for preclinical studies is a critical step in the drug development pipeline. This transition, however, is often fraught with challenges that are not apparent at the gram-scale. Issues such as reaction kinetics, heat and mass transfer, impurity profiles, and process safety require careful consideration and optimization.[4]

This guide provides a comprehensive resource to anticipate and address these challenges, ensuring a smooth and efficient scale-up process.

Common Synthetic Routes and Key Considerations for Scale-Up

Several synthetic routes to this compound have been reported, with the most common starting from 2-aminobenzylamine or isatoic anhydride.[3][5][6][7] For the purpose of this guide, we will focus on a prevalent and scalable method: the cyclization of 2-aminobenzylamine with a carbonyl source, such as triphosgene or a carbamate equivalent.

A typical lab-scale synthesis involves the reaction of 2-(aminomethyl)aniline with triphosgene in a suitable solvent like tetrahydrofuran (THF).[7] While this method can provide high yields at a small scale, scaling up introduces several critical variables that must be carefully managed.

Key Scale-Up Considerations:
  • Reagent Selection and Purity: The purity of starting materials is paramount in large-scale synthesis, as impurities can lead to side reactions and complicate purification.[8]

  • Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of intermediates and products, and ease of workup and purification.

  • Temperature Control: Exothermic reactions can become difficult to control on a larger scale, potentially leading to runaway reactions and the formation of degradation products.[9]

  • Mixing Efficiency: Inadequate mixing can result in localized "hot spots" and concentration gradients, leading to inconsistent product quality and lower yields.[8]

  • Work-up and Isolation: Procedures that are straightforward in the lab, such as extraction and chromatography, can be cumbersome and inefficient at scale. Crystallization becomes the preferred method for purification.

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the scale-up synthesis of this compound.

Issue 1: Low or Inconsistent Yields

Question: My reaction yield has dropped significantly after scaling up from 10g to 100g, and the results are not reproducible. What are the likely causes and how can I address this?

Answer: A drop in yield upon scale-up is a common issue and can be attributed to several factors. A systematic approach is necessary to identify and resolve the root cause.[8]

Potential Causes and Troubleshooting Steps:

  • Inefficient Heat Transfer:

    • Causality: The surface-area-to-volume ratio decreases as the reaction scale increases, making it more difficult to dissipate heat from an exothermic reaction. This can lead to localized overheating, causing decomposition of reactants, intermediates, or the final product.[9]

    • Solution:

      • Monitor the internal reaction temperature closely using a calibrated probe.

      • Employ a reactor with a jacketed cooling system to maintain a consistent temperature.

      • Consider a slower addition rate of reagents to control the exotherm.

      • For highly exothermic steps, a more dilute reaction mixture may be necessary.

  • Poor Mixing:

    • Causality: Inadequate agitation in a large reactor can lead to concentration gradients, where some regions of the reaction mixture have a higher concentration of reactants than others. This can result in localized side reactions and incomplete conversion.[8]

    • Solution:

      • Ensure the stirrer speed and impeller design are appropriate for the reactor size and viscosity of the reaction mixture.

      • Perform mixing studies to ensure homogeneity.

      • For heterogeneous reactions, ensure efficient suspension of solids.

  • Suboptimal Reaction Conditions:

    • Causality: Reaction parameters that were optimal at a small scale may not be directly transferable. Factors like reaction time and temperature may need to be re-optimized.[8]

    • Solution:

      • Conduct small-scale trial reactions to re-evaluate optimal temperature, concentration, and reaction time.

      • Utilize Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor reaction progress in real-time and determine the optimal endpoint.

Troubleshooting Workflow for Low Yield

low_yield start Low Yield Observed check_mixing Assess Mixing Efficiency start->check_mixing check_temp Verify Temperature Control check_mixing->check_temp Mixing Adequate optimize Systematically Optimize Parameters (Concentration, Time, Temp) check_mixing->optimize Mixing Inadequate check_purity Analyze Reagent Purity check_temp->check_purity Temp Controlled check_temp->optimize Temp Fluctuates check_purity->optimize Purity Confirmed solution Improved Yield check_purity->solution Impurities Found (Purify Reagents) optimize->solution

Caption: A decision tree for troubleshooting low yields.

Issue 2: Impurity Profile Changes and Purification Challenges

Question: I am observing new, unidentified impurities in my crude product at the kilogram scale that were not present in my small-scale runs. My usual purification method (column chromatography) is not practical. What should I do?

Answer: Changes in the impurity profile are common during scale-up due to subtle variations in reaction conditions. The key is to identify these impurities and develop a scalable purification strategy, which is typically crystallization.

Potential Impurities and Their Origins:

ImpurityPotential OriginMitigation Strategy
Unreacted 2-aminobenzylamine Incomplete reaction.Increase reaction time, optimize stoichiometry, or improve mixing.
Bis(2-(aminomethyl)phenyl)urea Reaction of 2-aminobenzylamine with an isocyanate intermediate.Control stoichiometry and addition rate of the carbonyl source.
Polymeric byproducts Uncontrolled polymerization, often due to high temperatures.Maintain strict temperature control and consider a more dilute reaction.
Solvent Adducts Reaction of intermediates with the solvent.Choose a more inert solvent or adjust reaction conditions.

Developing a Scalable Purification Strategy: Crystallization

  • Solvent Screening:

    • The ideal crystallization solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

    • Screen a variety of solvents with different polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene).

    • Consider anti-solvent crystallization, where the product is dissolved in a good solvent and then a poor solvent is added to induce precipitation.

  • Optimization of Crystallization Parameters:

    • Cooling Profile: A slow, controlled cooling rate generally leads to larger, purer crystals. Crash cooling can trap impurities.

    • Seeding: Adding a small amount of pure product (seed crystals) can promote crystallization and control crystal size.

    • Agitation: Gentle stirring during crystallization can prevent agglomeration and improve crystal morphology.

Experimental Protocol: Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of hot isopropanol (e.g., 5-10 mL per gram of crude product).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the crystals by filtration and wash with a small amount of cold isopropanol.

  • Dry the purified product under vacuum.

Issue 3: Process Safety Concerns

Question: I am concerned about the safety of using triphosgene on a large scale. Are there safer alternatives, and what are the key safety precautions I should take?

Answer: Triphosgene is a convenient reagent at the lab scale but poses significant safety risks at larger scales due to the potential release of phosgene gas. It is crucial to have robust safety protocols in place and to consider safer alternatives.

Safety Precautions for Handling Triphosgene:

  • Engineering Controls: Always handle triphosgene in a well-ventilated fume hood or a contained system.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Quenching: Have a quenching solution (e.g., sodium hydroxide) readily available to neutralize any spills or residual reagent.

  • Monitoring: Use phosgene detection badges or an electronic monitoring system to detect any potential leaks.

Safer Alternatives to Triphosgene:

  • Carbonyl Diimidazole (CDI): CDI is a solid, less hazardous alternative to triphosgene for the formation of the urea linkage.

  • Carbamates: Using a pre-formed carbamate of 2-aminobenzylamine can be a safer route that avoids the use of highly reactive carbonyl sources.

Process Safety Workflow

process_safety start Initiate Scale-Up risk_assessment Conduct Hazard and Risk Assessment start->risk_assessment reagent_selection Evaluate Reagent Safety (e.g., Triphosgene vs. CDI) risk_assessment->reagent_selection ppe_engineering Implement Engineering Controls and PPE reagent_selection->ppe_engineering monitoring Establish Monitoring and Emergency Procedures ppe_engineering->monitoring safe_execution Execute Scaled-Up Synthesis monitoring->safe_execution

Caption: A workflow for ensuring process safety during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the scale-up synthesis of this compound?

A1: The ideal solvent will depend on the specific synthetic route. For the reaction of 2-aminobenzylamine with a carbonyl source, aprotic solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are often good choices. 2-MeTHF is considered a "greener" solvent and can be a suitable alternative to THF. For purification, protic solvents like isopropanol or ethanol are often effective for crystallization. A thorough solvent screen is always recommended.

Q2: How can I monitor the progress of my large-scale reaction?

A2: Traditional methods like Thin Layer Chromatography (TLC) can be used, but taking samples from a large reactor can be challenging. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for monitoring reaction progress and impurity formation. For real-time monitoring, consider Process Analytical Technology (PAT) tools such as in-situ FTIR or Raman spectroscopy.

Q3: My final product is an off-white or colored solid. How can I improve the color?

A3: Color in the final product is often due to trace impurities.

  • Recrystallization: One or two recrystallizations are often sufficient to remove colored impurities.

  • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help to adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product.

  • Re-evaluation of Reaction Conditions: If color persists, it may be due to a degradation product formed during the reaction. Re-optimizing the reaction temperature or time may be necessary.

Q4: What are the critical process parameters to control for a robust and reproducible synthesis?

A4: The critical process parameters (CPPs) will vary depending on the specific route, but generally include:

  • Temperature: As discussed, this is crucial for controlling reaction rate and preventing side reactions.

  • Reagent Stoichiometry: The molar ratio of reactants can significantly impact yield and impurity profile.

  • Addition Rate: A controlled addition rate of reactive reagents is essential for managing exotherms.

  • Agitation Speed: Consistent mixing ensures homogeneity.

  • Reaction Time: Stopping the reaction at the optimal time prevents the formation of degradation products.

By carefully considering these factors and employing a systematic approach to troubleshooting, the scale-up synthesis of this compound can be successfully achieved, providing a reliable supply of this important intermediate for preclinical studies.

References

Technical Support Center: 3,4-Dihydroquinazolin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3,4-dihydroquinazolin-2(1H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation in these critical reactions. Here, we move beyond simple protocols to explain the causality behind common issues, offering field-proven insights to help you achieve cleaner reactions, higher yields, and more reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common problems encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields are often traced back to three primary factors:

  • Incomplete Cyclization: The final ring-closing step to form the dihydroquinazolinone is often the bottleneck. This can be due to insufficient heating, incorrect pH, or the presence of deactivating substituents on your starting materials.

  • Competitive Side Reactions: The starting materials, particularly 2-aminobenzylamine or its derivatives, can undergo self-condensation or react with reagents in unintended ways.

  • Product Degradation: The dihydroquinazolinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially during workup and purification.

Q2: I see an unexpected peak in my HPLC/LC-MS that has a mass corresponding to my starting material plus urea, but it's not the product. What could it be?

A2: This is a classic sign of the formation of a linear urea intermediate, such as N-(2-(aminomethyl)phenyl)urea, which has failed to cyclize. This is the most common byproduct and its presence indicates that the cyclization conditions (e.g., temperature, catalyst) were not optimal.

Q3: My final product is discolored (e.g., yellow or brown), even after column chromatography. What causes this?

A3: Discoloration often points to oxidative byproducts. The aniline nitrogen and the benzylic methylene group in the starting materials and product are susceptible to oxidation, which can lead to highly colored, often polymeric, impurities that can be difficult to remove. Performing reactions under an inert atmosphere (N₂ or Argon) can mitigate this issue.

Q4: The 1H NMR of my purified product shows broad signals for the N-H protons, and sometimes they disappear entirely. Is my product impure?

A4: This is very common and usually not an indication of impurity. The N-H protons on the quinazolinone ring are acidic and can undergo rapid chemical exchange with residual water or other exchangeable protons in the NMR solvent (like DMSO-d₆).[1] This exchange leads to signal broadening. To confirm, you can add a drop of D₂O to your NMR tube; the N-H signals should disappear, confirming they are exchangeable protons.[1]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues based on experimental observations.

Observation 1: Major Impurity Detected with M+18 (Water Adduct)

If you observe a significant peak in your LC-MS with a mass 18 units higher than your expected product, it's a strong indicator of a ring-opened, hydrolyzed byproduct.

  • Plausible Cause: The dihydroquinazolinone ring is a cyclic urea, which can be hydrolyzed back to the corresponding amino-urea precursor under excessively acidic or basic conditions, particularly during aqueous workup or purification on silica gel that has not been neutralized.

  • Troubleshooting Workflow:

    start Observation: LC-MS shows M+18 peak check_workup Review Workup pH: Was it strongly acidic (pH < 2) or basic (pH > 12)? start->check_workup check_silica Check Silica Gel: Was it acidic? start->check_silica sol_workup Solution: Neutralize workup to pH 7-8. Use brine wash. check_workup->sol_workup sol_silica Solution: Use neutralized silica gel (pre-treat with Et3N/Hexane). check_silica->sol_silica

    Caption: Troubleshooting M+18 Impurity

Observation 2: Multiple Unidentified Aromatic Peaks in 1H NMR

When your NMR spectrum shows a clean set of signals for your product but also several other unexpected multiplets in the aromatic region (7-8 ppm), you may be dealing with dimerization or condensation byproducts.

  • Plausible Cause: The 2-aminobenzylamine starting material can dimerize, especially if heated in the absence of the other reactant (e.g., urea). Additionally, if using an aldehyde as a starting material, undesired Schiff base formation followed by cyclization can occur.[2]

  • Mitigation Strategy:

    • Control Reagent Stoichiometry: Ensure that the cyclizing agent (e.g., urea, CDI) is present in a slight excess to favor the desired intramolecular reaction over intermolecular dimerization.

    • Order of Addition: Add the 2-aminobenzylamine derivative slowly to a pre-heated solution of the cyclizing agent. This keeps the concentration of the amine low at any given time, disfavoring dimerization.

    • Lower Reaction Temperature: While heat is often required for cyclization, excessive temperatures can promote side reactions. Run a temperature screen to find the optimal balance.

Section 3: Deep Dive into Common Byproducts

Byproduct A: N-(2-(aminomethyl)phenyl)urea (The Uncyclized Precursor)

This is the most common impurity, resulting from the addition of the amine to the urea (or isocyanate equivalent) without the subsequent ring-closing condensation.

  • Formation Mechanism: The reaction proceeds in two steps: 1) Formation of the linear urea intermediate, and 2) Intramolecular cyclization with the loss of ammonia (from urea) or another leaving group. If the energy barrier for the second step is not overcome, this intermediate accumulates.

    SM 2-Aminobenzylamine + Urea INT Intermediate: N-(2-(aminomethyl)phenyl)urea SM->INT Step 1 (Addition) PROD Product: This compound INT->PROD Step 2 (Cyclization) -NH3, Heat

    Caption: Two-step formation of the target product.

  • Identification:

Technique Signature of Byproduct A Signature of Product
LC-MS Same M+H⁺ as the product. Typically elutes earlier (more polar).M+H⁺ corresponding to the expected molecular weight.
¹H NMR Two distinct NH₂ signals (aromatic and aliphatic), plus urea N-H signals. The benzylic -CH₂- signal is often a singlet.Two N-H signals (one often broad). The benzylic -CH₂- signal is coupled to the adjacent N-H, appearing as a doublet.[3]
IR Presence of both primary amine (N-H stretch ~3300-3400 cm⁻¹) and urea (C=O stretch ~1660 cm⁻¹) bands.Absence of primary amine N-H stretch. Presence of cyclic urea (C=O stretch ~1680-1690 cm⁻¹) and secondary amine (N-H) bands.
  • Mitigation Strategies:

    • Increase Temperature: The cyclization step is a condensation that requires heat to drive off ammonia or water. If the intermediate is observed, increasing the reaction temperature by 20-30 °C is the first step.

    • Use a Catalyst: A mild acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) can protonate the carbonyl oxygen of the urea, making it more electrophilic and promoting the intramolecular nucleophilic attack by the second amine.

    • Alternative Reagents: Consider using a more reactive carbonyl source like 1,1'-Carbonyldiimidazole (CDI) or triphosgene, which often allows for lower reaction temperatures.

Byproduct B: Quinazolin-2,4(1H,3H)-dione (The Over-Oxidized Product)

In some synthetic routes, particularly those starting from anthranilic acid derivatives or involving oxidative conditions, a fully oxidized dione byproduct can form.

  • Plausible Cause: This can occur if the benzylic methylene group (-CH₂-) at the C4 position is oxidized to a carbonyl group. This is more common when using strong oxidants or when reactions are exposed to air at high temperatures for prolonged periods.

  • Identification:

    • LC-MS: The M+H⁺ will be 14 units higher than the desired product (CH₂ replaced by C=O).

    • ¹H NMR: The most telling sign is the complete disappearance of the characteristic benzylic -CH₂- signal (typically around 4.4 ppm).[4] The aromatic signals may also shift downfield.

  • Mitigation Strategies:

    • Inert Atmosphere: Rigorously exclude oxygen by running the reaction under a nitrogen or argon atmosphere.

    • Avoid Oxidants: Scrutinize your reaction components to ensure no unintended oxidants are present. For instance, some grades of DMSO can contain oxidizing impurities.

    • Control Reaction Time: Do not let the reaction run for an unnecessarily long time at high temperatures once the formation of the desired product has stalled.

Section 4: Key Analytical Protocols

Protocol 1: Standard ¹H NMR Analysis for Product & Byproduct Identification

This protocol is designed to clearly resolve key signals and identify exchangeable protons.

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is excellent for solubilizing these compounds and slows down N-H exchange compared to methanol-d₄ or chloroform-d.

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz). Ensure a sufficient relaxation delay (D1) of at least 2 seconds to allow for proper integration.

  • Analysis:

    • Look for the benzylic -CH₂- signal, typically a doublet around 4.4 ppm.

    • Identify the N-H protons, which may be broad, between 6.5 and 10.5 ppm.

    • Integrate the aromatic region (7-8 ppm) and compare it to the integration of the benzylic -CH₂- signal to confirm the ratio of protons.

  • D₂O Exchange (Confirmation):

    • Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Gently shake to mix and re-acquire the ¹H NMR spectrum.

    • Expected Result: The signals corresponding to the N-H protons should significantly decrease in intensity or disappear completely, confirming their identity.[1]

Protocol 2: Generic HPLC-MS Method for Reaction Monitoring

This method provides good separation of the polar starting materials, the uncyclized intermediate, and the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm, coupled to an ESI-MS detector in positive ion mode.

  • Expected Elution Order: 2-Aminobenzylamine (very early) -> Uncyclized Intermediate -> This compound (product).

References

Validation & Comparative

The Emerging Potential of 3,4-Dihydroquinazolin-2(1H)-ones in Oncology: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of anticancer drug discovery, the quinazolinone scaffold has emerged as a "privileged structure," giving rise to a multitude of clinically approved therapies.[1] Within this broad family, the 3,4-dihydroquinazolin-2(1H)-one core represents a burgeoning subclass with significant therapeutic promise. This guide provides an in-depth, objective comparison of the performance of novel this compound derivatives against established anticancer drugs, supported by experimental data, mechanistic insights, and detailed protocols for researchers in drug development.

A New Frontier in Cytotoxicity: Quantitative Performance Analysis

The foundational metric for any potential anticancer agent is its cytotoxicity against cancer cells. Recent studies have synthesized and evaluated novel series of this compound derivatives, revealing potent, broad-spectrum activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key parameter in these assessments.

A comparative analysis of IC50 values highlights the potential of these emerging compounds. For instance, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated sub-micromolar potency, with some compounds exhibiting GI50 (50% growth inhibition) values below 50 nM in cell lines such as colon (HT29), ovarian (A2780), and lung (H460) cancer.[2][3] In a direct comparison within the same study, one potent dihydroquinazolinone derivative, compound 10f , was evaluated against doxorubicin, a cornerstone of chemotherapy for decades.[4]

Table 1: Comparative Cytotoxicity (IC50 in µM) of a Lead 3,4-Dihydroquinazolinone Derivative vs. Doxorubicin

Compound/DrugHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
Dihydroquinazolinone 10f 56.11 ± 10.38 (72h)18.88 ± 2.97 (72h)[4]
Doxorubicin (Standard)1.20 ± 0.15 (72h)1.08 ± 0.11 (72h)[4]

While doxorubicin remains more potent in this specific comparison, the significant activity of the dihydroquinazolinone derivative underscores the promise of this scaffold. Further chemical optimization could bridge this potency gap. Another study on a different set of derivatives found compounds with potent effects on A2780 ovarian cancer cells, with IC50 values as low as 22.76 µM.[5]

To provide a broader context, the table below includes IC50 values for other widely used anticancer agents against various cell lines, though it is critical to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 2: Representative Cytotoxicity (IC50 in µM) of Standard Anticancer Drugs across Various Cancer Cell Lines

DrugHCT-116 (Colon)MCF-7 (Breast)A2780 (Ovarian)HepG2 (Liver)Reference
Cisplatin~9.5 (48h)~10.5 (48h)~1.0-3.0~6.0-8.0[6]
5-Fluorouracil~10.0 (48h, WT)1.71>1019.02[7][8][9]
Paclitaxel~0.004-0.01~0.002-0.005~0.001-0.005~0.01-0.05[6]

The data reveals that while classic chemotherapeutics like paclitaxel often exhibit nanomolar potency, the micromolar activity of unoptimized this compound lead compounds is a strong starting point for the development of new, potentially more selective, therapeutic agents.

Unraveling the Mechanism: Tubulin Polymerization Inhibition

A crucial aspect of drug development is understanding how a compound exerts its cytotoxic effects. This knowledge allows for rational drug design and patient selection. Experimental evidence points to the inhibition of tubulin polymerization as a key mechanism of action for several potent this compound derivatives.[2][3]

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton and the mitotic spindle required for cell division.[3] Drugs that interfere with tubulin dynamics, such as Paclitaxel (which promotes polymerization) and Vinca alkaloids (which inhibit it), are highly effective anticancer agents.

Studies have shown that lead this compound compounds, such as a 2-(naphthalen-1-yl) derivative (compound 39 ), potently inhibit tubulin polymerization in vitro.[2] This disruption of microtubule formation leads to cell cycle arrest, primarily in the G2/M phase, as the cell is unable to form a functional mitotic spindle to segregate its chromosomes.[3][10] This mechanistic action is a hallmark of microtubule-targeting agents.

Logical Workflow: From Cytotoxicity to Mechanistic Confirmation

The process of identifying and validating the mechanism of action for a novel compound follows a logical, self-validating workflow.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Validation & Preclinical A Synthesis of Dihydroquinazolinone Library B Broad-Panel Cytotoxicity Screening (e.g., MTT Assay) A->B C Identify Potent 'Hit' Compounds (Low µM to nM IC50) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Observation of G2/M Phase Arrest D->E F Hypothesize: Microtubule Targeting Agent E->F I Western Blot for Apoptotic Markers (e.g., Caspase-3) E->I G In Vitro Tubulin Polymerization Assay F->G H Confirmation of Inhibition G->H K In Vivo Xenograft Model Studies H->K J Evidence of Apoptosis Induction I->J J->K L Evaluation of Tumor Growth Inhibition K->L

Caption: Experimental workflow for anticancer drug discovery.

Signaling Pathway: G2/M Arrest via Tubulin Disruption

The inhibition of tubulin polymerization by 3,4-dihydroquinazolin-2(1H)-ones triggers a cascade of events culminating in apoptotic cell death. The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. Prolonged activation of the SAC prevents cells from exiting mitosis, ultimately leading to the activation of the intrinsic apoptotic pathway.

cluster_0 Cellular Process cluster_1 Cell Cycle Control cluster_2 Apoptotic Outcome DHQ 3,4-Dihydroquinazolin- 2(1H)-one Derivative Microtubules Microtubule Dynamics (Polymerization) DHQ->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Required for G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption Leads to SAC Spindle Assembly Checkpoint (SAC) Activation G2M_Arrest->SAC Apoptosis Apoptosis SAC->Apoptosis Prolonged Arrest Induces Caspase Caspase-3 Activation Apoptosis->Caspase

Caption: Mechanism of G2/M arrest by dihydroquinazolinones.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of findings, standardized protocols are paramount. Below are detailed, step-by-step methodologies for the key assays discussed.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drugs (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for a specified time (e.g., 24 hours). Harvest both floating and adherent cells.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[12]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).[4]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of a mitotic arrest.[10]

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample, allowing for the qualitative and semi-quantitative analysis of protein expression changes, such as the cleavage and activation of caspases during apoptosis.[1]

Protocol:

  • Protein Extraction: Treat cells with the test compound as described above. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein extract.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control like β-actin or GAPDH. An increase in the cleaved forms of Caspase-3 or PARP indicates apoptosis activation.[1]

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the development of novel anticancer agents. Initial studies demonstrate potent, broad-spectrum cytotoxicity, with a validated mechanism of action targeting tubulin polymerization for some lead compounds. This mechanism, shared by highly successful clinical drugs, validates the therapeutic potential of this chemical class.

While direct comparisons show that current lead compounds may be less potent than some established chemotherapies like doxorubicin, the opportunity for medicinal chemistry to optimize activity, improve selectivity, and enhance pharmacokinetic properties is vast. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate this promising class of molecules, potentially leading to the next generation of targeted cancer therapies.

References

Navigating the Kinome: A Comparative Guide to the Selectivity Profile of 3,4-Dihydroquinazolin-2(1H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. An inhibitor's interaction with the human kinome—the complete set of protein kinases—can unveil its therapeutic potential and potential off-target liabilities. This guide provides an in-depth technical analysis of the selectivity profile of kinase inhibitors built on the 3,4-dihydroquinazolin-2(1H)-one scaffold. While comprehensive kinome-wide screening data for this specific class of inhibitors remains limited in the public domain, we will dissect the available information, compare it with established inhibitors, and detail the state-of-the-art methodologies used to generate these critical datasets.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates, particularly in oncology. Its rigid, bicyclic structure provides a versatile platform for introducing various substituents that can interact with the ATP-binding pocket of kinases. The this compound isomer, specifically, has been explored for its potential to yield potent and selective inhibitors. One notable area of investigation for this scaffold has been the inhibition of Cyclin-Dependent Kinase 5 (CDK5).

CDK5 is a unique member of the cyclin-dependent kinase family, primarily active in the central nervous system. Its dysregulation is implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in certain cancers, including glioblastoma.[1] Therefore, the development of selective CDK5 inhibitors is of significant therapeutic interest.

Below is a diagram illustrating the core this compound structure.

Caption: Core chemical structure of this compound.

Comparative Selectivity Analysis: A Case Study in CDK Inhibition

CompoundTarget KinaseIC50 (nM)Selectivity vs. CDK1Selectivity vs. CDK2Selectivity vs. GSK3-beta
This compound Derivative (Example) [2]CDK5/p25 10 10-fold20-fold>100-fold
CDK1/cyclin B100-2-fold>10-fold
CDK2/cyclin A2000.5-fold->5-fold
GSK3-beta>1000>0.1-fold>0.2-fold-
Roscovitine CDK5/p25 200 ~0.5-fold~0.3-fold>5-fold
CDK1/cyclin B400-~0.6-fold>2.5-fold
CDK2/cyclin A700~1.75-fold->1.4-fold
GSK3-beta>1000>0.4-fold>0.7-fold-

Analysis of Selectivity:

The example this compound derivative demonstrates notable selectivity for CDK5 over other closely related CDKs and GSK3-beta.[2] This is a desirable characteristic for a therapeutic candidate targeting neurodegenerative diseases, as off-target inhibition of other CDKs can lead to toxicity. In contrast, Roscovitine shows broader activity across the CDK family, highlighting the potential for the this compound scaffold to be tuned for higher selectivity.

Methodologies for Determining Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. This is typically achieved by screening the compound against a large panel of kinases, often representing a significant portion of the human kinome. Several robust and high-throughput assay formats are available for this purpose.

Radiometric Assays: The Gold Standard

Radiometric assays are a traditional and highly reliable method for measuring kinase activity. The principle involves the use of radioactively labeled ATP (typically [γ-33P]ATP or [γ-32P]ATP). The kinase transfers the radiolabeled phosphate group to a specific substrate (a peptide or protein). The amount of incorporated radioactivity is then quantified, providing a direct measure of kinase activity.

Experimental Workflow: Radiometric Kinase Assay

G A Compound Dilution B Kinase Reaction Incubation (Kinase, Substrate, [γ-33P]ATP, Compound) A->B C Stop Reaction & Spot on Membrane B->C D Wash to Remove Unincorporated [γ-33P]ATP C->D E Scintillation Counting or Phosphorimaging D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a typical radiometric kinase assay.

Step-by-Step Protocol: Radiometric Kinase Assay

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, a specific peptide or protein substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted inhibitor to the reaction wells. Include a DMSO-only control for 100% kinase activity and a control with a known potent inhibitor for 0% activity.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane or filter paper that binds the substrate.

  • Washing: Thoroughly wash the membrane to remove any unincorporated [γ-33P]ATP.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Expertise & Experience Insights: The choice of substrate and ATP concentration is critical. Using an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase allows for a more accurate determination of the inhibitor's potency.

NanoBRET™ Target Engagement Assays: In-Cell Selectivity

While in vitro biochemical assays are essential, understanding how an inhibitor behaves within the complex environment of a living cell is crucial. The NanoBRET™ Target Engagement assay is a powerful technology that allows for the quantitative measurement of inhibitor binding to its target kinase in live cells.

The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the acceptor). When an unlabeled test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

Signaling Pathway: CDK5 in Neuronal Function

G p35 p35 p25 p25 p35->p25 Active_CDK5_p35 Active CDK5/p35 Complex p35->Active_CDK5_p35 CDK5 CDK5 CDK5->Active_CDK5_p35 Hyperactive_CDK5_p25 Hyperactive CDK5/p25 Complex CDK5->Hyperactive_CDK5_p25 p25->Hyperactive_CDK5_p25 Calpain Calpain Calpain->p35 cleavage Substrate Substrate (e.g., Tau, APP) Active_CDK5_p35->Substrate phosphorylation Hyperactive_CDK5_p25->Substrate hyperphosphorylation Neuronal_Stress Neuronal Stress Neuronal_Stress->Calpain Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Substrate->Phospho_Substrate Neuronal_Function Normal Neuronal Function Phospho_Substrate->Neuronal_Function Neurodegeneration Neurodegeneration Phospho_Substrate->Neurodegeneration

Caption: Simplified signaling pathway of CDK5 in neuronal health and disease.

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a multi-well plate.

  • Compound Addition: Add serial dilutions of the test inhibitor to the cells.

  • Tracer and Substrate Addition: Add the fluorescent NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • Incubation: Incubate at 37°C to allow for compound entry and binding equilibrium.

  • Signal Detection: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Determine the IC50 value from the dose-response curve.

Trustworthiness: The NanoBRET™ assay provides a self-validating system as it directly measures the engagement of the inhibitor with its target inside a living cell, offering a more physiologically relevant assessment of potency and selectivity.

Conclusion and Future Perspectives

The this compound scaffold holds promise for the development of selective kinase inhibitors, as evidenced by the targeted inhibition of CDK5. However, the lack of comprehensive, publicly available kinome-wide selectivity data for this class of compounds underscores a significant knowledge gap. To fully realize the therapeutic potential of these inhibitors and to de-risk their development, systematic profiling against large kinase panels is essential.

As researchers continue to explore this and other privileged scaffolds, the application of robust and high-throughput screening technologies, such as radiometric and in-cell target engagement assays, will be instrumental in elucidating the intricate details of their selectivity profiles. This, in turn, will pave the way for the rational design of next-generation kinase inhibitors with enhanced potency and improved safety profiles.

References

A Researcher's Guide to Validating the Mechanism of Action of 3,4-Dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of 3,4-dihydroquinazolin-2(1H)-one. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory effects[1][2][3]. While numerous substituted quinazolinones have been developed with well-defined molecular targets, the precise MoA of the parent compound, this compound, remains less characterized.

This document outlines a logical, multi-faceted experimental workflow to first identify the direct molecular target(s) of this compound and subsequently validate its downstream cellular effects. We will provide detailed, field-proven protocols and explain the causality behind experimental choices, ensuring a self-validating and robust scientific approach.

Part 1: Hypothesis Generation and Initial Target Identification

Given the broad bioactivity of the quinazolinone family, a logical starting point is to hypothesize potential targets based on the activities of structurally related compounds. Derivatives of this scaffold have been reported to inhibit various kinases and modulate signaling pathways critical to cell proliferation and survival[1][4]. Therefore, a plausible hypothesis is that this compound engages with a specific protein kinase, for instance, a member of the MAPK or PI3K/Akt pathways.

To empirically identify the direct cellular target(s), a label-free and unbiased approach is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a native cellular environment.[5][6][7] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; when a small molecule binds to its target, the protein's melting point increases.[6][7]

Experimental Workflow for Target Identification

Target Identification Workflow cluster_0 Initial Screening cluster_1 Target Discovery (Unbiased) cluster_2 Target Validation (Biased) A Treat cells with This compound B Heat Shock at Temperature Gradient A->B C Cell Lysis & Centrifugation B->C D Collect Soluble Fraction C->D E Proteome-wide Mass Spectrometry (Thermal Proteome Profiling - TPP) D->E Unbiased Approach G Western Blot for Hypothesized Targets (e.g., p38, Akt) D->G Hypothesis-Driven Approach F Identify Stabilized Proteins E->F Data Analysis Biochemical Validation Biochemical Validation F->Biochemical Validation H Quantify Protein Levels G->H Data Analysis H->Biochemical Validation

Caption: Workflow for initial target identification of this compound.

Part 2: In-Depth Target Validation and Biochemical Characterization

Once a putative target, for example, a protein kinase, is identified through CETSA and mass spectrometry, the next critical step is to validate this interaction biochemically and characterize the binding kinetics.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol details the steps for a standard CETSA experiment followed by Western blot analysis to validate the engagement of a hypothesized target.

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., A549, MCF-7) in 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for 2-4 hours.

2. Heat Shock and Lysis:

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[7]

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

3. Fractionation and Protein Quantification:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[8]

  • Transfer the supernatant to fresh tubes and determine the protein concentration using a Bradford or BCA assay.

4. Western Blot Analysis:

  • Normalize the protein samples to the same concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the putative target protein.

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[9]

Enzymatic Assays for Kinetic Characterization

Assuming the identified target is an enzyme (e.g., a kinase), a direct enzymatic assay is essential to determine the inhibitory potential and mode of action of this compound.[10][11]

1. Determination of IC50:

  • Perform the enzymatic assay with a fixed concentration of the enzyme and its substrate.

  • Use a serial dilution of this compound (e.g., from 100 µM to 1 nM).

  • Measure the enzyme activity at each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]

2. Mechanism of Action (MoA) Studies:

  • To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzymatic assay with varying concentrations of both the substrate and the inhibitor.[13]

  • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[10]

Inhibition Mode Effect on Vmax Effect on Km
Competitive No changeIncreases
Non-competitive DecreasesNo change
Uncompetitive DecreasesDecreases
Caption: Summary of the effects of different inhibition modes on enzyme kinetics.

Part 3: Elucidating Downstream Signaling Pathways

Validating that this compound engages a specific target and inhibits its activity is a crucial step. However, to fully understand its mechanism of action, it is imperative to investigate the downstream consequences of this engagement on cellular signaling pathways. Multiplex Western blotting is an efficient method for this purpose.[14]

Signaling Pathway Analysis via Western Blot

Signaling Pathway Analysis cluster_0 Cell Treatment & Lysis cluster_1 Western Blot Analysis cluster_2 Data Interpretation A Treat cells with this compound (Time course & Dose response) B Lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C Quantify Protein Concentration B->C D SDS-PAGE & Protein Transfer C->D E Probe with antibodies for: - Phospho-target - Total target - Downstream effectors (e.g., p-ERK, p-Akt) - Loading control (e.g., GAPDH) D->E F Detect & Quantify Bands E->F G Analyze changes in protein phosphorylation/expression F->G H Confirm downstream pathway modulation G->H

Caption: Experimental workflow for analyzing downstream signaling effects.

Detailed Protocol for Western Blot Analysis of Signaling Pathways: [15]

1. Cell Culture and Treatment:

  • Grow cells to 70-80% confluency. For pathway analysis, it is often beneficial to serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Treat cells with this compound at various concentrations and for different time points. Include a positive control (a known activator of the pathway) and a negative control (vehicle).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of the supernatant.

3. Gel Electrophoresis and Blotting:

  • Prepare protein samples with Laemmli buffer and denature by boiling.

  • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

4. Immunodetection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies that detect both the phosphorylated (active) and total forms of the target protein and its key downstream effectors.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. This will reveal the specific impact of this compound on the signaling cascade.

Part 4: Comparison with Alternative Compounds

To contextualize the activity of this compound, it is essential to compare its performance against well-characterized inhibitors of the newly identified pathway. This comparative analysis provides valuable insights into the compound's potency, selectivity, and potential advantages.

Compound Target Biochemical IC50 Cellular EC50 Reference Compound
This compound Hypothesized: e.g., p38αTo be determinedTo be determinedNo
SB203580 p38α/β10-50 nM0.3-1 µMYes
GDC-0941 PI3Kα/δ3 nM30-100 nMYes
MK-2206 Akt1/2/32-12 nM50-200 nMYes

Caption: Comparative data table for this compound and known inhibitors. The data for the topic compound is hypothetical and would be filled in following experimental validation.

This comparative approach, using established tool compounds, serves as a crucial validation step.[16] If this compound elicits the same downstream effects as a known inhibitor of its identified target, it provides strong evidence for the proposed mechanism of action.

Conclusion

Validating the mechanism of action of a small molecule like this compound is a systematic and multi-pronged endeavor. It requires a logical progression from unbiased target identification to rigorous biochemical and cellular validation. By employing techniques such as CETSA for target engagement, enzymatic assays for kinetic characterization, and Western blotting for downstream pathway analysis, researchers can build a robust and compelling case for a specific MoA. This guide provides the foundational framework and detailed protocols to confidently navigate this critical phase of drug discovery and chemical biology research.

References

A Head-to-Head Comparison of Quinazolinone-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous inhibitors targeting key players in cellular signaling pathways.[1] This guide provides a comprehensive, data-driven comparison of quinazolinone-based inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their performance against critical cancer targets, and provide detailed experimental protocols to empower your research.

The Quinazolinone Advantage: Mechanism of Action

Quinazolinone derivatives predominantly act as ATP-competitive inhibitors of protein kinases.[2] Their core structure mimics the adenine ring of ATP, allowing them to dock into the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] By occupying this site, they block the transfer of phosphate from ATP to substrate proteins, effectively halting downstream signaling cascades that are often hyperactive in cancer.

The versatility of the quinazolinone scaffold allows for the development of both reversible and irreversible inhibitors. Irreversible inhibitors typically feature a reactive group, such as an acrylamide moiety, that forms a covalent bond with a cysteine residue near the ATP-binding site, leading to prolonged inhibition.

Below is a simplified representation of the ATP-competitive inhibition mechanism at a kinase active site.

Mechanism of ATP-Competitive Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Substrate_Protein Substrate_Protein ATP->Substrate_Protein Phosphorylation ADP ADP ATP->ADP Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Quinazolinone_Inhibitor Quinazolinone_Inhibitor Inactive_Kinase Inactive_Kinase Quinazolinone_Inhibitor->Inactive_Kinase Binding to ATP Pocket Kinase Active Site Kinase Active Site

Caption: ATP-competitive inhibition by a quinazolinone-based inhibitor.

Head-to-Head Performance: Targeting Key Cancer Pathways

To provide a clear comparison, we will focus on three well-established targets for quinazolinone-based inhibitors: EGFR, VEGFR-2, and Tubulin. The following tables summarize the inhibitory activities of representative compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Its overexpression and mutation are common in various cancers, making it a prime therapeutic target.[3]

InhibitorEGFR IC₅₀ (nM)Cell LineCell-based IC₅₀ (µM)Reference
Gefitinib 2.4A4313.0[5]
Erlotinib 0.045 ± 0.003HS 578T-[6][7]
Lapatinib -MCF75.90 ± 0.74[8]
Compound 5k 10A54912.30 ± 4.12[9]
Compound 6d 69 ± 4NCI-H4600.789[6][7]
Compound 19 3.2HepG28.3[5]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme or cell proliferation by 50%.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10]

InhibitorVEGFR-2 IC₅₀ (nM)Cell LineCell-based IC₅₀ (µM)Reference
Sorafenib (Control) 54.00HepG2-[11]
Compound 22a 60.00HepG224.10[11]
Compound 22b 86.36HepG217.39[11]
Compound VII 4600--[12]
Compound 56 More potent than SorafenibHepG-2, MCF-7, HCT116More potent than Sorafenib[13]
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are critical for cell division.[14] Inhibiting their polymerization leads to cell cycle arrest and apoptosis.[15]

InhibitorTubulin Polymerization IC₅₀ (µM)Cell LineCell-based IC₅₀ (nM)Reference
Paclitaxel (Control) -Various1.7 - 30.9[13]
Colchicine (Control) -Various6.3 - 31.4[13]
Compound 106 0.6--[16]
Compound 22 -Various0.4 - 2.7[13]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of your findings, we provide detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Workflow for In Vitro Kinase Inhibition Assay Start Start Serial_Dilution Prepare serial dilutions of quinazolinone inhibitor Start->Serial_Dilution Plate_Setup Add kinase, inhibitor, and substrate/ATP mix to 96-well plate Serial_Dilution->Plate_Setup Incubation Incubate at 30°C for 60 minutes Plate_Setup->Incubation ADP_Detection Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation->ADP_Detection Luminescence_Generation Add Kinase Detection Reagent to convert ADP to ATP and generate light ADP_Detection->Luminescence_Generation Read_Plate Measure luminescence using a plate reader Luminescence_Generation->Read_Plate Data_Analysis Calculate IC50 value from dose-response curve Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the quinazolinone inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in the appropriate kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at their optimal concentrations.

  • Assay Procedure:

    • In a white, 96-well plate, add 2.5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[15]

Cell-Based Proliferation Assay (MTT/MTS)

This colorimetric assay is a widely used method to assess the effect of a compound on the proliferation and viability of cancer cells.[17]

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazolinone inhibitor in complete growth medium at 2X the final desired concentrations.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[18]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.[14]

Methodology:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter.[14]

    • Prepare 10x stocks of the quinazolinone inhibitor, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel) in the general tubulin buffer.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.

    • Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity over time at 37°C. The polymerization process will result in a sigmoidal curve.[14]

  • Data Analysis:

    • Plot the fluorescence intensity against time to visualize the polymerization curves.

    • Compare the curves of the test compound to the controls to determine if it inhibits or enhances tubulin polymerization.

Conclusion

This guide provides a framework for the head-to-head comparison of quinazolinone-based inhibitors. The provided data and protocols offer a starting point for your investigations into this important class of therapeutic agents. By understanding their mechanisms and employing robust experimental designs, researchers can continue to unlock the full potential of quinazolinone derivatives in the fight against cancer and other diseases.

References

A Comparative Guide to the In Vivo Efficacy of 3,4-Dihydroquinazolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 3,4-dihydroquinazolin-2(1H)-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the in vivo efficacy of its derivatives, moving beyond in vitro data to explore their performance in preclinical animal models. We will delve into their therapeutic potential in oncology, hypertension, and neurology, presenting supporting experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.

The Versatility of the this compound Core

The rigid, bicyclic structure of this compound serves as an excellent framework for the spatial orientation of various pharmacophoric groups. This structural feature allows for the fine-tuning of interactions with diverse biological targets, leading to a wide array of pharmacological effects. The derivatives of this scaffold have shown significant promise in several therapeutic areas, which will be the focus of this comparative guide.

Anticancer Efficacy: Targeting Key Signaling Pathways

A significant body of research has focused on the development of this compound derivatives as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2][3]

Comparative In Vivo Antitumor Activity

Several studies have demonstrated the potent in vivo antitumor activity of these derivatives in xenograft models. For instance, a study on 2,4-disubstituted quinazoline derivatives revealed that some compounds exhibited greater tumor growth inhibition in a B16 melanoma xenograft model compared to the standard drug sorafenib.[2] One of the most active compounds showed a remarkable 64.04% tumor growth inhibition, more than doubling the effect of sorafenib (31.25%).[2]

Derivative Animal Model Tumor Model Dose Tumor Growth Inhibition (%) Comparator Comparator Inhibition (%) Reference
Compound 6MouseB16 Melanoma XenograftNot Specified64.04Sorafenib31.25[2]

Causality Behind Experimental Choices: The use of xenograft models, where human cancer cells are implanted into immunocompromised mice, is a standard and critical step in preclinical cancer drug development. This model allows for the evaluation of a compound's efficacy against a human tumor in a living system, providing valuable information on its potential for clinical translation. The choice of comparator drugs, such as the multi-kinase inhibitor sorafenib, provides a benchmark for assessing the potency of the novel derivatives.

Experimental Protocol: Xenograft Tumor Model

The following is a generalized protocol for evaluating the in vivo antitumor efficacy of this compound derivatives using a xenograft model.

  • Cell Culture: Human cancer cells (e.g., HepG2, A549, MCF-7) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compounds and a vehicle control are administered (e.g., orally, intraperitoneally) at specified doses and schedules.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.

Signaling Pathway: EGFR Inhibition

The anticancer activity of many quinazolinone derivatives stems from their ability to inhibit the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR tyrosine kinase, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation EGF EGF EGF->EGFR Binds Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Antihypertensive Activity: A Comparative Look

Derivatives of the quinazolinone scaffold have a well-established history as antihypertensive agents, with prazosin being a notable example.[5][6] Recent research continues to explore novel derivatives with improved efficacy and side-effect profiles.

Comparative In Vivo Hypotensive Effects

Studies have shown that novel quinazolin-4(3H)-one derivatives can exhibit potent antihypertensive activity, in some cases superior to the reference drug prazosin.[5][7] In one study, several synthesized compounds demonstrated a significant hypotensive effect and induced bradycardia in animal models.[7]

Compound Animal Model Dose Effect on Blood Pressure Comparison to Prazosin Reference
2a, 2c, 4a, 4d, 5d, 6a & 6bCats/MiceNot SpecifiedHypotensive effect and bradycardiaBetter activity[5][7]
New quinazoline derivativesUrethane-anesthetized normotensive rats10-100 µmol/kg (oral)Antihypertensive effectMore efficacious at higher doses[6]

Causality Behind Experimental Choices: The use of both normotensive and hypertensive animal models is crucial. Normotensive models help to identify the general hypotensive effects of a compound, while spontaneously hypertensive rat (SHR) models, which genetically develop hypertension, are more clinically relevant for assessing antihypertensive efficacy. Prazosin, a known α1-adrenergic receptor blocker, serves as a mechanistic and efficacy benchmark.

Experimental Protocol: Antihypertensive Screening in Rats

The following is a generalized protocol for evaluating the in vivo antihypertensive activity of quinazolinone derivatives.

  • Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHR) are used.

  • Anesthesia: For acute studies, animals are anesthetized (e.g., with urethane).

  • Cannulation: The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for intravenous drug administration.

  • Blood Pressure Measurement: Arterial blood pressure is continuously monitored and recorded using a pressure transducer and a data acquisition system.

  • Drug Administration: Test compounds, vehicle control, and a reference drug (e.g., prazosin) are administered intravenously or orally.

  • Data Analysis: Changes in mean arterial pressure (MAP) and heart rate are calculated and compared between treatment groups.

Anticonvulsant Potential: Modulating Neuronal Excitability

The this compound scaffold has also been explored for its anticonvulsant properties, with many derivatives showing promising activity in preclinical models of epilepsy. The primary mechanism of action is often attributed to the modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[8]

Comparative In Vivo Anticonvulsant Activity

Several studies have demonstrated the efficacy of these derivatives in standard anticonvulsant screening models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

Compound Animal Model Test ED50 (mg/kg) Neurotoxicity (TD50) Protective Index (PI = TD50/ED50) Reference
QSBR5-7, BQSB2 MiceIsoniazid-induced convulsionsNot specifiedNot specifiedNot specified[9]

Causality Behind Experimental Choices: The MES and PTZ tests are the two most widely used primary screening models in the search for new antiepileptic drugs. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures. Compounds active in both tests are considered to have a broad spectrum of anticonvulsant activity. The rotarod test is used to assess neurotoxicity, and a high protective index (the ratio of the neurotoxic dose to the effective dose) is desirable, indicating a good safety margin.

Experimental Protocol: MES and PTZ Anticonvulsant Tests

Maximal Electroshock (MES) Test:

  • Animal Model: Mice are used.

  • Drug Administration: Test compounds are administered intraperitoneally or orally.

  • Electroshock: After a specified pretreatment time, a supramaximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

Pentylenetetrazole (PTZ) Test:

  • Animal Model: Mice are used.

  • Drug Administration: Test compounds are administered.

  • Chemoconvulsant Administration: A convulsant dose of PTZ is administered subcutaneously.

  • Observation: Animals are observed for the onset of clonic seizures. Protection is defined as the absence of seizures.

Signaling Pathway: GABA-A Receptor Modulation

The anticonvulsant effects of many quinazolinone derivatives are mediated through their interaction with the GABA-A receptor. By binding to allosteric sites on the receptor, these compounds can enhance the action of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire, thus reducing neuronal excitability and suppressing seizure activity.[8]

GABAA_Pathway cluster_membrane Neuronal Membrane GABAAR GABA-A Receptor (Chloride Channel) Chloride GABAAR->Chloride Opens Channel GABA GABA GABA->GABAAR Binds Quinazolinone Quinazolinone Derivative Quinazolinone->GABAAR Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride->Hyperpolarization Influx

Caption: GABA-A receptor modulation by anticonvulsant quinazolinone derivatives.

Antimicrobial Efficacy: An Emerging Frontier

While the anticancer, antihypertensive, and anticonvulsant activities of quinazolinone derivatives are well-documented, their potential as antimicrobial agents is an area of growing interest. Recent studies have begun to explore their in vivo efficacy against pathogenic microorganisms.

In Vivo Activity Against Staphylococcus aureus

A recent study investigated the potential of quinoline and quinazoline derivatives as NorA efflux pump inhibitors in resistant Staphylococcus aureus strains.[10] Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics. The study demonstrated in vivo synergism of these compounds with ciprofloxacin in a mouse infection model.[10]

Causality Behind Experimental Choices: The use of a murine infection model is essential to evaluate the efficacy of antimicrobial agents in a living organism, taking into account factors such as drug distribution, metabolism, and the host immune response. Methicillin-resistant Staphylococcus aureus (MRSA) is a clinically significant pathogen, and models of MRSA infection are highly relevant to the current challenges in infectious disease treatment.

Experimental Protocol: Murine Infection Model
  • Bacterial Culture: The pathogenic bacterial strain (e.g., S. aureus) is grown to a specific optical density.

  • Animal Model: Mice (e.g., BALB/c) are used.

  • Infection: A defined inoculum of the bacteria is administered to the mice (e.g., intraperitoneally, intravenously).

  • Treatment: The test compound, alone or in combination with an antibiotic, is administered at specified doses and times post-infection.

  • Efficacy Evaluation: The bacterial load in various organs (e.g., spleen, liver, kidneys) is determined at different time points by plating homogenized tissue samples. Survival rates can also be monitored.

Pharmacokinetics and Toxicity: A Crucial Consideration

For any drug candidate, a favorable pharmacokinetic and safety profile is as important as its efficacy. Limited but informative data is available on the in vivo pharmacokinetics and toxicity of this compound derivatives.

Pharmacokinetic Parameters

Some studies have reported the pharmacokinetic parameters of quinazolinone derivatives in rats. For example, one study on 4-anilino-6-aminoquinazoline derivatives showed reasonable oral bioavailability (21%).[11] Another study on 2-(amino)quinazolin-4(3H)-one derivatives highlighted the importance of structural modifications to improve pharmacokinetic profiles.[12]

In Vivo Toxicity

Several studies have reported on the acute toxicity of quinazolinone derivatives. In one study, the tested compounds showed an ALD50 (Approximate Lethal Dose) of >1000 mg/kg, indicating a good safety profile.[7] Another study on quinoline derivatives, a related class of compounds, classified them as low-toxic based on in vivo studies in Daphnia magna.[13]

Causality Behind Experimental Choices: Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME), which determines its concentration at the target site and its dosing regimen. Acute toxicity studies are the first step in assessing the safety of a new compound and are used to determine the no-observed-adverse-effect-level (NOAEL) and the maximum tolerated dose (MTD).

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in vivo data presented in this guide highlight the significant potential of its derivatives in oncology, cardiovascular disease, and neurology. The comparative analysis reveals that many of these novel compounds exhibit efficacy comparable or even superior to existing drugs in preclinical models.

Future research should focus on:

  • Head-to-head comparative studies: More direct comparisons of the in vivo efficacy of different this compound derivatives are needed to identify the most promising candidates for further development.

  • In-depth mechanistic studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the identification of biomarkers for patient selection.

  • Comprehensive pharmacokinetic and toxicity profiling: Thorough ADMET studies are crucial to ensure that potent compounds also possess the drug-like properties necessary for clinical success.

  • Exploration of new therapeutic areas: The broad biological activity of this scaffold suggests that its derivatives may have potential in other disease areas, such as inflammation and neurodegenerative disorders.

By building upon the solid foundation of preclinical in vivo data, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives for the benefit of patients worldwide.

References

A Senior Application Scientist's Guide to Confirming Target Engagement of 3,4-Dihydroquinazolin-2(1H)-one in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Does It Work?" to "How Does It Work?"

In modern drug discovery, demonstrating a compound's phenotypic effect in a cell-based assay is merely the first step. The critical question that follows is whether the compound achieves this effect by binding to its intended molecular target. This process, known as target engagement, is a cornerstone of building a robust mechanism-of-action (MoA) and is essential for successful drug development.[1][2][3] The 3,4-dihydroquinazolin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of potent kinase inhibitors and other targeted therapeutics.[4][5][6] Therefore, for researchers working with this class of molecules, rigorously confirming on-target activity within the complex milieu of a living cell is not just recommended; it is imperative.

This guide provides an in-depth comparison of three powerful and complementary techniques to measure and validate the cellular target engagement of this compound derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to select and implement the most appropriate strategy for your research. The methods discussed are:

  • Cellular Thermal Shift Assay (CETSA®): A label-free biophysical method that measures ligand-induced protein stabilization.

  • Affinity-Based Chemical Proteomics (Kinobeads): A competition-based affinity purification method ideal for profiling kinase inhibitors.

  • Photoaffinity Labeling (PAL): A covalent capture strategy that provides a direct snapshot of drug-protein interactions.

Cellular Thermal Shift Assay (CETSA®): The Biophysical Benchmark

CETSA is predicated on a fundamental biophysical principle: the binding of a ligand, such as a this compound inhibitor, often increases the thermal stability of its target protein.[7][8] When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will require a higher temperature to unfold, thus remaining soluble at temperatures where the unbound protein would precipitate.[9][10] This difference in solubility is the readout for target engagement.

The "Why": Causality in Experimental Design

The elegance of CETSA lies in its label-free nature, allowing the assessment of unmodified compounds binding to endogenous proteins in a physiologically relevant context—either in intact cells or cell lysates.[2][11] The choice between intact cells and lysates is critical. Intact cell CETSA provides the highest physiological relevance, accounting for cell permeability and intracellular compound concentration. However, lysate-based CETSA can sometimes offer a cleaner signal for low-affinity binders, as the ligand is not lost to cellular efflux mechanisms post-treatment.[12]

Experimental Workflow: CETSA with Western Blot Detection

CETSA_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Culture Cells B 2. Treat Cells with This compound (or DMSO Vehicle) A->B C 3. Aliquot & Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Separate Soluble Fraction (High-Speed Centrifugation) D->E F 6. Quantify Soluble Protein (e.g., Western Blot) E->F G 7. Plot Melt Curves & Determine Thermal Shift (ΔTm) F->G

Caption: Workflow for a classic Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for a Putative Kinase Target
  • Cell Culture & Treatment:

    • Plate cells (e.g., A2780 ovarian cancer cells, which have been used to test quinazolinone derivatives[4]) at an appropriate density and grow overnight.

    • Treat cells with varying concentrations of your this compound compound or a DMSO vehicle control for 1-2 hours in serum-free media.

  • Harvesting and Heat Challenge:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[9]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[12]

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[12]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein in each sample by Western Blot using a specific antibody against your target.

    • Quantify band intensities and normalize them to the intensity of the lowest temperature point for each condition (DMSO vs. compound).

    • Plot the percentage of soluble protein against temperature to generate melting curves. A positive target engagement event is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the DMSO control.

Affinity-Based Chemical Proteomics: The Selectivity Snapshot

While CETSA excels at validating engagement with a known target, chemical proteomics methods like Kinobeads profiling can simultaneously assess a compound's interaction with hundreds of targets.[13][14] This is particularly powerful for the this compound scaffold, which often targets the ATP-binding site of kinases.[4] The Kinobeads approach uses a mixture of broad-spectrum, immobilized kinase inhibitors to enrich a large portion of the expressed kinome from a cell lysate.[15][16] Your test compound is added in a free, soluble form to compete with the beads for binding to its targets. Engaged targets will no longer bind to the beads and will be depleted from the pulldown, a change that is quantified by mass spectrometry.[17]

The "Why": Causality in Experimental Design

This competition-based approach is a self-validating system for determining specificity. A truly selective compound will only prevent a small number of kinases from binding to the beads, while a non-selective compound will displace a wide array. The experiment is performed in cell lysates, which maintains proteins in their native conformation and complexed with relevant binding partners, offering a more accurate profile than assays using recombinant enzymes.[15]

Experimental Workflow: Kinobeads Competition Profiling

Kinobeads_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Prepare Cell Lysate B 2. Incubate Lysate with This compound (Dose-Response) A->B C 3. Add Kinobeads (Affinity Capture) B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. On-Bead Protein Digestion (Trypsin) D->E F 6. Peptide Analysis by LC-MS/MS E->F G 7. Quantify Protein Abundance & Generate Competition Curves F->G

Caption: Workflow for Kinobeads-based competitive affinity profiling.

Detailed Protocol: Kinobeads Profiling
  • Lysate Preparation:

    • Grow cells to ~80-90% confluency. Harvest and lyse cells in a suitable buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins.

    • Determine protein concentration using a BCA assay. A typical experiment requires several milligrams of total protein.[16]

  • Competitive Binding:

    • Aliquot the cell lysate. To each aliquot, add your this compound compound at concentrations spanning a wide range (e.g., 1 nM to 10 µM), plus a DMSO vehicle control.

    • Incubate for 1 hour at 4°C to allow the compound to bind to its targets.

  • Kinobeads Pulldown:

    • Add a slurry of pre-washed Kinobeads to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation to allow kinases not bound by your compound to bind to the beads.[16]

  • Washing and Digestion:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins.

    • Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides directly on the beads.

  • LC-MS/MS Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides corresponding to each kinase across all samples. For each identified kinase, plot the relative abundance against the compound concentration to generate dose-response curves and calculate apparent dissociation constants (Kd,app).

Photoaffinity Labeling (PAL): The Covalent Capture

Photoaffinity labeling offers an alternative and highly compelling line of evidence for target engagement. This technique requires chemically modifying your this compound with a photoreactive group (e.g., a diazirine) and an enrichment tag (e.g., biotin).[1] The resulting "probe" is incubated with intact cells. Upon exposure to UV light, the photoreactive group becomes activated and forms a covalent bond with any protein it is bound to at that moment. The tagged proteins can then be enriched and identified by mass spectrometry.

The "Why": Causality in Experimental Design

The formation of a covalent bond is the key advantage of PAL. It transforms a transient, non-covalent binding event into a permanent, stable linkage. This allows for the use of very stringent, denaturing conditions during protein enrichment (e.g., with streptavidin beads), which effectively eliminates non-specific interactors and provides a high-confidence list of direct binding partners.[18]

Experimental Workflow: Photoaffinity Labeling

PAL_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Synthesize Photoprobe (Quinazolinone + Photoreactive Group + Tag) B 2. Treat Intact Cells with Photoprobe A->B C 3. UV Irradiation (Covalent Crosslinking) B->C D 4. Lyse Cells & Enrich Tagged Proteins (e.g., Streptavidin) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. Peptide Analysis by LC-MS/MS E->F G 7. Identify Covalently Labeled Proteins F->G

Caption: Workflow for target identification using Photoaffinity Labeling.

Detailed Protocol: Photoaffinity Labeling
  • Probe Synthesis and Validation:

    • Synthesize a derivative of your this compound containing a diazirine and a biotin tag.

    • Crucial Validation Step: Confirm that the synthesized probe retains the biological activity of the parent compound to ensure the modifications have not disrupted target binding.

  • Cellular Labeling:

    • Treat intact cells with the photoprobe. Include a competition control where cells are co-incubated with the probe and a large excess (e.g., 50-100 fold) of the original, unmodified compound.

    • After incubation, irradiate the cells with UV light (typically ~365 nm) on ice to induce covalent crosslinking.

  • Enrichment:

    • Lyse the cells under denaturing conditions (e.g., using SDS).

    • Incubate the lysate with streptavidin-conjugated beads to capture the biotin-tagged, crosslinked proteins.

    • Wash the beads extensively under denaturing conditions to remove all non-covalently bound proteins.

  • Mass Spectrometry Analysis:

    • Perform an on-bead tryptic digest of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS.

    • Proteins identified in the probe-treated sample but significantly reduced or absent in the competition control sample are considered high-confidence targets.

Comparative Summary

To aid in selecting the best approach for your specific research question, the table below summarizes the key attributes of each technique.

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Proteomics (Kinobeads)Photoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationCompetitive affinity purificationUV-induced covalent crosslinking
Probe Required? No (Label-free)No (Uses generic affinity matrix)Yes (Requires custom synthesis)
Intact Cell Use? Yes, highly recommendedNo (Typically performed in lysates)Yes, ideal application
Primary Readout Change in protein melting temp (ΔTm)Change in protein abundance by MSIdentification of labeled proteins by MS
Key Advantage High physiological relevance, label-freeExcellent for kinome-wide selectivityCovalent capture enables stringent purification
Key Limitation Not all binding events cause a thermal shiftLimited to targets that bind the matrixProbe synthesis can be difficult/alter activity

Conclusion: An Orthogonal Approach to Certainty

A powerful strategy would be to first use CETSA with a specific antibody to rapidly confirm engagement with your primary hypothesized target in intact cells. Following this, Kinobeads profiling can provide a broad, unbiased view of the compound's selectivity across the kinome. Finally, synthesizing a photoaffinity probe can provide definitive, covalent evidence of a direct interaction. By integrating these complementary biophysical and chemical proteomics techniques, you can build an unassailable, data-driven argument for the mechanism of action of your this compound compound, paving the way for its confident progression in the drug discovery pipeline.

References

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Off-Target Effects of 3,4-Dihydroquinazolin-2(1H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role in the development of potent kinase inhibitors and other targeted therapeutics.[1] However, the very structural features that bestow high affinity for a primary target can also lead to unintended interactions with other proteins, resulting in off-target effects. These effects can range from beneficial polypharmacology to severe toxicity, making their early identification and characterization a critical step in drug discovery.

This guide provides a comprehensive comparison of methodologies to assess the off-target liabilities of novel this compound derivatives. Rather than a simple catalog of known off-targets, we present a strategic framework for generating and interpreting selectivity data, enabling you to build a robust safety profile for your compounds and make informed decisions in lead optimization.

The Quinazolinone Core: A Double-Edged Sword of Potency and Promiscuity

The quinazolinone ring system is a "privileged scaffold," adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases.[2] This has led to the successful development of numerous kinase inhibitors for oncology.[3] However, the high degree of conservation in the ATP-binding site across the human kinome means that inhibitors designed for one kinase often exhibit activity against others.[3] Furthermore, the structural similarities to endogenous ligands for other protein families can lead to unexpected interactions with G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

Understanding the off-target profile is not merely a safety-checking exercise; it can unveil new therapeutic opportunities (drug repurposing) or explain unexpected cellular phenotypes. A compound's selectivity is a key determinant of its therapeutic window and ultimate clinical success.

Comparative Analysis of Off-Target Profiling Strategies

A tiered and multi-faceted approach is essential for a thorough assessment of off-target effects. No single assay can provide a complete picture. Below, we compare the leading methodologies, their applications, and the nature of the data they provide.

Methodology Primary Target Classes Principle Throughput Data Output Key Advantage Limitations
In Vitro Kinase Panels Protein & Lipid KinasesEnzymatic activity assays (e.g., radiometric, fluorescence)HighIC50 values, % inhibitionBroad, quantitative assessment of kinome-wide selectivityDoes not measure direct binding; may not reflect cellular context
Radioligand Binding Assays GPCRs, Ion Channels, TransportersCompetition between test compound and a radiolabeled ligandMedium to HighKi, IC50 valuesGold standard for assessing direct binding to a wide range of non-kinase targetsRequires specific radioligands for each target; does not measure functional effect
hERG Functional Assays hERG Potassium ChannelPatch-clamp electrophysiology or surrogate flux/membrane potential assaysLow (patch-clamp) to High (flux)IC50 valuesDirectly measures functional block of a critical cardiac liability targetSurrogate assays can have higher false-positive/negative rates
Chemoproteomics (Kinobeads/MIBs) Kinases and ATP-binding proteinsAffinity capture of endogenous proteins on immobilized, broad-spectrum inhibitor beads, followed by mass spectrometryLow to MediumTarget lists, relative binding affinitiesUnbiased identification of direct binders in a native proteome context; can find novel off-targetsPrimarily limited to ATP-binding proteins; competition format can be complex to interpret
Cellular Thermal Shift Assay (CETSA) All cellular proteinsLigand-induced thermal stabilization of target proteins in intact cells or lysates, detected by various methods (WB, MS)Low (WB) to High (HT-CETSA)Thermal shift (ΔTm), ITDRF curvesConfirms target engagement in a physiological cellular environment; can detect downstream effectsMS-based readout is resource-intensive; not all binding events cause a thermal shift

Causality in Experimental Design: A Strategic Workflow

A logical progression of experiments is crucial for efficiently building a comprehensive off-target profile. The choice of which assay to run, and when, is driven by the need to validate initial findings and progressively build a more physiologically relevant picture of the compound's behavior.

G cluster_0 Early Discovery / Hit-to-Lead cluster_1 Lead Optimization cluster_2 Candidate Selection A Primary Target Assay (e.g., specific kinase) B Broad Kinase Panel (e.g., >300 kinases) A->B Assess initial selectivity C Broad Safety Panel (e.g., Eurofins SafetyScreen44™) A->C Early hazard identification D Dose-Response of Hits from Panels (IC50/Ki) B->D Quantify off-target potency C->D E Orthogonal Assays (e.g., functional assay for binding hit) D->E Confirm interaction F hERG Functional Assay (Patch-clamp) D->F Mandatory safety assessment G Cellular Target Engagement (e.g., CETSA) E->G Validate in cellular context F->G H Unbiased Proteome-wide Screen (e.g., CETSA-MS, Kinobeads) G->H Explore full target landscape I Phenotypic Screening G->I Link target to phenotype

Caption: Strategic workflow for off-target profiling of this compound compounds.

This workflow begins with broad screening to identify potential liabilities and progresses to more focused, physiologically relevant assays to confirm and quantify these interactions. Early, broad screening against kinase and safety panels (like the Eurofins SafetyScreen44™) is a cost-effective way to flag problematic compounds before significant resources are invested.[4][5] Hits from these screens must then be validated with dose-response studies and orthogonal assays to rule out artifacts and confirm the interaction. Finally, cellular assays like CETSA provide the ultimate confirmation of target engagement within a living cell, offering the most physiologically relevant data before advancing to in vivo studies.[6]

Experimental Protocols: Self-Validating Systems for Trustworthy Data

The following protocols are designed to be self-validating by including appropriate controls and orthogonal confirmation steps.

Protocol 1: Broad-Panel Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a this compound compound against a large panel of protein kinases.

Methodology: This protocol is based on a radiometric assay format, a robust and widely used method.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions in assay buffer to achieve final concentrations for single-point screening (e.g., 1 µM) or a dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Assay Reaction:

    • In a 96-well plate, combine the kinase, its specific substrate peptide, and the test compound at the desired concentration.

    • Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]-ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Signal Detection:

    • Stop the reaction by adding a solution of phosphoric acid.

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Controls: Include wells with no enzyme (background), wells with DMSO vehicle only (100% activity), and wells with a known potent inhibitor for that kinase (0% activity).

    • Calculation: Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • IC50 Determination: For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GPCR Off-Target Screening via Radioligand Binding Assay

Objective: To assess the ability of a test compound to displace a known radioligand from a specific GPCR, indicating a direct binding interaction.[7]

Methodology: This protocol describes a competitive binding assay using cell membranes expressing the target GPCR.[8]

  • Membrane Preparation:

    • Use commercially available or in-house prepared cell membranes from a cell line overexpressing the GPCR of interest (e.g., HEK293 cells).

    • Thaw membranes on ice and resuspend in binding buffer to a predetermined concentration.

  • Assay Setup (96-well format):

    • Total Binding: Add membrane suspension, radioligand (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding (NSB): Add membrane suspension, radioligand, and a high concentration of a known, unlabeled competing ligand.

    • Test Compound: Add membrane suspension, radioligand, and the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 90 minutes), with gentle agitation.

  • Harvesting and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Percent Inhibition: Determine the percent inhibition caused by the test compound relative to the specific binding.

    • Ki Calculation: Convert the IC50 value (from the dose-response curve) to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

Objective: To confirm that a this compound compound directly binds to and stabilizes its intended (or unintended) target within intact cells.[6]

Methodology: This protocol describes the classic Western blot-based CETSA approach.

G A 1. Cell Culture & Treatment - Treat cells with compound or vehicle (DMSO) - Incubate to allow compound entry B 2. Thermal Challenge - Aliquot treated cells - Heat aliquots to a range of temperatures (e.g., 40°C to 70°C) A->B C 3. Cell Lysis - Lyse cells via freeze-thaw cycles to release soluble proteins B->C D 4. Separation of Fractions - Centrifuge at high speed to pellet aggregated, denatured proteins C->D E 5. Protein Quantification & Western Blot - Collect supernatant (soluble fraction) - Quantify protein concentration - Analyze by SDS-PAGE and Western blot for the target protein D->E F 6. Data Analysis - Quantify band intensity - Plot % soluble protein vs. temperature - Compare curves to identify thermal shift (ΔTm) E->F

Caption: Experimental workflow for Western blot-based Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture cells to an appropriate confluency. Treat one set of cells with the test compound at a desired concentration (e.g., 10x IC50) and another set with vehicle (e.g., 0.1% DMSO) for 1 hour.

  • Heating: Harvest and resuspend the cells in a buffer. Aliquot the cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures for 3 minutes (e.g., in a thermal cycler), followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant. Quantify the protein concentration. Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right indicates ligand-induced stabilization.

Conclusion: Towards Safer Drug Design

The this compound scaffold will undoubtedly continue to be a valuable asset in the development of targeted therapies. However, its inherent potential for off-target interactions necessitates a rigorous and systematic approach to selectivity profiling. By integrating broad-panel screening with orthogonal functional assays and in-cell target validation, researchers can build a comprehensive understanding of a compound's true pharmacological profile. This guide provides a framework for these investigations, empowering drug discovery teams to mitigate risks, uncover new opportunities, and ultimately design safer and more effective medicines.

References

A Comparative Analysis of 3,4-dihydroquinazolin-2(1H)-one Derivatives and Current Standards of Care in Oncology, Infectious Disease, and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with broad therapeutic potential is relentless. The 3,4-dihydroquinazolin-2(1H)-one scaffold has emerged as a "privileged structure," a core molecular framework that demonstrates a remarkable capacity for diverse biological activities.[1] This guide provides a comprehensive, comparative analysis of this compound derivatives against the current standards of care in three key therapeutic areas: oncology, infectious diseases, and inflammatory disorders. By synthesizing preclinical data and elucidating the rationale behind established experimental protocols, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate the therapeutic potential of this versatile heterocyclic compound.

Anticancer Potential: A New Frontier in Cytotoxic and Targeted Therapies

The quinazolinone core is a well-established pharmacophore in oncology, with several derivatives approved by the FDA for clinical use, including gefitinib and erlotinib. The this compound subclass has also demonstrated significant promise, with numerous studies highlighting its potent anti-proliferative activity across a range of cancer cell lines.[2][3]

Mechanism of Action: Targeting Key Oncogenic Pathways

While the precise mechanism of action can vary depending on the specific substitutions on the quinazolinone ring, many derivatives exert their anticancer effects by inhibiting key enzymes involved in tumor growth and proliferation, such as receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[4] Some derivatives have also been shown to induce apoptosis through the activation of caspases and to downregulate the expression of critical survival proteins.[4]

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

EGFR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR signaling by this compound derivatives.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines, with a comparison to the standard of care where data is available. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Compound/DrugCancer Cell LineIC50 (µM)Standard of CareCancer Cell LineIC50 (µM)
Quinazolinone Derivatives Standard of Care Drugs
CA1-eHepG-2 (Liver)37.59[3]DoxorubicinHepG-2 (Liver)> IC50 of some quinazolinones[4]
CA1-gHepG-2 (Liver)45.41[3]
CA1-eA2780 (Ovarian)22.76[3]
CA1-gA2780 (Ovarian)24.94[3]
Derivative 17MCF7 (Breast)2.58[5]Trastuzumab + PertuzumabBT474 (HER2+)(See note below)
Derivative 16MCF7 (Breast)>10[5]
Quinazolinone-Thiadiazole HybridH1975 (NSCLC)1.96 - 3.46[4]OsimertinibH1975 (NSCLC)0.0046[6]
PC-3 (Prostate)1.96 - 3.46[4]
MCF-7 (Breast)1.96 - 3.46[4]

Note on Trastuzumab + Pertuzumab: As antibody-based therapies, their efficacy is not typically measured by a simple IC50 value in the same manner as small molecule inhibitors. Their mechanism involves binding to the HER2 receptor and inducing antibody-dependent cell-mediated cytotoxicity.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative or the standard of care drug. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with compounds (Quinazolinone derivatives & Standards) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

Antibacterial Activity: A Potential Solution to Antimicrobial Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat. The quinazolinone scaffold has been explored for its antibacterial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.[5][9]

Comparative Efficacy: In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for some quinazolinone derivatives against common bacterial strains.

Compound/DrugBacterial StrainMIC (µg/mL)Standard of CareBacterial StrainMIC (µg/mL)
Quinazolinone Derivatives Standard of Care Antibiotics
Dihydroquinazolinone-diterpene hybridBacillus cereus4-16[9]CiprofloxacinS. aureus0.5[5]
2,3-Dihydroquinazolin-4-one derivativeE. coliGood inhibitory activity[10]CiprofloxacinE. coli0.013 - 0.08[11]
4(3H)-Quinazolinone derivative (Compound 27)S. aureus (including MRSA)≤0.5[12]VancomycinMRSA(Varies by strain)
Piperacillin-tazobactamS. aureus (MSSA) & E. coliBroad coverage[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a series of twofold dilutions of the this compound derivative and the standard antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Anti-inflammatory and Antihypertensive Potential: Modulating Physiological Responses

Quinazolinone derivatives have also been investigated for their ability to modulate inflammatory and cardiovascular responses.[15]

Comparative Efficacy: In Vivo Anti-inflammatory and Antihypertensive Activity
Therapeutic AreaThis compound Derivative ActivityStandard of CareStandard of Care Activity
Anti-inflammatory Inhibition of carrageenan-induced paw edema (16.3% to 36.3%)[15]NSAIDs (e.g., Ibuprofen, Naproxen): Inhibit COX enzymes to reduce prostaglandin synthesis.[16] Corticosteroids (e.g., Prednisone): Potent anti-inflammatory effects through multiple mechanisms.[16] Methotrexate (for RA): Reduces invasive activity of synovial fibroblasts.[17]
Antihypertensive Some derivatives as potent as prazosin in reducing blood pressure in spontaneously hypertensive rats.[18]Prazosin: α1-adrenergic receptor antagonist, leads to vasodilation.[19] Thiazide diuretics, ACE inhibitors, ARBs, Calcium channel blockers: First-line treatments for hypertension.[20][21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[22][23]

Principle: Subplantar injection of carrageenan, an irritant, into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the this compound derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (which received only the vehicle).

Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rats

The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.[4][21][24]

Principle: A cuff is placed around the rat's tail and inflated to occlude blood flow. As the cuff is gradually deflated, a sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.

Step-by-Step Protocol:

  • Animal Acclimatization and Restraint: Acclimatize the rats to the restraining device to minimize stress-induced blood pressure changes.

  • Cuff and Sensor Placement: Place the occlusion cuff and a sensor (e.g., a volume pressure recording sensor) on the rat's tail.

  • Blood Pressure Measurement: The automated system inflates and then slowly deflates the cuff. The sensor records the pressure at which blood flow returns (systolic pressure) and the pressure at which flow becomes unrestricted (diastolic pressure).

  • Data Acquisition: Multiple readings are taken and averaged to obtain a reliable blood pressure measurement for each animal.

  • Compound Administration and Monitoring: Administer the this compound derivative or a standard antihypertensive drug (e.g., prazosin) and measure blood pressure at various time points to assess the compound's effect.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutics with a broad spectrum of activity. Preclinical data indicate that derivatives of this compound exhibit potent anticancer, antibacterial, anti-inflammatory, and antihypertensive properties, in some cases comparable or even superior to existing standards of care.

The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new this compound derivatives. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro data into tangible therapeutic benefits in animal models and to assess the toxicological profile of lead candidates.

  • Mechanism of Action Studies: To further elucidate the molecular pathways through which these compounds exert their therapeutic effects.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation medicines to address unmet medical needs.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3,4-dihydroquinazolin-2(1H)-one, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to provide you with the knowledge to manage chemical waste not just as a regulatory necessity, but as a core component of responsible scientific practice.

Immediate Safety and Hazard Summary

This compound is a heterocyclic organic compound that, according to available safety data, presents several hazards.[1] Understanding these is the first step in safe handling and disposal.

  • Acute Toxicity: The compound is harmful if swallowed or inhaled.[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound and its waste. This includes, but is not limited to:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.

The Core Directive: Waste Characterization

The cornerstone of compliant chemical disposal is the accurate characterization of the waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or exhibits one of four "characteristics".[3][4]

Is this compound a "Listed" Hazardous Waste?

The EPA maintains lists of specific hazardous wastes (F, K, P, and U lists).[3][5] As of the writing of this guide, this compound is not explicitly on these lists.[5] This is common for many research chemicals.

Does Waste this compound Exhibit Hazardous "Characteristics"?

The responsibility then falls to the generator of the waste to determine if it exhibits any of the four hazardous characteristics defined in 40 CFR Part 261.[4][6]

Hazardous Characteristic Regulatory Citation Applicability to this compound Waste
Ignitability (D001) 40 CFR §261.21Unlikely for the pure compound. However, if dissolved in a flammable solvent (e.g., ethanol, acetone), the resulting solution may be classified as ignitable hazardous waste.[7]
Corrosivity (D002) 40 CFR §261.22The pure compound is not corrosive. Waste solutions should be evaluated if they have a pH ≤ 2 or ≥ 12.5.[7]
Reactivity (D003) 40 CFR §261.23The compound is stable under normal conditions. It is not expected to be reactive.[7]
Toxicity (D004-D043) 40 CFR §261.24While known to be harmful, its classification under the Toxicity Characteristic Leaching Procedure (TCLP) would require analytical testing, which is often not feasible for small quantities of research waste.[6][8] Given its known biological activity and oral toxicity, it is prudent to manage it as toxic.

Operational Plan for Waste Management and Disposal

The following step-by-step protocol is designed to ensure the safe handling and compliant disposal of this compound waste. This process aligns with the requirements of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a written Chemical Hygiene Plan that includes procedures for safe removal of contaminated waste.[2][9][10]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Satellite Accumulation Area (SAA): This must be at or near the point of waste generation and under the control of laboratory personnel.[11][12]

  • Use a Dedicated Waste Container: Collect all waste containing this compound in a dedicated, chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are a suitable choice.

  • Segregate from Incompatibles: Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents, acids, or bases, unless compatibility has been confirmed.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be considered contaminated and placed in the designated hazardous waste container.

Step 2: Labeling

Clear and accurate labeling is a strict regulatory requirement and a cornerstone of laboratory safety.

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[13]

  • Required Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Toxic")

    • The date the container was first used for waste accumulation.

Step 3: Storage
  • Secure Storage: Store the waste container in the designated SAA. Ensure the container is kept closed at all times except when adding waste.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Accumulation Limits: Be aware of the accumulation limits for your facility's generator status. Do not exceed 55 gallons of hazardous waste in your SAA. For acutely hazardous wastes (P-listed), the limit is one quart.[11]

Step 4: Final Disposal

The recommended and most environmentally sound method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Contact Your EHS Office: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Incineration is Preferred: The preferred method of destruction is high-temperature incineration in a permitted hazardous waste incinerator equipped with afterburners and scrubbers. This is because the compound is an organic nitrogen-containing molecule. Incineration breaks it down, but can produce harmful byproducts like nitrogen oxides (NOx) and hydrogen cyanide (HCN) if not performed correctly.[14][15] Professional incinerators are designed to manage these emissions in a compliant manner.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain. This can contaminate waterways and interfere with wastewater treatment processes.[16]

    • DO NOT dispose of this chemical in regular trash. Landfilling of this compound is not recommended due to its potential to leach into the environment.

    • DO NOT allow waste to evaporate in a chemical fume hood.[9][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_handling On-Site Management cluster_disposal Final Disposition A Generate Waste Containing This compound B Hazardous Waste Determination (40 CFR Part 261) A->B C Assume Toxic Characteristic Classify as Hazardous Waste B->C Not a 'Listed' Waste, but exhibits inherent toxicity D Segregate into a dedicated, compatible container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Hazards D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Arrange for Pickup and Manifesting G->H I High-Temperature Incineration at a Permitted Facility H->I

Figure 1. Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 2
3,4-dihydroquinazolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.